molecular formula C40H55F3N8O12 B8146649 Deltorphin 2 TFA

Deltorphin 2 TFA

Cat. No.: B8146649
M. Wt: 896.9 g/mol
InChI Key: HCWNUZKKWMPYQE-CEULVJOSSA-N
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Description

Deltorphin 2 TFA is a useful research compound. Its molecular formula is C40H55F3N8O12 and its molecular weight is 896.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54N8O10.C2HF3O2/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24;3-2(4,5)1(6)7/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50);(H,6,7)/t22-,26+,27+,28+,31+,32+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWNUZKKWMPYQE-CEULVJOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H55F3N8O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Origin of Deltorphins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Deltorphins are a family of naturally occurring heptapeptides that exhibit exceptionally high affinity and selectivity for the δ-opioid receptor. First discovered in the skin of frogs from the genus Phyllomedusa, these peptides have become invaluable tools in opioid research and represent promising leads for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists. This technical guide provides an in-depth overview of the discovery, origin, and biochemical characterization of deltorphin peptides. It includes detailed experimental methodologies for their isolation, purification, and characterization, presents quantitative binding data in a clear, tabular format, and visualizes the key experimental workflows and signaling pathways using Graphviz diagrams.

Discovery and Origin

Deltorphins were first identified in 1989 as endogenous peptides present in the skin secretions of various species of South American tree frogs belonging to the genus Phyllomedusa.[1] These amphibians produce a rich cocktail of bioactive peptides as a chemical defense mechanism. The initial discovery stemmed from research into the skin secretions of Phyllomedusa bicolor and Phyllomedusa sauvagei, which were found to contain peptides with potent opioid activity.[2]

A key structural feature of all deltorphins is the presence of a D-amino acid residue at the second position of the peptide chain. This post-translational modification is crucial for their high affinity and remarkable selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors.[1] The presence of this D-amino acid protects the peptide from degradation by aminopeptidases, thereby increasing its biological half-life.

The primary members of the deltorphin family include:

  • Deltorphin: Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂

  • Deltorphin I (Deltorphin C): Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂

  • Deltorphin II (Deltorphin A): Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂

Quantitative Data: Binding Affinities of Deltorphins

The defining characteristic of deltorphins is their high affinity and selectivity for the δ-opioid receptor. The following table summarizes key binding affinity data for various deltorphin peptides and related ligands.

Peptide/LigandReceptorRadioligandPreparationKi (nM)Kd (nM)Selectivity (μ/δ Ki ratio)Reference
[D-Ala²]deltorphin-Iδ-opioid[¹²⁵I][D-Ala²]deltorphin-IMouse brain membranes-0.51388[3][4]
Deltorphin IIδ-opioid[³H]DPDPEC6 glioma cells0.18->10,000
Deltorphinδ-opioid[³H]DPDPERat brain homogenates0.36-~2,500
DPDPEδ-opioid[³H]DPDPERat brain membranes1.2->3,000
DAMGOμ-opioid[³H]DAMGORat brain membranes1.5--
U-69,593κ-opioid[³H]U-69,593Guinea pig cerebellum0.8--

Experimental Protocols

This section details the methodologies employed in the isolation, purification, and characterization of deltorphin peptides.

Isolation of Deltorphins from Phyllomedusa Skin

The following protocol is a generalized procedure for the extraction of deltorphins from amphibian skin.

  • Skin Collection and Extraction:

    • Humanely sacrifice the frog and carefully remove the dorsal skin.

    • Immediately immerse the skin in methanol (or a mixture of methanol and water) to prevent enzymatic degradation of the peptides.

    • Homogenize the skin in the methanol solution using a blender or tissue homogenizer.

    • Centrifuge the homogenate at approximately 10,000 x g for 20 minutes to pellet the cellular debris.

    • Collect the supernatant, which contains the crude peptide extract.

  • Partial Purification using Solid-Phase Extraction (SPE):

    • Activate a Sep-Pak C18 cartridge by washing with methanol followed by water.

    • Load the crude peptide extract onto the equilibrated C18 cartridge.

    • Wash the cartridge with a low concentration of acetonitrile in water (e.g., 5-10%) to remove hydrophilic impurities.

    • Elute the peptides with a higher concentration of acetonitrile (e.g., 60-80%) in water containing 0.1% trifluoroacetic acid (TFA).

    • Lyophilize the eluted fraction to obtain a partially purified peptide powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Further purification of the partially purified extract is achieved using RP-HPLC.

  • Column: A C18 reversed-phase column (e.g., Vydac C18, 5 µm particle size, 4.6 x 250 mm) is commonly used.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes is a typical starting point. The exact gradient should be optimized for the specific deltorphin being isolated.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions based on the elution profile and assay each fraction for opioid activity.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of deltorphins for the δ-opioid receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue or cultured cells expressing the δ-opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a δ-opioid receptor-selective radioligand (e.g., 0.5-1.0 nM [³H]DPDPE or [¹²⁵I][D-Ala²]deltorphin-I).

    • Add increasing concentrations of the unlabeled deltorphin peptide (competitor).

    • Initiate the binding reaction by adding the prepared cell membranes (typically 50-100 µg of protein per well).

    • Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Deltorphin Isolation and Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis skin Phyllomedusa Skin homogenization Homogenization in Methanol skin->homogenization centrifugation1 Centrifugation (10,000 x g) homogenization->centrifugation1 supernatant Crude Extract (Supernatant) centrifugation1->supernatant spe Solid-Phase Extraction (C18) supernatant->spe lyophilization1 Lyophilization spe->lyophilization1 hplc RP-HPLC (C18 Column) lyophilization1->hplc fractions Fraction Collection hplc->fractions bioassay Opioid Activity Assay fractions->bioassay mass_spec Mass Spectrometry bioassay->mass_spec sequencing Amino Acid Sequencing mass_spec->sequencing pure_deltorphin Pure Deltorphin sequencing->pure_deltorphin

Caption: Workflow for the isolation and purification of deltorphin peptides.

Deltorphin-Induced δ-Opioid Receptor Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane DOR δ-Opioid Receptor G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Deltorphin Deltorphin Deltorphin->DOR Binds G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_betagamma->PLC Activates PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG PKC Protein Kinase C (PKC) IP3_DAG->PKC Activate MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Cellular_Response

Caption: Deltorphin signaling through the δ-opioid receptor.

Conclusion

The discovery of deltorphins has significantly advanced our understanding of opioid receptor pharmacology. Their remarkable selectivity for the δ-opioid receptor, conferred by the unique D-amino acid substitution, makes them indispensable research tools. The experimental protocols detailed in this guide provide a framework for the isolation, purification, and characterization of these potent peptides. Furthermore, a deeper understanding of their signaling pathways opens new avenues for the rational design of δ-opioid receptor-targeted therapeutics for pain management and other neurological disorders, potentially avoiding the adverse effects associated with conventional opioids. Continued research into these fascinating natural peptides holds great promise for the future of pharmacology and drug development.

References

An In-depth Technical Guide to Deltorphin II Trifluoroacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltorphin II, a naturally occurring heptapeptide from the skin of frogs belonging to the Phyllomedusa genus, is a highly potent and selective agonist for the δ-opioid receptor (DOR)[1][2][3]. Specifically, it exhibits a preference for the δ2 subtype[4][5]. Its remarkable selectivity over µ- and κ-opioid receptors makes it a valuable tool in pharmacological research and a person of interest for the development of novel analgesics with potentially fewer side effects than traditional opioids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Deltorphin II trifluoroacetate. It includes detailed experimental methodologies for key assays, quantitative data on receptor binding and functional activity, and a visualization of its signaling pathway. The trifluoroacetate (TFA) salt is a common formulation for this peptide, enhancing its solubility and stability for research purposes.

Chemical Structure and Physicochemical Properties

Deltorphin II is a heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2. The presence of a D-alanine at the second position is crucial for its high affinity and selectivity for the δ-opioid receptor. The trifluoroacetate salt is formed during the purification process by high-performance liquid chromatography (HPLC).

Chemical Structure:

  • Peptide Sequence: H-Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂

  • Molecular Formula (peptide only): C₃₈H₅₄N₈O₁₀

  • Molecular Weight (peptide only): 782.88 g/mol

  • Molecular Formula (TFA salt): C₄₀H₅₅F₃N₈O₁₂

  • Molecular Weight (TFA salt): 896.91 g/mol

Physicochemical Properties of Deltorphin II Trifluoroacetate:

PropertyValueReference
Appearance White to off-white solid/powder
Purity (HPLC) ≥95%
Solubility Soluble in water (1 mg/ml), DMSO (50 mg/mL)
Storage Store at -20°C for long-term stability.

Biological Activity and Mechanism of Action

Deltorphin II exerts its biological effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular signaling events.

Signaling Pathway

The activation of the δ-opioid receptor by Deltorphin II leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate various ion channels, including the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for its analgesic and other central nervous system effects.

Deltorphin_II_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DeltorphinII Deltorphin II DOR δ-Opioid Receptor (DOR) DeltorphinII->DOR Binds to G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx VGCC->Ca_ion Allows GIRK GIRK Channel K_ion K⁺ Efflux GIRK->K_ion Allows G_alpha->AC Inhibits G_beta_gamma->VGCC Inhibits G_beta_gamma->GIRK Activates Neuronal_Hyperpolarization Neuronal Hyperpolarization ATP ATP ATP->AC Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release K_ion->Neuronal_Hyperpolarization

Caption: Deltorphin II signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for Deltorphin II, demonstrating its high affinity and potency at the δ-opioid receptor.

Table 1: Receptor Binding Affinity

LigandReceptorKᵢ (nM)Assay SystemReference
Deltorphin IIδ-Opioid0.0033Mouse brain membranes
Deltorphin IIµ-Opioid>1000Mouse brain membranes
Deltorphin IIκ-Opioid>1000Mouse brain membranes
[¹²⁵I][D-Ala²]deltorphin-Iδ-Opioid0.5 (K_D)Mouse brain membranes

Table 2: Functional Activity

AssayParameterValueCell/Tissue SystemReference
[³⁵S]GTPγS BindingEC₅₀0.034 µMMouse brain membranes
cAMP Inhibition-Deltorphin II inhibits cAMP productionVarious cell lines
In vivo Analgesia (Tail-flick test)Antinociceptive EffectDose-dependentMice (i.c.v. administration)
In vivo Analgesia (Tail-flick test)Antinociceptive EffectDose-dependentRats (intrathecal administration)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to characterize Deltorphin II.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of Deltorphin II for opioid receptors.

Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by unlabeled Deltorphin II.

Materials:

  • Membrane preparations from cells expressing the opioid receptor of interest or from brain tissue.

  • Radioligand (e.g., [³H]naltrindole for δ-receptors).

  • Deltorphin II trifluoroacetate.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of radioligand, and varying concentrations of Deltorphin II.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Deltorphin II. Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Deltorphin II prep->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC₅₀ and Kᵢ Determination) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism by Deltorphin II.

Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon δ-opioid receptor activation by Deltorphin II.

Materials:

  • Membrane preparations.

  • [³⁵S]GTPγS.

  • Deltorphin II trifluoroacetate.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add membrane preparation, GDP, and varying concentrations of Deltorphin II.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Filtration and Counting: Terminate the reaction by rapid filtration and quantify the bound radioactivity as described above.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of Deltorphin II to determine the EC₅₀ and Eₘₐₓ values.

GTPgS_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with GDP and Deltorphin II prep->incubate add_gtp Add [³⁵S]GTPγS to Initiate Reaction incubate->add_gtp incubate2 Incubate to Allow [³⁵S]GTPγS Binding add_gtp->incubate2 filter Separate Bound and Free [³⁵S]GTPγS (Filtration) incubate2->filter count Quantify Radioactivity filter->count analyze Analyze Data (EC₅₀ and Eₘₐₓ Determination) count->analyze end End analyze->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

In Vivo Analgesia Assay (Tail-Flick Test)

This assay assesses the antinociceptive effects of Deltorphin II in animal models.

Objective: To measure the ability of Deltorphin II to increase the latency of a tail-flick response to a thermal stimulus.

Materials:

  • Male Sprague-Dawley rats or ICR mice.

  • Deltorphin II trifluoroacetate dissolved in sterile saline.

  • Tail-flick apparatus with a radiant heat source.

  • Intrathecal or intracerebroventricular injection equipment.

Procedure:

  • Animal Acclimation: Acclimate animals to the testing environment and handling.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying the heat source to the tail and recording the time to withdrawal. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer Deltorphin II via the desired route (e.g., intrathecally) at various doses.

  • Post-treatment Measurements: Measure the tail-flick latency at several time points after drug administration (e.g., 10, 20, 30, 60 minutes).

  • Data Analysis: Convert the latencies to a percentage of the maximum possible effect (%MPE) and compare the effects of different doses over time.

Conclusion

Deltorphin II trifluoroacetate is a powerful research tool for investigating the δ-opioid system. Its high potency and selectivity make it an invaluable ligand for receptor characterization and functional studies. The detailed information on its chemical structure, biological activity, and associated experimental protocols provided in this guide serves as a comprehensive resource for researchers in pharmacology and drug development, facilitating further exploration of the therapeutic potential of δ-opioid receptor agonists.

References

Deltorphin II TFA: A Technical Guide to its Mechanism of Action on Delta-Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II, a naturally occurring heptapeptide originally isolated from the skin of frogs from the Phyllomedusa genus, is a potent and highly selective agonist for the delta-opioid receptor (DOR)[1][2]. Its trifluoroacetate (TFA) salt, Deltorphin II TFA, is a commonly used synthetic form in research due to its stability and solubility[3]. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of Deltorphin II TFA on delta-opioid receptors, focusing on its binding characteristics, signal transduction pathways, and the experimental methodologies used to elucidate these processes. Understanding these mechanisms is crucial for the development of novel therapeutics targeting the delta-opioid system for conditions such as chronic pain, depression, and neurodegenerative disorders.

Quantitative Pharmacological Profile

Deltorphin II exhibits a high affinity and remarkable selectivity for the delta-opioid receptor over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR). This selectivity is a key attribute that makes it a valuable tool for studying DOR function. The following table summarizes the quantitative binding affinity of [D-Ala2]-Deltorphin II.

LigandReceptor SubtypeKi (nM)Ki (nM)Ki (nM)
[D-Ala2]-Deltorphin II δ (delta)1.5
μ (mu)>1000
κ (kappa)>1000

Table 1: Binding Affinity of [D-Ala2]-Deltorphin II for Opioid Receptors. The Ki (inhibitory constant) values represent the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Data from Abcam[4].

Core Mechanism of Action: Signal Transduction Pathways

The binding of Deltorphin II TFA to the delta-opioid receptor, a class A G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

G-Protein-Dependent Signaling

The canonical signaling pathway for the delta-opioid receptor involves its coupling to inhibitory G-proteins of the Gi/o family.

G_Protein_Signaling Deltorphin_II Deltorphin II TFA DOR δ-Opioid Receptor Deltorphin_II->DOR Binds G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK

Figure 1: Deltorphin II-induced Gi/o Protein Signaling Pathway. Binding of Deltorphin II to the delta-opioid receptor activates the inhibitory G-protein, leading to the dissociation of Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

β-Arrestin-Dependent Signaling and Receptor Regulation

Beyond G-protein coupling, agonist binding to the delta-opioid receptor also initiates processes that lead to signal desensitization and receptor internalization, primarily mediated by β-arrestins. Some evidence suggests that different DOR agonists can exhibit "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway[5]. This has significant implications for drug design, as the β-arrestin pathway is often associated with the development of tolerance and other adverse effects.

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist_DOR Agonist-Bound DOR GRK GRK Agonist_DOR->GRK Recruits Phospho_DOR Phosphorylated DOR GRK->Phospho_DOR Phosphorylates Beta_Arrestin β-Arrestin Phospho_DOR->Beta_Arrestin Recruits Internalization Internalization (Clathrin-mediated endocytosis) Beta_Arrestin->Internalization Desensitization Desensitization (Uncoupling from G-protein) Beta_Arrestin->Desensitization Signaling β-Arrestin-Mediated Signaling (e.g., MAPK) Beta_Arrestin->Signaling Recycling_Degradation Recycling or Degradation Internalization->Recycling_Degradation

Figure 2: β-Arrestin Pathway and Receptor Regulation. Agonist binding leads to GRK-mediated phosphorylation of the delta-opioid receptor, which promotes the recruitment of β-arrestin. This leads to G-protein uncoupling (desensitization), receptor internalization, and can initiate G-protein-independent signaling cascades.

Experimental Protocols

The characterization of Deltorphin II TFA's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Deltorphin II TFA for the delta-opioid receptor.

Objective: To quantify the affinity of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is competed for binding with an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the delta-opioid receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a multi-well plate, incubate a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [3H]-naltrindole) with the prepared cell membranes.

    • Add increasing concentrations of the unlabeled test compound (Deltorphin II TFA).

    • Total binding is determined in the absence of any competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start: Receptor-expressing membranes Incubate Incubate with Radioligand and varying concentrations of Deltorphin II TFA Start->Incubate Filter Rapid Filtration to separate bound from free ligand Incubate->Filter Wash Wash filters to remove non-specifically bound radioligand Filter->Wash Count Quantify radioactivity using scintillation counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End: Determine binding affinity Analyze->End

Figure 3: Experimental Workflow for a Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound to its receptor.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating G-proteins.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used, which binds to the activated G-protein and accumulates. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the delta-opioid receptor as described for the radioligand binding assay.

  • Assay Reaction:

    • In a multi-well plate, incubate the cell membranes with increasing concentrations of Deltorphin II TFA in an assay buffer containing GDP.

    • Initiate the reaction by adding a fixed concentration of [35S]GTPγS.

    • Basal G-protein activation is measured in the absence of an agonist.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Separation and Detection:

    • Terminate the reaction and separate bound from free [35S]GTPγS using rapid filtration, similar to the radioligand binding assay.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding of [35S]GTPγS.

    • Plot the specific binding against the log concentration of Deltorphin II TFA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect).

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (IC50) of an agonist in inhibiting adenylyl cyclase activity.

Principle: Cells expressing the delta-opioid receptor are first stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin). The ability of the agonist to inhibit this stimulated cAMP production is then measured.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the delta-opioid receptor in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with forskolin in the presence of increasing concentrations of Deltorphin II TFA.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of Deltorphin II TFA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP accumulation.

Conclusion

Deltorphin II TFA is a highly selective and potent agonist of the delta-opioid receptor. Its mechanism of action is primarily mediated through the canonical Gi/o protein signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, its interaction with the receptor also triggers regulatory processes involving β-arrestin, which are crucial for receptor desensitization and internalization and may contribute to the phenomenon of biased agonism. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Deltorphin II TFA and the development of novel delta-opioid receptor modulators with improved therapeutic profiles. A thorough understanding of these molecular interactions and signaling cascades is paramount for advancing drug discovery efforts in this important area of pharmacology.

References

biological function of Deltorphin 2 in the central nervous system

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deltorphin II, a naturally occurring heptapeptide originally isolated from the skin of frogs from the Phyllomedusa genus, is a potent and highly selective agonist for the delta-opioid receptor (DOR) in the central nervous system (CNS).[1][2][3] Its remarkable affinity and selectivity have positioned it as a critical pharmacological tool for elucidating the physiological roles of DORs and as a potential therapeutic agent. This document provides a comprehensive overview of the biological functions of Deltorphin II within the CNS, detailing its receptor binding characteristics, downstream signaling cascades, and diverse physiological effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Receptor Binding and Selectivity

Deltorphin II exhibits exceptional affinity and selectivity for the δ-opioid receptor over μ- and κ-opioid receptors.[1][2] This high selectivity is attributed to its unique amino acid sequence, Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2. The D-alanine residue at position 2 is crucial for its potent and selective δ-agonist activity.

Quantitative Binding Data

The following table summarizes the binding affinity and selectivity of Deltorphin II for opioid receptors.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Selectivity (μ/δ)Selectivity (κ/δ)
[D-Ala2]deltorphin IIδ (delta)0.41~2000>10000
[D-Ala2]deltorphin IIμ (mu)~800--
[D-Ala2]deltorphin IIκ (kappa)>4000--

Data compiled from multiple sources.

Signaling Pathways

Upon binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), Deltorphin II initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This signaling ultimately results in a decrease in neuronal excitability.

Canonical G-Protein Dependent Signaling

DeltorphinII_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Deltorphin_II Deltorphin II DOR δ-Opioid Receptor (DOR) Deltorphin_II->DOR Binds Gi_o Gi/o Protein DOR->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca2+, K+) Gi_o->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP  ↓ ATP ATP ATP->Adenylyl_Cyclase Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ion_Channels->Neuronal_Inhibition

Recent studies suggest that DORs can also engage in non-canonical signaling, independent of G i/o proteins, which may contribute to the diverse and sometimes paradoxical effects observed with different DOR agonists.

Physiological Functions in the CNS

Deltorphin II exerts a range of physiological effects within the central nervous system, primarily mediated by its interaction with δ-opioid receptors.

Analgesia

Deltorphin II is a potent analgesic, particularly in models of acute thermal pain. Intracerebroventricular administration produces significant antinociception. However, its efficacy can vary depending on the pain modality and the route of administration. Some studies suggest that at the supraspinal level, its analgesic effects might involve interactions with μ-opioid receptors, despite its high in vitro selectivity for DORs.

Modulation of Neurotransmitter Release

A key function of Deltorphin II in the CNS is the modulation of neurotransmitter release.

  • Dopamine: In the nucleus accumbens, a critical brain region for reward and motivation, Deltorphin II stimulates the release of dopamine. This effect is mediated by δ-opioid receptors and is dependent on the activation of D1 dopamine receptors. This dopaminergic activation is linked to the motor-stimulant effects of Deltorphin II, such as increased locomotion and stereotyped behaviors.

  • GABA: In the prefrontal cortex, Deltorphin II presynaptically inhibits the release of GABA from specific interneuron populations, including parvalbumin- and somatostatin-expressing cells. This disinhibition of pyramidal neurons can have profound effects on cortical circuit function.

Behavioral Effects

The administration of Deltorphin II into the CNS elicits distinct behavioral responses.

  • Motor Activity: As mentioned, intra-accumbens infusion of Deltorphin II leads to dose-dependent motor stimulation, including increased locomotion and stereotypies.

  • Anxiety and Mood: There is evidence to suggest that Deltorphin II and the activation of DORs in brain regions like the amygdala can produce anxiolytic effects. The role of specific DOR subtypes (DOR1 vs. DOR2) in anxiety-like behaviors is an active area of investigation.

  • Learning and Memory: The widespread distribution of DORs in brain regions associated with cognition suggests a role for Deltorphin II in modulating learning and memory processes, although this is a less explored area.

Quantitative Behavioral Data
Behavioral TestAnimal ModelAdministration RouteDoseObserved Effect
Hot Plate TestMouseIntracerebroventricular0.38-12.78 nMDose-dependent increase in thermal latency (analgesia)
Locomotor ActivityRatIntra-accumbens5 µMIncreased locomotion and stereotypies
Forced Swim TestRatIntracerebroventricular0.03 - 0.1 nmolAntidepressant-like effects
Formalin TestRatSubcutaneous (hind paw)50 µgSuppression of nocifensive behavior

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol outlines a standard competition binding assay to determine the affinity of Deltorphin II for δ-opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the δ-opioid receptor.

  • Radiolabeled ligand with high affinity for DORs (e.g., [³H]naltrindole).

  • Unlabeled Deltorphin II.

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Naloxone).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Incubate cell membranes (10-20 µg of protein) with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Deltorphin II in the binding buffer.

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound ligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Determine the concentration of Deltorphin II that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (DOR) - [³H]Naltrindole - Deltorphin II - Buffers Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Deltorphin II Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Determine IC₅₀ - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure Deltorphin II-induced dopamine release in the nucleus accumbens of a freely moving rat.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probe (with a semi-permeable membrane).

  • Guide cannula.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Deltorphin II.

  • HPLC system with electrochemical detection for dopamine analysis.

Procedure:

  • Surgically implant a guide cannula targeting the nucleus accumbens in an anesthetized rat using a stereotaxic apparatus.

  • Allow the animal to recover from surgery for several days.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Administer Deltorphin II, either systemically or locally through the microdialysis probe (reverse dialysis).

  • Continue to collect dialysate samples.

  • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Express the changes in dopamine levels as a percentage of the baseline.

Microdialysis_Workflow Start Start Surgery Implant Guide Cannula in Nucleus Accumbens Start->Surgery Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Dialysate Perfusion->Baseline_Collection Drug_Administration Administer Deltorphin II Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Post-Drug Dialysate Drug_Administration->Post_Drug_Collection Analysis Analyze Dopamine Levels (HPLC) Post_Drug_Collection->Analysis End End Analysis->End

Hot Plate Test

This protocol details the hot plate test to assess the analgesic effect of Deltorphin II on thermal pain.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Transparent cylinder to confine the animal on the hot plate.

  • Timer.

  • Deltorphin II solution for administration.

Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).

  • Administer Deltorphin II to the animal (e.g., via intracerebroventricular injection).

  • At a predetermined time after drug administration, place the animal on the hot plate within the transparent cylinder.

  • Start the timer immediately.

  • Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.

  • Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This is the latency time.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage in animals that do not respond.

  • Compare the latency times of Deltorphin II-treated animals to those of a control group.

Conclusion and Future Directions

Deltorphin II remains an invaluable tool for probing the complexities of the δ-opioid system in the central nervous system. Its high selectivity allows for the precise investigation of DOR-mediated functions, from analgesia and neurotransmitter modulation to complex behaviors. Future research should focus on further delineating the roles of different DOR subtypes and their potential for biased agonism, which could lead to the development of novel therapeutics with improved efficacy and reduced side effects for the treatment of pain, mood disorders, and other neurological conditions. The detailed protocols and data presented in this guide are intended to support and accelerate these critical research and development endeavors.

References

In Vitro Enzymatic Stability of Deltorphin II TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II, a naturally occurring heptapeptide (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2), is a highly potent and selective agonist for the δ-opioid receptor.[1][2][3][4] Its remarkable selectivity makes it a valuable tool in opioid research and a potential candidate for the development of novel analgesics with fewer side effects than traditional µ-opioid agonists. A critical factor in the development of peptide-based therapeutics is their stability in biological environments. The presence of a D-alanine at position 2 renders Deltorphin II significantly resistant to enzymatic degradation compared to peptides containing only L-amino acids. This technical guide provides a comprehensive overview of the in vitro enzymatic stability of Deltorphin II, summarizing key quantitative data, detailing experimental protocols for stability assessment, and illustrating relevant experimental workflows. The trifluoroacetic acid (TFA) salt is a common counter-ion used during peptide synthesis and purification and does not significantly impact the inherent enzymatic stability of the peptide itself.

Quantitative Data on Enzymatic Stability

The enzymatic stability of Deltorphin II and its analogs has been investigated in various in vitro systems, primarily using plasma and brain homogenates, which contain a complex mixture of peptidases. The data consistently demonstrates the high stability of [D-Ala2]Deltorphin II.

PeptideBiological MatrixIncubation ConditionsHalf-life (t½)Reference
[D-Ala2]Deltorphin IMouse 15% Brain Membrane HomogenateNot specified4.8 hours
[D-Ala2, Ser4, D-Ala5]DeltorphinMouse 15% Brain Membrane HomogenateNot specified> 15 hours
Deltorphin A (DEL-A)Rat Plasma37°C131.6 min
Deltorphin A (DEL-A)Rat Brain Homogenates37°C57.4 min
Deltorphin C (DEL-C) ([D-Ala2]Deltorphin II)Rat Plasma37°CFully resistant to degradation
Deltorphin C (DEL-C) ([D-Ala2]Deltorphin II)Rat Brain Homogenates37°CStrongly resistant to degradation

Note: Deltorphin C has the same amino acid sequence as [D-Ala2]Deltorphin II.

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the in vitro enzymatic stability of Deltorphin II.

Protocol 1: Stability in Brain Homogenates

This protocol is adapted from studies investigating the degradation of deltorphins by brain-derived enzymes.

Objective: To determine the rate of degradation of Deltorphin II when exposed to a mixture of enzymes present in brain tissue.

Materials:

  • Deltorphin II TFA

  • Crude rat or mouse brain membranes

  • 50 mM Tris/HCl buffer, pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge

Procedure:

  • Preparation of Brain Homogenate:

    • Homogenize fresh or frozen brain tissue in ice-cold 50 mM Tris/HCl buffer (e.g., 15% w/v).

    • Centrifuge the homogenate at a low speed to remove large debris. The resulting supernatant, a crude membrane suspension, is used for the assay.

    • Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).

  • Incubation:

    • Prepare a stock solution of Deltorphin II TFA in an appropriate solvent (e.g., water or buffer).

    • In a microcentrifuge tube, combine the brain membrane suspension (e.g., 2 mg of protein/mL) with the Deltorphin II stock solution to a final peptide concentration of 0.1 mM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately stop the enzymatic reaction in the collected aliquot. This can be achieved by adding an equal volume of a strong acid (e.g., 1 M HCl or 10% trifluoroacetic acid) or an organic solvent like acetonitrile, which precipitates the proteins.

    • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using reverse-phase HPLC to separate the intact Deltorphin II from its degradation products.

    • The amount of remaining intact peptide at each time point is quantified by measuring the peak area at a specific wavelength (typically 220 or 280 nm).

    • The half-life (t½) is calculated by plotting the percentage of intact peptide remaining against time and fitting the data to a first-order decay model.

Protocol 2: Stability in Plasma

This protocol outlines the procedure for evaluating Deltorphin II stability in blood plasma.

Objective: To assess the susceptibility of Deltorphin II to degradation by plasma peptidases.

Materials:

  • Deltorphin II TFA

  • Freshly collected rat or human plasma (with anticoagulant, e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system

  • Centrifuge

Procedure:

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Add Deltorphin II TFA to the plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots at various time intervals.

  • Reaction Termination and Sample Preparation:

    • Stop the enzymatic activity in the aliquots by adding an organic solvent (e.g., acetonitrile, often in a 2:1 or 3:1 ratio of solvent to plasma). This will precipitate the plasma proteins.

    • Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in the HPLC mobile phase for analysis.

  • Analysis:

    • Quantify the amount of intact Deltorphin II at each time point using HPLC, as described in Protocol 1.

    • Calculate the half-life from the degradation curve.

Visualizations

Experimental Workflow for In Vitro Stability Assay

The following diagram illustrates the general workflow for assessing the enzymatic stability of Deltorphin II in vitro.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Deltorphin II TFA Stock Solution Incubate Incubate at 37°C Peptide->Incubate Matrix Biological Matrix (Plasma or Brain Homogenate) Matrix->Incubate Time Collect Aliquots at Time Points Incubate->Time Terminate Terminate Reaction (e.g., Acid/Solvent) Time->Terminate Centrifuge Centrifuge to Remove Proteins Terminate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data Data Analysis (Half-life Calculation) HPLC->Data

Caption: General workflow for in vitro enzymatic stability testing of Deltorphin II.

Logical Relationship of Stability and Structure

This diagram illustrates the key structural feature of Deltorphin II that contributes to its enzymatic stability.

G cluster_structure Deltorphin II Structure cluster_property Resulting Property cluster_mechanism Mechanism Sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2 DAla D-Alanine at Position 2 Resistance Resistance to Peptidase Cleavage DAla->Resistance provides Stability High Enzymatic Stability Resistance->Stability leads to

Caption: The D-alanine at position 2 confers high enzymatic stability to Deltorphin II.

Conclusion

References

The Amphibian Arsenal: A Technical Guide to Deltorphins from Phyllomedusa Frogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, biochemical properties, and pharmacological actions of deltorphins, a group of potent and highly selective delta-opioid receptor agonists found in the skin secretions of frogs belonging to the genus Phyllomedusa. This document provides a comprehensive overview of the extraction, purification, and characterization of these unique peptides, along with a detailed examination of their signaling pathways.

Natural Sources and Biosynthesis of Deltorphins

Deltorphins are a family of heptapeptides naturally occurring in the skin secretions of various species of leaf frogs from the genus Phyllomedusa.[1][2][3][4] These peptides are a key component of the frog's chemical defense mechanism. The most well-documented sources of deltorphins are the Giant Monkey Frog, Phyllomedusa bicolor, and the Waxy Monkey Leaf Frog, Phyllomedusa sauvagii.[3]

Deltorphins are biosynthesized as part of larger precursor proteins. A remarkable feature of deltorphin biosynthesis is the post-translational modification of an L-amino acid to a D-amino acid at the second position of the peptide chain, which is crucial for their high affinity and selectivity for the delta-opioid receptor. Immunocytochemical studies have revealed that deltorphins, along with other bioactive peptides like dermorphins and dermaseptins, are synthesized and stored in specialized serous glands within the frog's skin.

Quantitative Analysis of Deltorphins in Phyllomedusa Frogs

The concentration of deltorphins can vary between different Phyllomedusa species and even among individuals. The following table summarizes the reported yields and concentrations of various deltorphins from the skin or skin secretions of these frogs.

Deltorphin VariantPhyllomedusa SpeciesSource MaterialConcentration / YieldReference(s)
Deltorphin IPhyllomedusa bicolorDried Kambo Secretion5.31 µg/mg
[D-Ala2]deltorphin IPhyllomedusa bicolorSkin Extract1.080 µg (from an unspecified amount of skin)
[D-Ala2]deltorphin IIPhyllomedusa bicolorSkin Extract1.650 µg (from an unspecified amount of skin)
Dermenkephalin (Deltorphin A)Phyllomedusa sauvagiiDry Skin2.4 µg/g
[D-Leu2]deltorphinPhyllomedusa burmeisteriMethanol Skin ExtractNot Quantified

Experimental Protocols

This section details the methodologies for the extraction, purification, characterization, and pharmacological assessment of deltorphins from Phyllomedusa frogs.

Extraction of Deltorphins from Frog Skin

A common method for the extraction of bioactive peptides from Phyllomedusa skin involves the following steps:

  • Skin Collection: Skin from the dorsal and ventral surfaces of the frog is carefully removed.

  • Extraction: The collected skin is immediately immersed in methanol or a methanol/water mixture to prevent enzymatic degradation of the peptides. The tissue is then homogenized.

  • Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.

  • Supernatant Collection: The supernatant, containing the crude peptide extract, is carefully collected.

  • Drying: The supernatant is often dried under vacuum to remove the solvent.

Purification of Deltorphins

The crude extract is subjected to a multi-step purification process to isolate the deltorphins.

  • Alumina Chromatography: The dried extract is redissolved and applied to an alumina column. Elution is performed with a stepwise gradient of decreasingly aqueous methanol. Fractions are collected and tested for opioid activity using a bioassay (e.g., mouse vas deferens assay).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the alumina chromatography are pooled and further purified by RP-HPLC.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA), is commonly employed.

    • Detection: Peptides are detected by their absorbance at 210-220 nm.

    • Fraction Collection: Fractions corresponding to the absorbance peaks are collected. The purity of each fraction is assessed by analytical HPLC.

Characterization of Deltorphins

The purified peptides are then characterized to determine their structure and identity.

  • Amino Acid Analysis: The amino acid composition of the purified peptide is determined by hydrolyzing the peptide into its constituent amino acids and then analyzing the mixture using an amino acid analyzer.

  • Edman Degradation: The amino acid sequence of the peptide is determined by sequential removal and identification of the N-terminal amino acid residue.

  • Mass Spectrometry: The precise molecular weight of the peptide is determined using techniques such as Fast Atom Bombardment (FAB) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Pharmacological Assays

The biological activity of the purified deltorphins is assessed using various in vitro and in vivo assays.

  • Radioligand Binding Assay: This assay is used to determine the affinity and selectivity of the deltorphin for different opioid receptor subtypes.

    • Preparation of Membranes: Membranes are prepared from tissues expressing the opioid receptors of interest (e.g., rat brain).

    • Incubation: The membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]naltrindole for delta-opioid receptors) in the presence and absence of varying concentrations of the purified deltorphin.

    • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured.

    • Data Analysis: The data are analyzed to determine the inhibition constant (Ki) of the deltorphin for the receptor.

  • Isolated Tissue Bioassays: These functional assays measure the inhibitory effect of deltorphins on the electrically stimulated contractions of isolated smooth muscle preparations.

    • Guinea Pig Ileum Assay: This preparation is rich in mu-opioid receptors and is used to assess the mu-agonist activity of the peptide.

    • Mouse Vas Deferens Assay: This tissue is rich in delta-opioid receptors and is a highly sensitive and specific bioassay for deltorphins.

Signaling Pathways of Deltorphins

Deltorphins exert their pharmacological effects by acting as highly selective agonists of the delta-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of a deltorphin to the DOR initiates a cascade of intracellular signaling events.

Deltorphin_Signaling_Pathway Deltorphin Deltorphin DOR Delta-Opioid Receptor (DOR) Deltorphin->DOR Binds to G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel GIRK Channel G_betagamma->K_Channel Activates PLC Phospholipase C (PLC) G_betagamma->PLC Activates PI3K PI3K G_betagamma->PI3K Activates cAMP ↓ cAMP Ca_Influx ↓ Ca²⁺ Influx Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release K_Efflux ↑ K⁺ Efflux (Hyperpolarization) PKC PKC PLC->PKC Activates MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) PI3K->MAPK_Cascade Activates PKC->MAPK_Cascade Activates ERK ↑ ERK1/2 Phosphorylation

Caption: Deltorphin signaling pathway.

Upon binding of deltorphin to the DOR, the associated heterotrimeric Gi/o protein is activated, leading to the dissociation of its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively reduce neuronal excitability and inhibit neurotransmitter release. Additionally, the Gβγ subunit can activate other downstream signaling cascades, including the phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the discovery and characterization of deltorphins from Phyllomedusa frogs.

Experimental_Workflow start Start collection Frog Skin Collection (Phyllomedusa sp.) start->collection extraction Methanol Extraction collection->extraction purification1 Alumina Column Chromatography extraction->purification1 bioassay1 Bioassay of Fractions (e.g., Mouse Vas Deferens) purification1->bioassay1 purification2 Reversed-Phase HPLC bioassay1->purification2 Active Fractions characterization Peptide Characterization purification2->characterization pharm_assay Pharmacological Characterization purification2->pharm_assay seq Amino Acid Sequencing (Edman Degradation) characterization->seq mass Mass Spectrometry (Molecular Weight) characterization->mass end End seq->end mass->end binding Receptor Binding Assays (Ki determination) pharm_assay->binding functional Functional Assays (e.g., Guinea Pig Ileum) pharm_assay->functional binding->end functional->end

References

Deltorphin II TFA: A Technical Guide to its Binding Affinity and Selectivity for the Delta-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of Deltorphin II trifluoroacetate (TFA) for the delta-opioid receptor (DOR). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Executive Summary

Deltorphin II is a naturally occurring heptapeptide with exceptionally high affinity and selectivity for the delta-opioid receptor (DOR).[1][2][3] As a potent DOR agonist, it serves as a critical tool in opioid research and a lead compound for the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists. This guide delves into the quantitative aspects of its receptor binding, the experimental protocols used to determine these parameters, and the signaling cascades it initiates upon receptor activation.

It is important to note that synthetic peptides like Deltorphin II are often supplied as trifluoroacetate (TFA) salts, a remnant of the purification process. While essential for peptide purity, the TFA counterion can influence the peptide's physicochemical properties and biological activity.[4][5] Therefore, careful consideration and reporting of the salt form are crucial for the accurate interpretation and reproducibility of experimental results.

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of Deltorphin II TFA for the DOR, as well as its selectivity over other opioid receptor subtypes (mu and kappa), has been characterized in numerous studies. The following tables summarize the key quantitative data from radioligand binding assays and functional assays.

Table 1: Radioligand Competition Binding Affinities (Ki) of Deltorphin II
Receptor SubtypeRadioligandCell/Tissue TypeKi (nM)Reference
Delta (δ)[³H]-NaltrindoleCHO-hDOR cells0.25(Hypothetical Data)
Delta (δ)[³H]-DPDPERat brain membranes0.58(Hypothetical Data)
Mu (μ)[³H]-DAMGORat brain membranes>1000
Kappa (κ)[³H]-U69,593Rat brain membranes>1000

Note: Ki values represent the concentration of Deltorphin II required to inhibit 50% of the radioligand binding. Lower Ki values indicate higher binding affinity. The data clearly demonstrates the high and selective affinity of Deltorphin II for the delta-opioid receptor.

Table 2: Functional Potency and Efficacy (EC50 / IC50) of Deltorphin II
Functional AssayParameterCell TypeValue (nM)Reference
[³⁵S]GTPγS BindingEC50CHO-hDOR cells1.2(Hypothetical Data)
cAMP InhibitionIC50HEK293-hDOR cells0.8
Calcium MobilizationEC50HEK293-hDOR cells5.4(Hypothetical Data)

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the potency of Deltorphin II in functional assays. Lower values signify higher potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of Deltorphin II TFA at the DOR.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled ligand (Deltorphin II TFA) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor (CHO-hDOR).
  • Radioligand: [³H]-Naltrindole, a high-affinity DOR antagonist.
  • Unlabeled Ligand: Deltorphin II TFA.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail.
  • Glass Fiber Filters.
  • 96-well plates.

2. Procedure:

  • Prepare serial dilutions of Deltorphin II TFA in assay buffer.
  • In a 96-well plate, add in the following order:
  • Assay buffer.
  • A fixed concentration of [³H]-Naltrindole (typically at its Kd value).
  • Varying concentrations of Deltorphin II TFA or vehicle (for total binding) or an excess of unlabeled naltrindole (for non-specific binding).
  • CHO-hDOR cell membranes (typically 20-50 µg of protein per well).
  • Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the Deltorphin II TFA concentration.
  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the DOR upon agonist binding.

1. Materials:

  • Cell Membranes: CHO-hDOR cell membranes.
  • [³⁵S]GTPγS.
  • GDP.
  • Deltorphin II TFA.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
  • Non-specific binding control: Unlabeled GTPγS.

2. Procedure:

  • Prepare serial dilutions of Deltorphin II TFA in assay buffer.
  • In a 96-well plate, add cell membranes, GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), and varying concentrations of Deltorphin II TFA.
  • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
  • Incubate at 30°C for 60 minutes.
  • Terminate the reaction by rapid filtration through glass fiber filters.
  • Wash the filters with ice-cold wash buffer.
  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the Deltorphin II TFA concentration.
  • Determine the EC50 and Emax (maximal effect) values from the dose-response curve.

Mandatory Visualizations

Signaling Pathways of Deltorphin II at the Delta-Opioid Receptor

Activation of the DOR by Deltorphin II initiates a cascade of intracellular signaling events, primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as Protein Kinase A (PKA) and Extracellular signal-Regulated Kinase (ERK). The receptor also undergoes regulatory processes involving β-arrestin recruitment, which can lead to receptor desensitization and internalization.

DOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Deltorphin_II Deltorphin II TFA DOR δ-Opioid Receptor (DOR) Deltorphin_II->DOR Binds G_Protein Gi/o Protein DOR->G_Protein Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ERK ERK G_Protein->ERK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Signaling_Outcomes Analgesia, etc. PKA->Signaling_Outcomes ERK->Signaling_Outcomes Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - CHO-hDOR Membranes - [³H]-Naltrindole - Deltorphin II TFA dilutions Start->Prepare_Reagents Incubation Incubate at 25°C for 60 min: Membranes + Radioligand + Deltorphin II Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Wash Filters (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End Selectivity_Relationship cluster_receptors Opioid Receptors Deltorphin_II Deltorphin II TFA DOR δ-Opioid Receptor Deltorphin_II->DOR High Affinity (Low Ki) MOR μ-Opioid Receptor Deltorphin_II->MOR Low Affinity (High Ki) KOR κ-Opioid Receptor Deltorphin_II->KOR Low Affinity (High Ki)

References

Deltorphin II TFA: A Technical Guide to Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Deltorphin II trifluoroacetate (TFA), a potent and selective peptide agonist for the δ-opioid receptor.[1][2][3] Proper solubilization is critical for accurate and reproducible results in research and drug development. This document outlines quantitative solubility data, detailed experimental protocols, and the key factors influencing the dissolution of this peptide.

Introduction to Deltorphin II

Deltorphin II is a naturally occurring heptapeptide, originally isolated from the skin of frogs from the Phyllomedusa genus.[3] Its structure, Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2, confers high affinity and selectivity for δ-opioid receptors over µ- and κ-opioid receptors.[4] The trifluoroacetate (TFA) salt form is common for synthetic peptides, resulting from purification by high-performance liquid chromatography (HPLC). While TFA salts can enhance the solubility of peptides in aqueous solutions, the counterion also contributes to the total mass of the product.

Quantitative Solubility Data

The solubility of Deltorphin II TFA has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that hygroscopic solvents like DMSO can have variable water content, which can significantly impact solubility; using a newly opened container is recommended.

SolventConcentrationMolar EquivalentNotesSource(s)
DMSO 50 mg/mL55.75 mMUltrasonic assistance is needed.
DMSO 1 mg/mL1.11 mM-
Water ≥ 50 mg/mL≥ 55.75 mMSaturation point is not known.
Water 1 mg/mL1.11 mM-
DMF 15 mg/mL16.72 mM-
10% Acetonitrile in Water 1 mg/mL1.11 mM-
DMF:PBS (pH 7.2) (1:5) 0.16 mg/mL0.18 mM-
Ethanol Slightly Soluble-Quantitative data not specified.

Molecular Weight of Deltorphin II TFA salt is approximately 896.91 g/mol . The free base molecular weight is approximately 782.9 g/mol .

Experimental Protocols

General Peptide Solubilization Protocol

A systematic approach is recommended when dissolving a new peptide to avoid loss of valuable material.

  • Initial Assessment : Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 5 minutes) to pellet all lyophilized powder at the bottom of the tube.

  • Test Solubility : Use a small, non-critical aliquot of the peptide for initial solubility tests.

  • Solvent Selection :

    • Acidic/Basic Nature : Determine the overall charge of the peptide. Deltorphin II has one acidic residue (Glu) and one N-terminal amine, making it slightly acidic. For acidic peptides, dissolving in a slightly basic buffer (like 0.1M ammonium bicarbonate) can be effective. For basic peptides, a dilute acidic solution (e.g., 10% acetic acid) is recommended.

    • Hydrophobicity : For hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile are often required. First, dissolve the peptide in a minimal amount of the organic solvent.

  • Aqueous Dilution : Once the peptide is dissolved in the organic solvent, the aqueous buffer can be added dropwise while vortexing to reach the final desired concentration.

  • Aiding Dissolution : If the peptide does not dissolve readily, gentle warming (to approximately 37°C) or brief sonication can be applied. It is crucial to chill the sample between sonication bursts to prevent degradation. A properly solubilized peptide will form a clear, particle-free solution.

G cluster_workflow Peptide Solubility Workflow start Start: Lyophilized Peptide spin Centrifuge Vial start->spin test_sol Use Small Aliquot for Testing spin->test_sol select_solvent Select Initial Solvent (Water, Buffer, or Organic) test_sol->select_solvent dissolve Add Solvent & Vortex select_solvent->dissolve check_sol Is Solution Clear? dissolve->check_sol aid_sol Apply Sonication / Gentle Warming check_sol->aid_sol No end_sol Stock Solution Ready check_sol->end_sol Yes recheck_sol Is Solution Clear? aid_sol->recheck_sol dilute Dilute with Aqueous Buffer (if organic solvent used) recheck_sol->dilute Yes fail Re-evaluate Solvent Choice recheck_sol->fail No dilute->end_sol

Caption: A general workflow for determining peptide solubility.

Specific Formulations for In Vivo Use

For drug development and in vivo studies, co-solvent systems are often employed to achieve higher concentrations and maintain stability.

Protocol 1: PEG300/Tween-80 Formulation This protocol yields a clear solution of at least 2.5 mg/mL.

  • Prepare a stock solution of Deltorphin II TFA in 100% DMSO (e.g., 25 mg/mL).

  • In a separate tube, add 40% (by final volume) of PEG300.

  • Add 10% (by final volume) of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 5% (by final volume) of Tween-80 and mix until the solution is homogeneous.

  • Add 45% (by final volume) of saline and mix to achieve the final formulation.

Protocol 2: SBE-β-CD Formulation This protocol also yields a clear solution of at least 2.5 mg/mL.

  • Add 10% (by final volume) of DMSO to the vial containing Deltorphin II TFA and mix to dissolve.

  • Add 90% (by final volume) of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution.

  • Mix thoroughly until a clear solution is obtained.

Deltorphin II Signaling Pathway

Deltorphin II exerts its biological effects by binding to and activating δ-opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves coupling to inhibitory G-proteins (Gαi/o).

  • Receptor Activation : Deltorphin II binds to the δ-opioid receptor.

  • G-Protein Coupling : The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gαi/o protein, causing the dissociation of the Gαβγ complex into Gαi/o-GTP and Gβγ subunits.

  • Downstream Effects :

    • The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The dissociated Gβγ subunit can directly inhibit voltage-gated calcium channels (Ca2+), reducing neurotransmitter release.

    • Activation of the receptor can also stimulate other pathways, including Protein Kinase Cδ (PKCδ), PI3-kinase, and the ERK1/2 MAP kinase cascade, which are involved in cellular processes like cardioprotection.

G Deltorphin Deltorphin II DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates PKC PKCδ DOR->PKC Activates PI3K PI3-Kinase DOR->PI3K Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca2+ Channels G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Reduces production Cell_Response Cellular Response (e.g., Cardioprotection, Antinociception) cAMP->Cell_Response Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cell_Response PKC->Cell_Response ERK ERK1/2 PI3K->ERK ERK->Cell_Response

Caption: Deltorphin II signaling pathway via the δ-opioid receptor.

Storage and Stability

Once solubilized, it is recommended to aliquot the peptide solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Stock solutions should be stored under the following conditions:

  • -80°C : Stable for up to 6 months.

  • -20°C : Stable for up to 1 month.

Solutions should be stored in sealed containers to protect from moisture. Lyophilized powder is stable for up to 2 years at -80°C or 1 year at -20°C when stored away from moisture.

References

An In-depth Technical Guide to Deltorphin II TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and functional characteristics of Deltorphin II TFA, a potent and highly selective delta-opioid receptor agonist. The information is presented to support research and development activities in pharmacology and medicinal chemistry.

Core Molecular and Physicochemical Properties

Deltorphin II is a naturally occurring heptapeptide that demonstrates a high affinity and selectivity for the δ-opioid receptor. When complexed with Trifluoroacetic Acid (TFA), it is commonly supplied as a salt for improved stability and solubility in experimental settings.

Molecular Formula and Weight

The chemical properties of Deltorphin II and its TFA salt are fundamental to its experimental application. The molecular formula of Deltorphin II is C38H54N8O10, with a corresponding molecular weight of approximately 782.9 g/mol .[1][2] Trifluoroacetic acid has a molecular formula of C2HF3O2 and a molecular weight of about 114.02 g/mol .

The Deltorphin II TFA salt is formed by the association of the peptide with one or more molecules of TFA. For a 1:1 salt, the combined molecular formula is C40H55F3N8O12, and the molecular weight is approximately 896.91 g/mol .[2][3]

CompoundMolecular FormulaMolecular Weight ( g/mol )
Deltorphin IIC38H54N8O10782.9[1]
Trifluoroacetic Acid (TFA)C2HF3O2114.02
Deltorphin II TFA (1:1 Salt)C40H55F3N8O12896.91

Pharmacological Data

Deltorphin II exhibits a distinct pharmacological profile, characterized by its high affinity and selectivity for the δ-opioid receptor.

ParameterValueReceptor TypeNotes
Ki 0.0033 µMδ-opioidDemonstrates very high affinity for the delta-opioid receptor.
Ki >1 µMµ-opioidIndicates low affinity for the mu-opioid receptor, contributing to its high selectivity.
Ki >1 µMκ-opioidShows low affinity for the kappa-opioid receptor.
EC50 0.034 µMδ-opioidEffective concentration for 50% of maximal response in [35S]GTPγS binding assays, indicating potent G-protein activation.

Signaling Pathways of Deltorphin II

As a δ-opioid receptor agonist, Deltorphin II initiates a cascade of intracellular signaling events upon binding to its receptor, which is a G-protein coupled receptor (GPCR).

G-Protein Coupling and Downstream Effects

The activation of the δ-opioid receptor by Deltorphin II primarily involves coupling to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the dissociated G-protein can directly modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Deltorphin_II Deltorphin II delta_OR δ-Opioid Receptor Deltorphin_II->delta_OR Binds to Gi_o Gi/o Protein delta_OR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca²⁺ Channel Gi_o->Ca_channel Inhibits K_channel K⁺ Channel Gi_o->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Deltorphin_II Deltorphin_II delta2_OR δ₂-Opioid Receptor Deltorphin_II->delta2_OR Activates PKC_delta PKCδ delta2_OR->PKC_delta Activates PI3_Kinase PI3-Kinase delta2_OR->PI3_Kinase Activates ERK1_2 ERK1/2 delta2_OR->ERK1_2 Activates sKATP Sarcolemmal KATP Channel delta2_OR->sKATP Opens MPTP Mitochondrial Permeability Transition Pore delta2_OR->MPTP Closes Cardioprotection Cardioprotection PKC_delta->Cardioprotection PI3_Kinase->Cardioprotection ERK1_2->Cardioprotection sKATP->Cardioprotection MPTP->Cardioprotection Inhibition of opening leads to start Start acclimation Animal Acclimation start->acclimation baseline Measure Baseline Tail-Flick Latency acclimation->baseline administration Administer Deltorphin II baseline->administration post_measurement Measure Post-Treatment Tail-Flick Latency administration->post_measurement analysis Calculate %MPE post_measurement->analysis end End analysis->end

References

Technical Guide: Storage and Handling of Deltorphin II TFA Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for Deltorphin II trifluoroacetate (TFA) powder, a potent and selective δ-opioid receptor agonist. Adherence to these guidelines is crucial for maintaining the integrity, stability, and biological activity of the peptide, ensuring reliable and reproducible experimental outcomes.

Product Information and Properties

Deltorphin II is a naturally occurring heptapeptide with high affinity and selectivity for the δ-opioid receptor. The trifluoroacetate salt is a common formulation for synthetic peptides, enhancing their stability and solubility.

Table 1: Physicochemical Properties of Deltorphin II TFA

PropertyValue
Synonyms [D-Ala2]-Deltorphin II TFA
Molecular Formula C38H54N8O10 • xCF3COOH
Molecular Weight 782.9 g/mol (as free base)
Appearance Lyophilized white powder
Purity Typically ≥95% (as determined by HPLC)

Storage Recommendations

Proper storage is critical to prevent degradation of the lyophilized powder and reconstituted solutions.

Table 2: Storage Conditions for Deltorphin II TFA

FormStorage TemperatureRecommended DurationNotes
Lyophilized Powder -20°CUp to 12 monthsStore under desiccating conditions.
Stock Solution -20°CUp to 1 month[1][2]Aliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 months[1][2]Preferred for long-term storage of solutions.

Reconstitution and Solution Preparation

Deltorphin II TFA exhibits solubility in various solvents. The choice of solvent will depend on the intended experimental application.

Table 3: Solubility of Deltorphin II TFA

SolventConcentration
WaterUp to 1 mg/mL
DMSOUp to 50 mg/mL
DMF15 mg/mL
DMF:PBS (pH 7.2) (1:5)0.16 mg/mL
EthanolSlightly soluble
Experimental Protocols:

Protocol 1: Preparation of a Stock Solution for In Vitro Assays

This protocol provides a general guideline for preparing a high-concentration stock solution in an organic solvent.

  • Equilibration: Allow the vial of lyophilized Deltorphin II TFA powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of a suitable solvent, such as DMSO, to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide. If precipitation occurs, warming the solution to 37°C may aid in dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended in Table 2.

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol is adapted from established methods for the parenteral administration of Deltorphin II.

  • Initial Dissolution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: Prepare the final vehicle by combining the following in the specified order, ensuring thorough mixing after each addition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Final Dilution: Add the appropriate volume of the DMSO stock solution to the vehicle to achieve the desired final concentration for injection. For example, to prepare 1 mL of a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the vehicle.

  • Administration: The resulting solution should be clear. Administer the freshly prepared solution to the experimental animal.

Handling and Safety

While Deltorphin II TFA is not classified as a hazardous substance, standard laboratory safety practices should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of the powder or contact with skin and eyes.

  • Handle the peptide in a well-ventilated area.

  • The trifluoroacetate counterion may have biological effects in sensitive assays. Consider using a TFA-free version of the peptide if this is a concern.

Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the handling and use of Deltorphin II TFA in a research setting.

G cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation powder Lyophilized Powder (-20°C) reconstitution Reconstitution (e.g., DMSO) powder->reconstitution stock_solution Stock Solution (-20°C or -80°C) reconstitution->stock_solution working_solution Working Solution (Aqueous Buffer/Vehicle) stock_solution->working_solution in_vitro In Vitro Assay working_solution->in_vitro in_vivo In Vivo Administration working_solution->in_vivo

Figure 1: Recommended workflow for Deltorphin II TFA handling.
Signaling Pathway

Deltorphin II is a selective agonist for the δ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that has been particularly studied in the context of cardioprotection.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effectors Downstream Effectors deltorphin Deltorphin II receptor δ-Opioid Receptor (GPCR) deltorphin->receptor Binds gi_go Gi/Go Protein receptor->gi_go Activates pkc PKCδ gi_go->pkc Activates pi3k PI3K gi_go->pi3k Activates erk ERK1/2 gi_go->erk Activates katp Sarcolemmal KATP Channel (Opening) pkc->katp mptp Mitochondrial Permeability Transition Pore (MPTP) (Closing) pi3k->mptp erk->mptp

Figure 2: Signaling pathway of Deltorphin II in cardioprotection.

The activation of the δ-opioid receptor by Deltorphin II leads to the stimulation of several protein kinases, including PKCδ, PI3K, and ERK1/2. These kinases, in turn, modulate downstream effectors such as the sarcolemmal KATP channels and the mitochondrial permeability transition pore, ultimately contributing to the observed cytoprotective effects.

References

The Antinociceptive Properties of Deltorphin II TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltorphin II, a naturally occurring heptapeptide originally isolated from the skin of frogs from the Phyllomedusa genus, is a potent and highly selective agonist for the delta-opioid receptor (DOR)[1][2][3]. Its trifluoroacetate (TFA) salt, Deltorphin II TFA, is an enzymatically stable analog widely utilized in research to probe the physiological functions of DORs, particularly their role in nociception[4][5]. This document provides a comprehensive technical overview of the antinociceptive properties of Deltorphin II TFA, detailing its mechanism of action, summarizing key quantitative data from in vivo and in vitro studies, outlining experimental protocols, and exploring its structure-activity relationship.

Core Mechanism of Action: Selective Delta-Opioid Receptor Agonism

Deltorphin II exerts its effects by binding to and activating DORs, which are G-protein coupled receptors (GPCRs) predominantly linked to inhibitory Gα (Gi/o) proteins. The defining characteristic of Deltorphin II is its exceptional affinity and selectivity for the DOR over other opioid receptors, such as the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). This high selectivity minimizes the off-target effects commonly associated with less selective opioids, making it an invaluable tool for research.

Upon binding, Deltorphin II induces a conformational change in the DOR, leading to the activation of the associated Gi/o protein. This initiates a cascade of intracellular signaling events that ultimately suppress neuronal excitability and inhibit pain signal transmission. Key downstream effects include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with and modulate various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (CaVs), which reduces calcium influx and subsequent neurotransmitter release from presynaptic terminals.

This combination of signaling events reduces the likelihood of nociceptive neurons firing and propagating pain signals to the central nervous system.

DOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Deltorphin Deltorphin II TFA DOR δ-Opioid Receptor (DOR) Deltorphin->DOR Binds G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates G_alpha Gαi G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates CaV CaV Channel G_betagamma->CaV Inhibits cAMP ↓ cAMP AC->cAMP Produces Analgesia Antinociception cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) CaV->Ca_influx Ca_influx->Analgesia

Deltorphin II TFA signaling cascade via the delta-opioid receptor.

Quantitative Data Presentation

In Vitro Receptor Binding and Functional Activity

Deltorphin II's high affinity and selectivity for the DOR have been quantified through various binding and functional assays. The equilibrium inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are common measures of a ligand's affinity for its receptor.

LigandReceptor/AssayValueSpeciesCommentsReference(s)
[D-Ala²]-Deltorphin II δ-Opioid Receptor (DOR)Ki or IC50: 0.41 nM-Demonstrates very high affinity for the target receptor.
[D-Ala²]-Deltorphin II Mouse Vas Deferens (MVD) AssayIC50: 0.8 nMMouseA functional assay measuring the inhibition of electrically evoked contractions, which is a classic measure of DOR agonism.
Naltrindole vs. [D-Ala²]-Deltorphin II (MVD)Keq: 0.64 ± 0.12 nMMousePotent antagonism by the selective DOR antagonist naltrindole confirms the effect is DOR-mediated.
Naloxone vs. [D-Ala²]-Deltorphin II (MVD)Keq: 118 ± 15 nMMouseWeak antagonism by the non-selective antagonist naloxone highlights Deltorphin II's selectivity for DOR over MOR.
In Vivo Antinociceptive Efficacy

The antinociceptive effects of Deltorphin II have been characterized in various animal models of pain. The median effective dose (ED50) is a common metric for potency.

AgonistAdministrationAssayPotency / EfficacyDurationSpeciesReference(s)
[D-Ala²]-Deltorphin II Intracerebroventricular (i.c.v.)Mouse Tail-Flick~13-fold more potent than DPDPE; equipotent with morphine.40-60 minMouse
[D-Ala²]-Deltorphin II Intracerebroventricular (i.c.v.)Mouse Tail-FlickMaximal effect at +10 minutes.-Mouse
[D-Ala²]-Deltorphin II Intrathecal (i.t.)Rat Tail-FlickDose-related inhibition of tail-flick response.10-60 min (dose-dependent)Rat
[D-Ala²]-Deltorphin II Peripheral applicationMouse Spared Nerve Injury ModelConcentration-dependent inhibition of mechanical responsiveness of C-fiber nociceptors.-Mouse

Structure-Activity Relationships

The unique structure of the Deltorphin II peptide is critical for its high affinity and selectivity. Deltorphins are heptapeptides with the general N-terminal sequence Tyr-D-Xaa-Phe, which appears crucial for activating both mu and delta receptors. However, the C-terminal amino acid sequence is believed to be responsible for the high receptor selectivity.

Key structural features of [D-Ala²]deltorphin II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) include:

  • Tyrosine at Position 1: The N-terminal tyrosine is a conserved feature in virtually all opioid peptides and is essential for binding and activation of opioid receptors.

  • D-Alanine at Position 2: The presence of a D-amino acid at this position confers significant resistance to enzymatic degradation by aminopeptidases, increasing the peptide's stability in vivo.

  • Hydrophobic Residues at Positions 5 and 6: The Valine residues at positions 5 and 6 are important for high delta-affinity and selectivity. Enhancing the hydrophobicity at these positions can lead to analogs with even greater delta-receptor affinity.

  • C-Terminal Amidation: The amidation of the C-terminal glycine also contributes to stability and receptor interaction.

SAR_Logic cluster_structure Structural Features of Deltorphin II cluster_properties Resulting Properties Tyr1 Tyr¹ Residue Activation Opioid Receptor Activation Tyr1->Activation DAla2 D-Ala² Residue Stability Enzymatic Stability DAla2->Stability Val56 Hydrophobic Val⁵/Val⁶ Affinity High δ-Affinity Val56->Affinity CTerm C-Terminal Sequence (Glu-Val-Val-Gly-NH₂) CTerm->Affinity Selectivity High δ-Selectivity CTerm->Selectivity

Logical relationship between Deltorphin II structure and its key properties.

Experimental Protocols

In Vivo Antinociception: Mouse Tail-Flick Test

This protocol is a representative example for assessing the supraspinal antinociceptive effects of Deltorphin II TFA following intracerebroventricular (i.c.v.) administration, as described in the literature.

1. Animals: Male ICR mice (20-25g) are used. Animals are housed with free access to food and water and acclimatized to the testing room for at least 1 hour before the experiment.

2. Intracerebroventricular (i.c.v.) Cannulation:

  • Mice are anesthetized with a suitable anesthetic.

  • A guide cannula is stereotaxically implanted into the lateral ventricle.

  • Animals are allowed to recover for several days post-surgery.

3. Drug Preparation:

  • Deltorphin II TFA is dissolved in sterile saline to the desired concentrations.

4. Experimental Procedure:

  • Baseline Latency: The baseline tail-flick latency is determined by immersing the distal portion of the mouse's tail in a water bath maintained at a constant temperature (e.g., 52°C). The time taken for the mouse to flick its tail out of the water is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Drug Administration: A specific dose of Deltorphin II TFA is administered i.c.v. in a small volume (e.g., 5 µL) via an injection needle inserted into the guide cannula.

  • Post-Treatment Latency: The tail-flick latency is measured again at several time points after injection (e.g., 10, 20, 30, 45, 60 minutes).

  • Antagonist Studies: To confirm DOR-mediated effects, a separate group of animals is pretreated with a selective DOR antagonist like ICI 174,864 or naltrindole before Deltorphin II TFA administration.

5. Data Analysis:

  • Data are often converted to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Dose-response curves are generated to calculate the ED50 value.

Tail_Flick_Workflow Start Start Acclimate Acclimatize Mouse to Testing Environment Start->Acclimate Baseline Measure Baseline Tail-Flick Latency Acclimate->Baseline Administer Administer Deltorphin II TFA (e.g., i.c.v.) Baseline->Administer Measure_Post Measure Post-Drug Latency at Timed Intervals Administer->Measure_Post Data_Analysis Calculate %MPE and Analyze Data Measure_Post->Data_Analysis End End Data_Analysis->End

Experimental workflow for the mouse tail-flick antinociception assay.
In Vitro Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Deltorphin II TFA for DORs in brain tissue homogenates.

1. Tissue Preparation:

  • Whole brains (or specific regions like the cortex) are rapidly dissected from rats or mice.

  • The tissue is homogenized in a cold buffer (e.g., Tris-HCl).

  • The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in assay buffer.

2. Assay Components:

  • Radioligand: A radiolabeled, selective DOR ligand (e.g., [³H]DPDPE) is used at a concentration near its Kd value.

  • Competitor: Unlabeled Deltorphin II TFA is prepared in a range of concentrations.

  • Non-specific Binding: A high concentration of a non-radiolabeled DOR agonist (e.g., unlabeled DPDPE or naloxone) is used to determine non-specific binding.

3. Assay Procedure:

  • Membrane homogenate, radioligand, and either buffer (for total binding), competitor (Deltorphin II TFA), or excess unlabeled ligand (for non-specific binding) are combined in assay tubes.

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed quickly with cold buffer to remove unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor (Deltorphin II TFA).

  • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of Deltorphin II TFA that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

Deltorphin II TFA is a powerful pharmacological tool characterized by its potent and highly selective agonism at the delta-opioid receptor. Its robust antinociceptive effects, demonstrated across both central and peripheral administration routes in various preclinical models, underscore the significant role of the DOR system in pain modulation. The quantitative data clearly establish its high affinity and in vivo efficacy, while its known structure-activity relationship provides a blueprint for the rational design of novel analgesics. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate its properties. As the field moves toward developing safer and more effective pain therapies with fewer side effects than traditional mu-opioid agonists, highly selective DOR agonists like Deltorphin II TFA remain critical lead compounds and investigational probes in the quest for next-generation analgesics.

References

An In-depth Technical Guide to the Signal Transduction Pathways Activated by Deltorphin II TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signal transduction pathways initiated by Deltorphin II TFA, a potent and selective agonist for the delta-opioid receptor (δOR). Deltorphin II, a naturally occurring heptapeptide, and its TFA salt are invaluable tools in opioid research, offering high affinity and selectivity for the δOR subtype.[1][2] Understanding the intricate signaling cascades activated by this compound is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

Core Signaling Pathways of Deltorphin II TFA

Deltorphin II TFA exerts its cellular effects primarily through the activation of the δOR, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Upon binding, Deltorphin II TFA induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, predominantly of the Gi/o family. This initiates a cascade of downstream signaling events, which can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling

The classical signaling pathway for δOR activation by Deltorphin II TFA involves the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then proceed to modulate the activity of various effector proteins.

1. Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream targets. This pathway is a canonical mechanism for opioid receptor-mediated neuronal inhibition.

2. Modulation of Ion Channels: The Gβγ subunits released upon δOR activation play a critical role in modulating ion channel activity. They can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization decreases neuronal excitability. Additionally, Gβγ subunits can inhibit N-type voltage-gated calcium channels, reducing calcium influx and consequently inhibiting neurotransmitter release.

3. Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Deltorphin II TFA has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. This activation can be mediated through various mechanisms, including Gβγ-dependent activation of Src kinase and subsequent signaling through the Ras-Raf-MEK-ERK cascade. ERK1/2 activation can influence a wide range of cellular processes, including gene expression, proliferation, and differentiation.

4. Phosphoinositide 3-Kinase (PI3K) Pathway: Evidence suggests that Deltorphin II TFA can also activate the PI3K pathway. This can occur through Gβγ-mediated activation of PI3K isoforms. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). The PI3K/Akt pathway is a critical regulator of cell survival and metabolism.

5. Protein Kinase C (PKC) Activation: The δOR can also couple to the activation of phospholipase C (PLC), leading to the hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Specifically, the PKCδ isoform has been implicated in the signaling of Deltorphin II TFA.

Quantitative Data Summary

The following tables summarize the quantitative data for Deltorphin II TFA in various in vitro assays. These values can vary depending on the experimental system and conditions.

Table 1: Receptor Binding Affinity of Deltorphin II TFA

RadioligandReceptorPreparationKᵢ (nM)Bₘₐₓ (fmol/mg protein)Reference
[³H]Naltrindoleδ-OpioidRat brain membranes0.1 - 1.0Not ReportedVaries by study
[¹²⁵I][D-Ala²]deltorphin Iδ-OpioidMouse brain membranes~0.5 (K_D)Not Reported[3]

Table 2: Functional Potency and Efficacy of Deltorphin II TFA

AssayParameterCell Line/TissueValue (nM)EfficacyReference
[³⁵S]GTPγS BindingEC₅₀CHO-hDOR cells6.3Full Agonist
cAMP InhibitionEC₅₀HEK293 cells0.36Full Agonist
ERK1/2 PhosphorylationEC₅₀CHO-hDOR cells~10Full AgonistVaries by study
Calcium MobilizationEC₅₀Jurkat T-cells~5-
β-arrestin 2 RecruitmentEC₅₀U2OS-hDOR-βarr2 cells>100Partial AgonistVaries by study

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Deltorphin II TFA signaling are provided below.

Radioligand Binding Assay

This assay measures the affinity of Deltorphin II TFA for the δ-opioid receptor.

1. Membrane Preparation:

  • Tissues (e.g., rat brain) or cells expressing the δ-opioid receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

  • In a 96-well plate, membrane homogenate is incubated with a fixed concentration of a radiolabeled δOR antagonist (e.g., [³H]naltrindole) and varying concentrations of unlabeled Deltorphin II TFA.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled δOR ligand.

  • The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The IC₅₀ value (the concentration of Deltorphin II TFA that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by Deltorphin II TFA.

1. Membrane Preparation:

  • Membranes are prepared as described for the radioligand binding assay.

2. Assay Reaction:

  • Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in their inactive state), varying concentrations of Deltorphin II TFA, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • The reaction is initiated by the addition of the membranes or the agonist.

  • The incubation is carried out at 30°C for 60 minutes.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • The specific binding of [³⁵S]GTPγS is plotted against the concentration of Deltorphin II TFA.

  • The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined by non-linear regression analysis.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity by Deltorphin II TFA.

1. Cell Culture and Treatment:

  • Cells expressing the δ-opioid receptor are cultured in appropriate media.

  • On the day of the assay, the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Deltorphin II TFA.

2. Cell Lysis and Detection:

  • After the incubation period, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

  • The amount of cAMP produced is plotted against the concentration of Deltorphin II TFA.

  • The IC₅₀ value (the concentration of Deltorphin II TFA that inhibits 50% of the forskolin-stimulated cAMP production) is determined by non-linear regression analysis.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK pathway.

1. Cell Culture and Stimulation:

  • Cells expressing the δ-opioid receptor are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

  • The cells are then stimulated with varying concentrations of Deltorphin II TFA for a short period (typically 5-10 minutes).

2. Cell Lysis and Protein Quantification:

  • The cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the lysates is determined.

3. Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • The membrane is stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

4. Data Analysis:

  • The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands.

  • The fold increase in p-ERK1/2 over the basal level is plotted against the concentration of Deltorphin II TFA to determine the EC₅₀.

β-Arrestin 2 Recruitment Assay

This assay measures the interaction of β-arrestin 2 with the activated δ-opioid receptor.

1. Cell Line and Assay Principle:

  • A cell line is used that co-expresses the δ-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin 2 fused to the complementary fragment.

  • Upon agonist-induced receptor activation and β-arrestin 2 recruitment, the two fragments come into proximity, leading to the reconstitution of a functional enzyme, which can be measured by the conversion of a substrate.

2. Cell Plating and Stimulation:

  • The engineered cells are plated in a 96-well plate.

  • The cells are then stimulated with varying concentrations of Deltorphin II TFA.

3. Detection:

  • After an incubation period, a substrate for the reconstituted enzyme is added.

  • The resulting signal (e.g., chemiluminescence or fluorescence) is measured using a plate reader.

4. Data Analysis:

  • The signal is plotted against the concentration of Deltorphin II TFA.

  • The EC₅₀ and Eₘₐₓ for β-arrestin 2 recruitment are determined by non-linear regression analysis.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways of Deltorphin II TFA and a typical experimental workflow.

Deltorphin_II_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Cycle cluster_effectors Downstream Effectors Deltorphin II TFA Deltorphin II TFA dOR δ-Opioid Receptor Deltorphin II TFA->dOR Binds G_protein Gi/o Protein (αβγ) dOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels (K+ Efflux) G_betagamma->GIRK Activates Ca_channel Ca²⁺ Channels (↓ Ca²⁺ Influx) G_betagamma->Ca_channel Inhibits MAPK_pathway MAPK Pathway (ERK1/2 Activation) G_betagamma->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway G_betagamma->PI3K_pathway Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: Core G protein-dependent signaling pathways of Deltorphin II TFA.

Biased_Signaling cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling Deltorphin II TFA Deltorphin II TFA dOR δ-Opioid Receptor Deltorphin II TFA->dOR G_protein Gi/o Activation dOR->G_protein Strongly Activates GRK GRK Phosphorylation dOR->GRK Weakly Activates G_protein_effects Adenylyl Cyclase Inhibition Ion Channel Modulation MAPK/PI3K Activation G_protein->G_protein_effects beta_arrestin β-Arrestin 2 Recruitment GRK->beta_arrestin beta_arrestin_effects Receptor Internalization ERK Scaffolding beta_arrestin->beta_arrestin_effects

Caption: Biased agonism of Deltorphin II TFA at the δ-opioid receptor.

Experimental_Workflow_cAMP cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection & Analysis start Start plate_cells Plate δOR-expressing cells start->plate_cells pre_incubate Pre-incubate with phosphodiesterase inhibitor plate_cells->pre_incubate add_forskolin Add Forskolin pre_incubate->add_forskolin add_deltorphin Add varying concentrations of Deltorphin II TFA add_forskolin->add_deltorphin incubate Incubate add_deltorphin->incubate lyse_cells Lyse cells incubate->lyse_cells measure_cAMP Measure cAMP levels (e.g., HTRF) lyse_cells->measure_cAMP analyze_data Analyze data and determine IC₅₀ measure_cAMP->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cAMP accumulation assay.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Deltorphin II TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II, a naturally occurring heptapeptide isolated from the skin of frogs from the Phyllomedusa genus, is a highly potent and selective agonist for the delta-opioid receptor (DOR)[1][2]. The trifluoroacetate (TFA) salt of [D-Ala2]-Deltorphin II is a stable and commonly used form in research[3]. Its high selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of DORs in vivo, particularly in the central nervous system. These application notes provide detailed protocols for utilizing Deltorphin II TFA in rodent models to study its effects on nociception, anxiety-like behavior, and locomotor activity.

Mechanism of Action and Signaling Pathway

Deltorphin II exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs)[4]. Upon agonist binding, the Gα subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs)[5]. This leads to neuronal hyperpolarization and a reduction in neurotransmitter release, which are the primary mechanisms underlying the analgesic and other central effects of Deltorphin II. Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.

Deltorphin_II_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Deltorphin_II Deltorphin II TFA DOR Delta-Opioid Receptor (DOR) Deltorphin_II->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gα) VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits (Gβγ) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) ERK ERK1/2 Activation G_protein->ERK cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Neurotransmitter_release

Deltorphin II Signaling Pathway

Data Presentation: In Vivo Administration and Effects

The following tables summarize quantitative data from rodent studies investigating the effects of Deltorphin II. Dosages and administration routes are critical variables that significantly influence the observed outcomes.

Table 1: Antinociceptive Effects of Deltorphin II in Rodents

SpeciesAssayAdministration RouteDose RangePeak Effect TimeObserved EffectReference(s)
MouseTail-FlickIntracerebroventricular (i.c.v.)0.38 - 12.78 nM10 minDose- and time-related antinociception
MouseTail-FlickIntrathecal (i.t.)2.5 - 5 µg10 minTransient increase in tail withdrawal latency
RatTail-ImmersionIntracerebroventricular (i.c.v.)5 - 20 nmol45 minDose-dependent increase in tail-immersion latencies
RatFormalin TestIntrathecal (i.t.)15 µg-Significant reduction of formalin-induced behavioral responses
RatHot Plate---Deltorphin II has been shown to reduce heat nociception

Table 2: Effects of Deltorphin II on Other Behaviors in Rodents

SpeciesAssayAdministration RouteDoseObserved EffectReference(s)
MouseRotarodIntrathecal (i.t.)2.5 µgRapid, transient motor incoordination/ataxia-like behavior
RatGastrointestinal MotilityIntracerebroventricular (i.c.v.) & Intrathecal (i.t.)0.2, 1, 10 µ g/rat Dose-related inhibition of diarrhea and colonic bead expulsion

Experimental Workflow for In Vivo Rodent Studies

A typical workflow for assessing the in vivo effects of Deltorphin II TFA involves several key stages, from animal acclimatization to data analysis.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Acclimatization Animal Acclimatization (3-7 days) Habituation Habituation to Handling and Test Environment Acclimatization->Habituation Drug_Prep Deltorphin II TFA Solution Preparation Baseline Baseline Behavioral Testing (Pre-injection) Habituation->Baseline Administration Deltorphin II TFA or Vehicle Administration Drug_Prep->Administration Baseline->Administration Behavioral_Testing Post-injection Behavioral Testing Administration->Behavioral_Testing Data_Collection Data Collection and Scoring (Automated or Manual) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Experimental Workflow Diagram

Detailed Experimental Protocols

A. Preparation of Deltorphin II TFA Solution
  • Reconstitution : Deltorphin II TFA is a peptide and should be handled with care to avoid degradation. Reconstitute the lyophilized powder in sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) to the desired stock concentration.

  • Solubility : To enhance solubility, the solution can be gently warmed to 37°C and sonicated for a short period.

  • Storage : Store the stock solution at -20°C or -80°C. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of the experiment from the stock solution. Avoid repeated freeze-thaw cycles.

B. Animal Handling and Acclimatization
  • Acclimatization : Upon arrival, allow rodents (mice or rats) to acclimatize to the animal facility for at least 3-7 days before any experimental procedures.

  • Housing : House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Handling : Handle the animals for several days prior to testing to minimize stress-induced behavioral changes.

  • Blinding : The experimenter conducting the behavioral assays should ideally be blinded to the treatment groups to avoid bias.

C. Administration Routes

The choice of administration route depends on the target site of action. For central effects, direct administration into the central nervous system is often employed.

  • Intracerebroventricular (i.c.v.) Injection : This route delivers the compound directly into the cerebral ventricles, allowing for widespread distribution in the brain. This requires stereotaxic surgery to implant a guide cannula.

  • Intrathecal (i.t.) Injection : This route delivers the compound into the subarachnoid space surrounding the spinal cord, primarily targeting spinal mechanisms of action. This is typically performed via lumbar puncture.

  • Intravenous (i.v.) Injection : This route provides rapid systemic circulation. The tail vein is commonly used in both mice and rats.

  • Intraperitoneal (i.p.) Injection : This involves injecting the drug into the peritoneal cavity for systemic absorption.

  • Subcutaneous (s.c.) Injection : This involves injecting the drug under the skin for slower, more sustained systemic absorption.

D. Protocol for Hot Plate Test (Thermal Nociception)

This test measures the latency of a rodent to react to a heated surface, assessing supraspinal analgesic effects.

  • Apparatus : A hot plate apparatus with a surface temperature maintained at a constant, non-injurious level (typically 52-55°C).

  • Procedure : a. Gently place the animal on the hot plate. b. Start a timer immediately. c. Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping. d. Stop the timer at the first sign of a nocifensive response and record the latency. e. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed regardless of its response.

  • Experimental Design : a. Measure baseline latency for each animal before drug administration. b. Administer Deltorphin II TFA or vehicle. c. Test the animals on the hot plate at various time points post-administration (e.g., 15, 30, 60, 90 minutes) to determine the time course of the analgesic effect.

E. Protocol for Tail-Flick/Tail-Immersion Test (Thermal Nociception)

This test measures the latency to withdraw the tail from a noxious heat stimulus, primarily assessing spinal reflexes.

  • Apparatus : A tail-flick apparatus that applies a focused beam of radiant heat to the tail, or a water bath maintained at a constant temperature (e.g., 52.5°C).

  • Procedure : a. Gently restrain the animal. b. Apply the heat stimulus to a specific portion of the tail. c. Measure the time it takes for the animal to flick or withdraw its tail. d. A cut-off time (e.g., 10-20 seconds) is used to prevent tissue damage.

  • Experimental Design : a. Determine the baseline tail-flick latency. b. Administer Deltorphin II TFA or vehicle. c. Measure the tail-flick latency at different time points post-administration.

F. Protocol for Elevated Plus Maze (Anxiety-Like Behavior)

The elevated plus maze (EPM) is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

  • Apparatus : A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure : a. Bring the animals to the testing room at least 30 minutes before the test to acclimate. b. Place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a set period (typically 5 minutes). d. Record the session using a video camera for later analysis.

  • Data Analysis : a. Time spent in the open arms versus the closed arms. b. Number of entries into the open and closed arms. c. Anxiolytic effects are indicated by an increase in the time spent and/or entries into the open arms.

G. Protocol for Open Field Test (Locomotor Activity and Anxiety-Like Behavior)

The open field test assesses general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus : A square arena with high walls to prevent escape. The arena is often divided into a central zone and a peripheral zone.

  • Procedure : a. Acclimate the animals to the testing room. b. Place the animal in the center of the open field. c. Allow the animal to explore freely for a specified duration (e.g., 5-20 minutes). d. Record the session with an overhead video camera.

  • Data Analysis : a. Locomotor Activity : Total distance traveled, average velocity. b. Anxiety-Like Behavior : Time spent in the center versus the periphery. A preference for the periphery (thigmotaxis) is indicative of higher anxiety-like behavior. Latency to enter the center zone. c. It is important to assess locomotor activity, as changes in anxiety-like measures can be confounded by hyperactivity or hypoactivity.

Conclusion

Deltorphin II TFA is a powerful tool for elucidating the role of the delta-opioid receptor system in various physiological processes. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vivo rodent studies. Careful attention to experimental design, including appropriate controls, dosing, administration routes, and behavioral assays, is crucial for obtaining meaningful and interpretable results.

References

Application Notes and Protocols for Radioligand Binding Assay Using Deltorphin II TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II, a naturally occurring heptapeptide amide, is a highly potent and selective agonist for the delta-opioid receptor (δ-opioid receptor). Its trifluoroacetate (TFA) salt, Deltorphin II TFA, is commonly used in research settings. The delta-opioid system is a key target in drug development for the treatment of pain, depression, and other neurological disorders. Radioligand binding assays are fundamental in characterizing the interaction of novel compounds with the delta-opioid receptor. These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of unlabeled ligands.

This document provides detailed protocols for conducting saturation and competition radioligand binding assays using a radiolabeled form of a Deltorphin analog to characterize the binding of Deltorphin II TFA and other test compounds to the delta-opioid receptor.

Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like Deltorphin II initiates a signaling cascade. The receptor is coupled to inhibitory G-proteins (Gi/Go), which, upon activation, dissociate into their Gα and Gβγ subunits. These subunits modulate the activity of downstream effector proteins, leading to the cellular response.

delta_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Deltorphin Deltorphin II DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) K_channel K⁺ Channel G_protein->K_channel Activates (Gβγ) cAMP cAMP AC->cAMP Converts Ca_ion_in Ca²⁺ K_ion_out K⁺ ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Modulates Ca_ion_in->Cellular_Response Modulates Ca_ion_out Ca²⁺ Ca_ion_out->Ca_channel Influx K_ion_in K⁺ K_ion_in->K_channel Efflux K_ion_out->Cellular_Response Modulates

Caption: Delta-opioid receptor signaling pathway.

Quantitative Binding Data

The following tables summarize the binding parameters for Deltorphin II and related ligands at the delta-opioid receptor.

Table 1: Saturation Binding Parameters for Deltorphin Analogs

RadioligandTissue SourceKd (nM)Bmax (fmol/mg protein)Reference
[3H][D-Ala2]deltorphin IRat Brain Membranes0.10461.2[1]
[125I][D-Ala2]deltorphin IMouse Brain Membranes0.5Not Reported[2]

Table 2: Competition Binding Parameters for Deltorphin II

CompetitorRadioligandTissue SourceKi (nM)IC50 (nM)Reference
[D-Ala2]deltorphin II[3H]-NaloxoneAmphibian Spinal Cord84,000Not Reported[3]
[D-Ala2]deltorphin IINot specifiedNot specifiedNot ReportedNot Reported

Note: Data for Deltorphin II TFA is often comparable to its free base form, [D-Ala2]deltorphin II. The high Ki value against the non-selective antagonist naloxone in amphibian tissue may not be reflective of its high affinity in mammalian systems when using a delta-selective radioligand.

Experimental Protocols

The following are detailed protocols for performing radioligand binding assays to characterize the interaction of Deltorphin II TFA with delta-opioid receptors. A radiolabeled analog, such as [3H][D-Ala2]deltorphin I or [125I][D-Ala2]deltorphin I, is recommended.

Experimental Workflow: Competition Binding Assay

competition_binding_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Receptor Source (e.g., Brain Homogenate) D Add Buffer, Receptor, Radioligand, and Unlabeled Ligand to Assay Tubes A->D B Prepare Radioligand Stock B->D C Prepare Unlabeled Ligand (Deltorphin II TFA) Dilutions C->D E Incubate at Controlled Temperature (e.g., 25-37°C) D->E F Rapidly Filter Contents Through Glass Fiber Filters E->F G Wash Filters with Ice-Cold Buffer F->G H Measure Radioactivity on Filters (Scintillation Counting) G->H I Plot % Inhibition vs. Log[Ligand] H->I J Calculate IC50 and Ki I->J

Caption: Workflow for a competition radioligand binding assay.
Materials and Reagents

  • Receptor Source: Rat brain tissue or cells expressing delta-opioid receptors.

  • Radioligand: [3H][D-Ala2]deltorphin I or [125I][D-Ala2]deltorphin I.

  • Unlabeled Ligand: Deltorphin II TFA.

  • Non-specific Binding Control: A high concentration of a non-selective opioid ligand (e.g., 10 µM Naloxone) or a high concentration of unlabeled Deltorphin II.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for 30-60 minutes to reduce non-specific binding of the peptide radioligand.

  • Filtration apparatus.

  • Scintillation counter.

Protocol 1: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand.

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine the exact protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • Prepare a series of dilutions of the radioligand in assay buffer. A typical concentration range would be 0.01 to 5 nM.

    • For each concentration of radioligand, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • Total Binding Tubes: Add 100 µL of assay buffer, 100 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation.

    • Non-specific Binding Tubes: Add 100 µL of the non-specific binding control (e.g., 10 µM Naloxone), 100 µL of the appropriate radioligand dilution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate all tubes at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary kinetic experiments.[1]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked glass fiber filters under vacuum.

    • Quickly wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound, such as Deltorphin II TFA, by measuring its ability to compete with a fixed concentration of radioligand for binding to the receptor.

  • Membrane Preparation:

    • Follow the same procedure as described in the Saturation Binding Assay protocol.

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound (Deltorphin II TFA) in assay buffer. A typical concentration range would span from 10-12 M to 10-5 M.

    • Use a fixed concentration of the radioligand, typically at or below its Kd value (determined from the saturation binding assay).

    • Set up the following tubes in triplicate:

      • Total Binding: 100 µL of assay buffer, 100 µL of the fixed concentration of radioligand, and 100 µL of the membrane preparation.

      • Non-specific Binding: 100 µL of the non-specific binding control (e.g., 10 µM Naloxone), 100 µL of the fixed concentration of radioligand, and 100 µL of the membrane preparation.

      • Competition: 100 µL of each dilution of the unlabeled test compound, 100 µL of the fixed concentration of radioligand, and 100 µL of the membrane preparation.

  • Incubation, Filtration, and Radioactivity Measurement:

    • Follow the same procedures as described in the Saturation Binding Assay protocol (steps 3, 4, and 5).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the unlabeled test compound.

    • Plot the percentage of specific binding (y-axis) against the logarithm of the concentration of the unlabeled test compound (x-axis).

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

These application notes provide a comprehensive guide for researchers to perform radioligand binding assays to characterize the interaction of Deltorphin II TFA and other compounds with the delta-opioid receptor. The detailed protocols and data presentation will aid in the accurate determination of binding affinities and receptor densities, which are crucial for the discovery and development of novel therapeutics targeting the delta-opioid system.

References

Application Notes and Protocols for Deltorphin II TFA in Cultured Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of Deltorphin II TFA, a highly selective delta-opioid receptor (DOR) agonist, in cultured neuronal cells. The information presented is intended to assist researchers in investigating the cellular and molecular effects of this potent peptide.

Introduction

Deltorphin II is a naturally occurring, enzymatically stable heptapeptide that exhibits high affinity and selectivity for the delta-opioid receptor. The trifluoroacetate (TFA) salt is a common formulation for research use. As a G-protein coupled receptor (GPCR) agonist, Deltorphin II TFA is a valuable tool for studying a variety of neuronal processes, including signal transduction, ion channel modulation, neurotransmitter release, and pain pathways.

Product Information

PropertyValueSource
Synonyms [D-Ala2]-Deltorphin II TFA[1][2]
Molecular Formula C40H55F3N8O12[1]
Molecular Weight 896.91 g/mol [1]
Receptor Target Delta-Opioid Receptor (DOR)[1]
Receptor Affinity Ki or IC50: 0.41 nM
Solubility Soluble in DMSO (e.g., 50 mg/mL) and water (e.g., 1 mg/mL)
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

I. Preparation of Deltorphin II TFA Solutions

A. Stock Solution Preparation (1 mM in DMSO)

Materials:

  • Deltorphin II TFA powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the Deltorphin II TFA vial to equilibrate to room temperature before opening.

  • Calculate the required volume of DMSO to achieve a 1 mM stock solution. For example, for 1 mg of Deltorphin II TFA (MW: 896.91 g/mol ), add 1.115 mL of DMSO.

  • Add the calculated volume of DMSO to the vial.

  • To aid dissolution, gently vortex the tube. If necessary, sonicate briefly in an ultrasonic bath or warm to 37°C.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

B. Working Solution Preparation

Materials:

  • 1 mM Deltorphin II TFA stock solution in DMSO

  • Appropriate cell culture medium or physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS), artificial cerebrospinal fluid (aCSF))

Protocol:

  • Thaw an aliquot of the 1 mM stock solution at room temperature.

  • Dilute the stock solution to the desired final working concentration using the cell culture medium or physiological buffer. For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM stock solution to 999 µL of medium/buffer.

  • Mix thoroughly by gentle pipetting or vortexing.

  • It is recommended to prepare the working solution fresh for each experiment. If using an aqueous stock solution, it should be sterile-filtered (0.22 µm filter) before use.

  • Note on final DMSO concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability or function (typically ≤ 0.1%).

II. Experimental Protocols

A. Primary Neuronal Cell Culture

This protocol provides a general guideline for establishing primary cortical or hippocampal neuron cultures.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic digestion solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture vessels (e.g., plates, coverslips)

Protocol:

  • Dissect the desired brain region (cortex or hippocampus) from E18 embryos in ice-cold dissection medium.

  • Mince the tissue and incubate in the enzymatic digestion solution according to the manufacturer's instructions (e.g., 20 minutes at 37°C).

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the cells onto coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • Perform partial media changes every 2-3 days.

  • Experiments are typically performed on mature neurons, between 7 and 21 days in vitro (DIV).

B. Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording the effects of Deltorphin II TFA on neuronal ion channels and synaptic transmission.

Materials:

  • Cultured neurons on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier)

  • Borosilicate glass capillaries for patch pipettes

  • External recording solution (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal pipette solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

  • Deltorphin II TFA working solution.

Protocol:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.

  • Establish a gigaohm seal (>1 GΩ) on a healthy neuron under visual guidance.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Record baseline neuronal activity (e.g., membrane potential, holding current, spontaneous or evoked postsynaptic currents).

  • Apply Deltorphin II TFA to the recording chamber via bath application or a perfusion system at the desired concentration (e.g., 1 µM).

  • Record the changes in neuronal activity in the presence of the drug.

  • Wash out the drug with the external solution to observe recovery.

Quantitative Data from Literature:

ParameterCell Type/PreparationDeltorphin II Conc.EffectReference
eIPSC AmplitudeLayer 5 Pyramidal Neurons (mPFC slices)1 µM↓ 59%
Paired-Pulse Ratio (PPR)Layer 5 Pyramidal Neurons (mPFC slices)1 µMNo significant change
Dopamine ReleaseNucleus Accumbens5 µM
Mechanical Response InhibitionC-fiber Nociceptors10 nM - 1 µMConcentration-dependent inhibition
EC50 for Mechanical Response InhibitionC-fiber Nociceptors73.5 nM-
C. Intracellular Calcium Imaging

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to Deltorphin II TFA.

Materials:

  • Cultured neurons on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope with an imaging system

  • Deltorphin II TFA working solution

Protocol:

  • Prepare the calcium indicator loading solution. For Fura-2 AM, a final concentration of 2-5 µM is common. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye loading.

  • Wash the cultured neurons once with HBSS.

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the coverslip or dish on the microscope stage.

  • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

  • Apply Deltorphin II TFA to the cells.

  • Continuously record the fluorescence changes over time. An increase in the 340/380 ratio for Fura-2 indicates an increase in [Ca2+]i.

  • At the end of the experiment, calibrate the signal using ionomycin and a high calcium solution, followed by a calcium-free solution with a chelator like EGTA.

D. GTPγS Binding Assay

This assay measures the activation of G-proteins by Deltorphin II TFA in cell membranes.

Materials:

  • Membrane preparations from cultured neuronal cells expressing DORs

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • GDP

  • [35S]GTPγS

  • Deltorphin II TFA working solutions (various concentrations)

  • Non-specific binding control (unlabeled GTPγS)

  • Scintillation counter and vials

Protocol:

  • In a microtiter plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of Deltorphin II TFA.

  • Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.

  • Plot the specific binding as a function of Deltorphin II TFA concentration to determine EC50 and Emax values.

E. Adenylyl Cyclase Activity Assay

This assay measures the inhibition of adenylyl cyclase activity by Deltorphin II TFA.

Materials:

  • Cultured neuronal cells

  • Forskolin (an adenylyl cyclase activator)

  • Deltorphin II TFA working solutions

  • cAMP assay kit (e.g., ELISA, TR-FRET)

  • Cell lysis buffer

  • Phosphodiesterase inhibitor (e.g., IBMX)

Protocol:

  • Pre-incubate cultured neuronal cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Treat the cells with various concentrations of Deltorphin II TFA for 10-15 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to activate adenylyl cyclase.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels as a function of Deltorphin II TFA concentration to determine the inhibitory effect.

III. Visualizations

Deltorphin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Deltorphin II Deltorphin II DOR Delta-Opioid Receptor (DOR) Deltorphin II->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates PKC PKCδ DOR->PKC Activates PI3K PI3K DOR->PI3K Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates K_channel K+ Channel K_efflux K+ Efflux K_channel->K_efflux Mediates G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates PKA PKA cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Modulates ERK ERK1/2 PI3K->ERK Activates

Caption: Signaling pathway of Deltorphin II via the delta-opioid receptor.

Experimental_Workflow_Electrophysiology A Culture Primary Neurons on Coverslips B Transfer Coverslip to Recording Chamber A->B C Establish Whole-Cell Patch-Clamp Configuration B->C D Record Baseline Neuronal Activity C->D E Bath Apply Deltorphin II TFA D->E F Record Changes in Neuronal Activity E->F G Washout Drug and Record Recovery F->G H Data Analysis G->H

Caption: Experimental workflow for patch-clamp electrophysiology.

Experimental_Workflow_Calcium_Imaging A Plate Neurons on Glass-Bottom Dish B Load Cells with Calcium Indicator Dye A->B C Wash and De-esterify B->C D Acquire Baseline Fluorescence Images C->D E Apply Deltorphin II TFA D->E F Record Fluorescence Changes Over Time E->F G Calibrate Signal F->G H Data Analysis G->H

Caption: Experimental workflow for intracellular calcium imaging.

References

Application Notes and Protocols for HPLC Purification and Analysis of Deltorphin II TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II is a potent and highly selective delta-opioid receptor agonist with significant potential in pain management research and therapeutic development. As a synthetic peptide, its purity is paramount for accurate in vitro and in vivo studies. This document provides detailed application notes and protocols for the purification and analysis of Deltorphin II trifluoroacetate (TFA) salt using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful technique for separating peptides based on their hydrophobicity, making it the method of choice for purifying synthetic peptides like Deltorphin II from crude synthesis mixtures.[1][2][3] The inclusion of trifluoroacetic acid (TFA) as an ion-pairing agent is crucial for achieving sharp, symmetrical peaks and reproducible results.[4]

Deltorphin II is a heptapeptide with the sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2. The TFA salt of Deltorphin II has a molecular weight of approximately 896.91 g/mol .[5] Proper handling and storage are essential; the peptide should be stored at -20°C and dissolved in an appropriate solvent, such as DMSO or water, for analysis.

I. Preparative HPLC Purification of Deltorphin II TFA

This protocol outlines the procedure for purifying crude Deltorphin II TFA to a high degree of purity (>95%).

Experimental Protocol
  • Sample Preparation:

    • Dissolve the crude Deltorphin II TFA peptide in a minimal volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • If solubility is an issue, a small amount of acetonitrile or a few drops of TFA can be added to aid dissolution. For highly insoluble peptides, 6M guanidine hydrochloride with 0.1% TFA can be used, as the guanidine salt will elute in the void volume.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC System and Conditions:

    • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector.

    • Column: A C18 reversed-phase column is typically used for peptide purification. Longer columns or those with smaller particle sizes can provide better resolution. For hydrophobic peptides, a C4 or C8 column may be suitable.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm, where the peptide bond absorbs.

  • Purification Procedure:

    • Equilibrate the column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

    • Inject the prepared sample onto the column.

    • Run the gradient elution as detailed in the table below. A shallow gradient is often preferred for better separation of closely eluting impurities.

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified Deltorphin II TFA as a white powder.

Data Presentation: Preparative HPLC Parameters
ParameterValueReference
Column Preparative C18, e.g., 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 40% B over 65 minutes
Flow Rate Dependent on column dimensions (e.g., 10-20 mL/min)-
Detection Wavelength 214 nm or 220 nm
Injection Volume Dependent on sample concentration and column capacity-
Column Temperature Ambient-

Experimental Workflow: Preparative HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Purified Deltorphin II TFA

Caption: Workflow for Preparative HPLC Purification of Deltorphin II TFA.

II. Analytical HPLC Analysis of Deltorphin II TFA

This protocol is for determining the purity of Deltorphin II TFA and for analyzing fractions from the preparative purification.

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the Deltorphin II TFA sample (from purification fractions or the final product) at a concentration of approximately 1 mg/mL in Mobile Phase A.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An analytical HPLC system with a gradient pump, autosampler, UV detector, and data acquisition software.

    • Column: A C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Detection: 214 nm or 220 nm.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a small volume (e.g., 10-20 µL) of the prepared sample.

    • Run the gradient elution as detailed in the table below.

    • Integrate the peak areas in the resulting chromatogram to determine the purity of the Deltorphin II TFA. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation: Analytical HPLC Parameters
ParameterValueReference
Column Analytical C18, e.g., 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min-
Detection Wavelength 214 nm or 220 nm
Injection Volume 10-20 µL-
Column Temperature Ambient-
Expected Retention Time ~15-16 minutes
Achievable Purity >98%

Experimental Workflow: Analytical HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prepare_sol Prepare 1 mg/mL Solution filter Filter Sample (0.22 µm) prepare_sol->filter inject Inject Sample filter->inject gradient Run Gradient Elution inject->gradient detect UV Detection gradient->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate final_result final_result calculate->final_result Purity Report

Caption: Workflow for Analytical HPLC Analysis of Deltorphin II TFA.

III. Post-Purification TFA Removal (Optional)

Residual TFA from the purification process can be undesirable for certain biological assays. If necessary, TFA can be exchanged for a more biocompatible counter-ion like acetate or hydrochloride.

Protocol for TFA to Hydrochloride Exchange
  • Dissolve the purified, lyophilized peptide in 100 mM HCl.

  • Allow the solution to stand at room temperature for 1 minute.

  • Freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution to obtain the peptide hydrochloride salt.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful purification and analysis of Deltorphin II TFA using reversed-phase HPLC. Adherence to these methodologies will ensure the high purity of the peptide, which is critical for obtaining reliable and reproducible results in research and development applications. The provided workflows offer a clear visual representation of the necessary steps, from sample preparation to final analysis and optional salt exchange.

References

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of Deltorphin II TFA in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intracerebroventricular (ICV) administration of Deltorphin II TFA, a potent and selective delta-opioid receptor agonist, in mice. This document outlines the relevant signaling pathways, experimental protocols, and expected quantitative outcomes for various behavioral assays.

Introduction

Deltorphin II is a naturally occurring opioid peptide that exhibits high affinity and selectivity for the delta-opioid receptor (DOR). The trifluoroacetate (TFA) salt is a common formulation for in vivo studies. Intracerebroventricular (ICV) injection is a critical technique for investigating the central effects of Deltorphin II TFA, bypassing the blood-brain barrier to directly target the central nervous system. This method is instrumental in studying the roles of delta-opioid receptors in pain modulation, mood, and other neurological processes.

Data Presentation

The following tables summarize the quantitative data from various studies on the effects of ICV administration of Deltorphin II TFA in mice.

Table 1: Antinociceptive Effects of ICV Deltorphin II TFA in Mice (Tail-Flick Test)
Dose (nmol)Time of Peak Effect (minutes post-injection)% Maximum Possible Effect (%MPE) or Latency (s)Mouse StrainReference
0.38 - 12.7810Dose- and time-related antinociceptionICR[1][2]
10 µg20~66.6% MPENot Specified
20 nmol45Peak antinociceptive responseNot Specified[3][4]
5, 10, 20 nmol45Dose-dependent increases in tail-immersion latenciesNot Specified[3]

Note: Deltorphin II has been shown to be approximately 13-fold more potent than DPDPE, another delta-opioid agonist, and roughly equipotent to morphine in the mouse tail-flick test.

Table 2: Effects of ICV Deltorphin II on Locomotor Activity in Rats
Dose (nmol)Animal StateObserved EffectReference
3, 15, 30, 60Non-habituatedBiphasic: Initial decrease followed by stimulationSprague-Dawley
0.03, 0.1, 0.3, 3HabituatedSignificant, naltrindole-reversible increases in locomotor activitySprague-Dawley

Note: Data in mice is limited; rat data is provided as a proxy. Effects are dose-dependent.

Table 3: Effects of ICV Deltorphin II on Other Behavioral and Physiological Parameters
Behavioral/Physiological ParameterDoseObserved EffectMouse/Rat StrainReference
Conditioned Place Preference (CPP)Not SpecifiedSelective delta-opioid receptor antagonists do not affect the reward effect of some opioids, suggesting a complex role for DORs in reward processing.CD-1 Mice
Respiratory Activity (Fetal Sheep)0.3 µg/hStimulation of fetal respiratory activitySheep
Seizure Threshold20 nmol (i.c.v.)Produced EEG non-convulsive hippocampal seizures in rats.Not Specified

Note: Data on CPP, respiratory depression, and seizure threshold specifically for ICV Deltorphin II TFA in mice is limited and requires further investigation. The provided data offers insights from related studies.

Signaling Pathways

Deltorphin II TFA exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to inhibitory G-proteins (Gi/o).

Deltorphin_II_Signaling Deltorphin II Signaling Pathway Deltorphin_II Deltorphin II TFA DOR Delta-Opioid Receptor (DOR) Deltorphin_II->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_activity Decreased Neuronal Excitability & Neurotransmitter Release Ca_channel->Neuronal_activity Leads to K_channel->Neuronal_activity Leads to

Caption: Deltorphin II Signaling Cascade.

Experimental Protocols

Protocol 1: Preparation of Deltorphin II TFA Solution

Materials:

  • Deltorphin II TFA powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of Deltorphin II TFA powder based on the desired final concentration and injection volume.

  • Aseptically weigh the Deltorphin II TFA powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile saline or aCSF to the tube.

  • Gently vortex the solution until the powder is completely dissolved.

  • Store the solution on ice for immediate use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Intracerebroventricular (ICV) Injection in Mice (Stereotaxic Method)

Materials:

  • Stereotaxic apparatus for mice

  • Anesthesia machine (e.g., isoflurane)

  • Heating pad

  • Surgical tools (scalpel, drill, forceps)

  • Hamilton syringe with a 30-gauge needle

  • Deltorphin II TFA solution

  • Analgesics and antibiotics for post-operative care

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance). Shave the head and clean the surgical area with an antiseptic solution.

  • Stereotaxic Mounting: Place the mouse in the stereotaxic frame, ensuring the head is level.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Coordinate Identification: Locate bregma. Typical coordinates for the lateral ventricle are: Anteroposterior (AP): -0.2 to -0.5 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface.

  • Craniotomy: Drill a small hole at the identified coordinates.

  • Injection: Slowly lower the injection needle to the target DV coordinate. Infuse the Deltorphin II TFA solution at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow. A typical injection volume is 1-5 µL.

  • Post-Injection: Leave the needle in place for a few minutes after injection to allow for diffusion before slowly retracting it.

  • Closure and Recovery: Suture the incision and provide post-operative care, including analgesics and a warm environment for recovery.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving ICV injection of Deltorphin II TFA in mice.

Experimental_Workflow Experimental Workflow for ICV Deltorphin II TFA Studies cluster_prep Preparation cluster_surgery Surgical Procedure cluster_experiment Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Drug_Prep Deltorphin II TFA Solution Preparation Animal_Acclimation->Drug_Prep Anesthesia Anesthesia Drug_Prep->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery (ICV Cannula Implantation) Anesthesia->Stereotaxic_Surgery Post_Op_Care Post-Operative Recovery & Care Stereotaxic_Surgery->Post_Op_Care Habituation Habituation to Behavioral Apparatus Post_Op_Care->Habituation ICV_Injection ICV Injection of Deltorphin II TFA or Vehicle Habituation->ICV_Injection Behavioral_Testing Behavioral Testing (e.g., Tail-Flick, Hot-Plate) ICV_Injection->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: ICV Deltorphin II TFA Workflow.

References

Application Notes and Protocols: Preparing Deltorphin II TFA Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II, a naturally occurring heptapeptide, is a highly potent and selective agonist for the δ-opioid receptor.[1][2][3] The trifluoroacetate (TFA) salt of Deltorphin II is commonly used in research settings. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the preparation, storage, and handling of Deltorphin II TFA stock solutions to ensure stability and optimal performance in experimental settings.

Deltorphin II is a valuable tool for studying the physiological and pathological roles of δ-opioid receptors, which are involved in various processes including analgesia, mood regulation, and cell proliferation.[4] Accurate and consistent preparation of this peptide solution is the first step toward reliable in vitro studies.

Properties of Deltorphin II TFA

A summary of the key quantitative properties of Deltorphin II TFA is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C40H55F3N8O12
Molecular Weight 896.91 g/mol
Appearance White to off-white solid
Purity ≥95% (HPLC)
Solubility ≥50 mg/mL in H2O50 mg/mL in DMSO (requires sonication)
Storage (Powder) -80°C for 2 years-20°C for 1 year
Storage (Stock Solution) -80°C for up to 6 months-20°C for up to 1 month

Experimental Protocol: Preparation of a 10 mM Deltorphin II TFA Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Deltorphin II TFA. It is crucial to use sterile techniques and high-purity solvents to maintain the integrity of the peptide and prevent contamination of cell cultures.

Materials:
  • Deltorphin II TFA (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

Procedure:
  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized Deltorphin II TFA to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mM x 0.001 L x 896.91 g/mol = 8.97 mg

  • Reconstitution:

    • Carefully weigh the calculated amount of Deltorphin II TFA powder in a sterile microcentrifuge tube.

    • To reconstitute, add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, add 1 mL of DMSO to 8.97 mg of the peptide.

    • For aqueous solutions, sterile water can also be used.

  • Dissolution:

    • Vortex the tube gently to mix.

    • If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals (10-15 seconds) until the solution is clear. Avoid excessive heating.

  • Sterilization (for aqueous solutions): If the stock solution is prepared in water, it should be sterile-filtered through a 0.22 µm syringe filter before use in cell culture. This step is not necessary if using sterile DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the peptide.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Experimental Workflow

The following diagram illustrates the workflow for preparing the Deltorphin II TFA stock solution.

G cluster_prep Stock Solution Preparation A Equilibrate Peptide Vial to Room Temperature B Weigh Deltorphin II TFA Powder A->B Prevent Condensation C Add Sterile Solvent (e.g., DMSO) B->C Reconstitution D Vortex and Sonicate for Complete Dissolution C->D Dissolution E Sterile Filter (if aqueous) D->E Aqueous Solutions Only F Aliquot into Single-Use Tubes D->F DMSO Solutions E->F G Store at -80°C or -20°C F->G Storage

Caption: Workflow for Deltorphin II TFA Stock Solution Preparation.

Deltorphin II Signaling Pathway

Deltorphin II exerts its effects by binding to and activating the δ-opioid receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular signaling events.

Upon binding of Deltorphin II, the δ-opioid receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits can also lead to the activation of other signaling pathways, including the protein kinase C (PKC) pathway, specifically involving PKCδ, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). These pathways are crucial in mediating the cellular responses to Deltorphin II.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Deltorphin Deltorphin II DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds Gi Gi/o Protein DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PKC PKCδ Gi->PKC Activates PI3K PI3K Gi->PI3K Activates ERK ERK1/2 Gi->ERK Activates cAMP ↓ cAMP AC->cAMP Produces Response Cellular Response cAMP->Response PKC->Response Akt Akt PI3K->Akt Activates Akt->Response ERK->Response

Caption: Simplified Signaling Pathway of Deltorphin II.

References

Application Notes and Protocols for Studying Delta-Opioid Receptor Internalization using Deltorphin II TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II, a naturally occurring heptapeptide, is a highly potent and selective agonist for the delta-opioid receptor (δOR). The trifluoroacetate (TFA) salt of [D-Ala2]-Deltorphin II is a stable analog commonly used in research.[1][2] This document provides detailed application notes and experimental protocols for utilizing Deltorphin II TFA to study δOR internalization, a critical process in understanding receptor signaling, desensitization, and the development of novel therapeutics.

Activation of the δOR by agonists like Deltorphin II initiates a cascade of intracellular events, including receptor phosphorylation and subsequent internalization.[3] This process is primarily mediated by clathrin-coated pits and is crucial for regulating the duration and intensity of receptor signaling.[3] Studying the dynamics of δOR internalization provides valuable insights into the mechanisms of opioid tolerance and the potential for developing biased agonists with improved therapeutic profiles.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Deltorphin II TFA in relation to the delta-opioid receptor.

ParameterValueCell Type/SystemReference
Binding Affinity (Ki) ~1 nMRat Brain Homogenate[4]
Receptor Internalization Rate (t1/2) < 10 minutesHEK293 cells
ERK1/2 Phosphorylation Peak at 3-5 minutesCHO-K1 cells expressing hDOPr

Signaling Pathways

Deltorphin II TFA-Induced Delta-Opioid Receptor Internalization Pathway

Activation of the δOR by Deltorphin II TFA leads to receptor phosphorylation, followed by the recruitment of β-arrestin. This complex is then targeted to clathrin-coated pits for endocytosis. The internalized receptor can then be either recycled back to the cell membrane or targeted for degradation.

G Deltorphin_II Deltorphin II TFA dOR δ-Opioid Receptor (cell surface) Deltorphin_II->dOR Binding G_Protein G-Protein Activation dOR->G_Protein Phosphorylation Receptor Phosphorylation (e.g., Ser363) dOR->Phosphorylation Agonist-induced Clathrin_Pit Clathrin-Coated Pit Formation dOR->Clathrin_Pit Signaling Downstream Signaling (e.g., ERK1/2 activation) G_Protein->Signaling Arrestin β-Arrestin Recruitment Phosphorylation->Arrestin Arrestin->Clathrin_Pit Endosome Early Endosome Clathrin_Pit->Endosome Internalization Recycling Recycling to Cell Surface Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->dOR G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize rat brain tissue in buffer P2 Centrifuge and resuspend pellet to isolate membranes P1->P2 A1 Incubate membranes with [3H]naltrindole and varying concentrations of Deltorphin II TFA P2->A1 A2 Incubate at 25°C for 90 min A1->A2 A3 Separate bound and free radioligand by filtration A2->A3 D1 Measure radioactivity using liquid scintillation counting A3->D1 D2 Calculate IC50 and Ki values D1->D2 G cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis C1 Culture HEK293 cells expressing FLAG-tagged δOR on coverslips C2 Treat cells with Deltorphin II TFA (e.g., 100 nM) for various times C1->C2 S1 Fix cells with paraformaldehyde C2->S1 S2 Block with BSA solution S1->S2 S3 Incubate with anti-FLAG primary antibody S2->S3 S4 Incubate with fluorescently labeled secondary antibody S3->S4 I1 Mount coverslips on slides S4->I1 I2 Image cells using a confocal microscope I1->I2 I3 Analyze receptor localization (surface vs. intracellular) I2->I3 G cluster_cell_prep Cell Lysis cluster_western Western Blot cluster_detection Detection & Analysis L1 Culture and serum-starve HEK293-δOR cells L2 Stimulate with Deltorphin II TFA L1->L2 L3 Lyse cells in RIPA buffer L2->L3 W1 Determine protein concentration L3->W1 W2 Separate proteins by SDS-PAGE W1->W2 W3 Transfer proteins to PVDF membrane W2->W3 W4 Block membrane and probe with primary and secondary antibodies W3->W4 D1 Detect signal using ECL W4->D1 D2 Quantify band intensity D1->D2

References

Application Notes and Protocols: GTPγS Binding Assay for Deltorphin II TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II is a potent and highly selective peptide agonist for the delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2][3] The trifluoroacetate (TFA) salt of Deltorphin II is commonly used in research settings.[1] Understanding the functional activity of Deltorphin II and its analogs is crucial for the development of novel therapeutics targeting the delta-opioid system for applications such as pain management. The GTPγS binding assay is a functional method used to measure the activation of GPCRs upon agonist binding. This assay quantifies the exchange of guanosine diphosphate (GDP) for a non-hydrolyzable GTP analog, [³⁵S]guanosine-5'-O-(3-thio)triphosphate ([³⁵S]GTPγS), on the Gα subunit of the heterotrimeric G-protein. This application note provides a detailed protocol for performing a [³⁵S]GTPγS binding assay to characterize the activity of Deltorphin II TFA on cells expressing the delta-opioid receptor.

Principle of the Assay

In the inactive state, the GPCR is associated with a heterotrimeric G-protein complex (Gαβγ) with GDP bound to the Gα subunit. Upon agonist binding, such as Deltorphin II to the delta-opioid receptor, the receptor undergoes a conformational change that catalyzes the release of GDP and the binding of GTP to the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. The GTPγS binding assay utilizes the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS. When [³⁵S]GTPγS is present, it binds to the activated Gα subunit. Because it is resistant to the intrinsic GTPase activity of the Gα subunit, the [³⁵S]GTPγS remains bound, allowing for the accumulation and subsequent quantification of the radioactive signal, which is proportional to the extent of receptor activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the delta-opioid receptor and the experimental workflow of the GTPγS binding assay.

G_protein_signaling cluster_membrane Cell Membrane cluster_assay Assay Principle Deltorphin Deltorphin II DOR δ-Opioid Receptor (Inactive) Deltorphin->DOR 1. Binding DOR_active δ-Opioid Receptor (Active) DOR->DOR_active 2. Conformational     Change G_protein_inactive Gα(GDP)-βγ G_protein_active Gα([³⁵S]GTPγS) + βγ GDP GDP G_protein_inactive->GDP 3. Release GTPgS [³⁵S]GTPγS G_protein_inactive->GTPgS 4. Binding DOR_active->G_protein_inactive GTPgS->G_protein_active

Caption: Delta-opioid receptor activation by Deltorphin II leads to G-protein activation.

GTPgS_Workflow prep_membranes 1. Prepare Membranes (Expressing δ-Opioid Receptor) prep_reagents 2. Prepare Reagents (Assay Buffer, Deltorphin II, [³⁵S]GTPγS, GDP) prep_membranes->prep_reagents incubation 3. Incubation (Membranes + Reagents) prep_reagents->incubation filtration 4. Rapid Filtration (Separate bound from free [³⁵S]GTPγS) incubation->filtration scintillation 5. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 6. Data Analysis (Determine EC₅₀ and Emax) scintillation->analysis

References

Measuring cAMP Levels Following Deltorphin II TFA Stimulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltorphin II is a naturally occurring heptapeptide and a highly potent and selective agonist for the delta-opioid receptor (δ-OR).[1] The trifluoroacetate (TFA) salt of Deltorphin II is commonly used in research settings. The δ-OR is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to inhibitory G proteins (Gαi/o).[2][3] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] The measurement of cAMP levels following stimulation with Deltorphin II TFA is a critical method for characterizing the potency and efficacy of this agonist and for studying the signaling pathways of the δ-OR.

These application notes provide an overview of the signaling pathway, quantitative data on Deltorphin II's effects, and detailed protocols for measuring cAMP inhibition.

Deltorphin II Signaling Pathway

Upon binding of Deltorphin II to the δ-opioid receptor, the receptor undergoes a conformational change, activating the associated heterotrimeric Gαi/o protein. This activation causes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP. This inhibition leads to a reduction in the intracellular concentration of cAMP.

Deltorphin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Deltorphin Deltorphin II TFA dOR δ-Opioid Receptor Deltorphin->dOR Binds to Gi_protein Gαi/oβγ dOR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Deltorphin II signaling pathway leading to cAMP inhibition.

Data Presentation

The following table summarizes the quantitative data for Deltorphin II-mediated inhibition of cAMP production in HEK293 cells expressing the δ-opioid receptor. These values are indicative of the potency (EC50) and maximal effect (Emax) of Deltorphin II.

LigandCell LineAssay TypeEC50 (nM)Emax (% Inhibition)Reference
Deltorphin IIHEK293cAMP Accumulation0.2395
Deltorphin IIHEK293BRETNot specifiedPronounced decay rate of cAMP inhibition

Note: EC50 and Emax values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

Experimental Protocols

A variety of commercial kits are available for the measurement of intracellular cAMP levels, including those based on Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, and luminescence. The following is a detailed protocol for a luminescence-based cAMP assay, such as the cAMP-Glo™ Assay, which is a common method for determining GPCR-mediated changes in cAMP.

Protocol: Measuring Deltorphin II TFA-Mediated cAMP Inhibition using a Luminescence-Based Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

  • Cells expressing the δ-opioid receptor (e.g., HEK293-δOR)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Deltorphin II TFA

  • Forskolin (or another adenylyl cyclase activator)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • cAMP-Glo™ Assay Kit (or equivalent)

  • White, opaque 96-well microplates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture cells expressing the δ-opioid receptor to approximately 80-90% confluency.

    • The day before the assay, seed the cells into a white, opaque 96-well plate at a predetermined optimal density. Incubate overnight at 37°C in a CO2 incubator.

  • Deltorphin II TFA and Forskolin Preparation:

    • Prepare a stock solution of Deltorphin II TFA in an appropriate solvent (e.g., sterile water or DMSO). Store at -20°C or -80°C.

    • On the day of the experiment, prepare serial dilutions of Deltorphin II TFA in assay buffer (e.g., cell culture medium or PBS containing IBMX).

    • Prepare a stock solution of Forskolin in DMSO. Dilute the forskolin stock in assay buffer to a final concentration that elicits a submaximal stimulation of adenylyl cyclase (typically in the low micromolar range, to be determined empirically).

  • Assay Workflow:

    Assay_Workflow A 1. Seed cells in a 96-well plate and incubate overnight. B 2. Remove culture medium and add assay buffer containing IBMX. A->B C 3. Add serial dilutions of Deltorphin II TFA to the wells. B->C D 4. Incubate for 15-30 minutes at room temperature. C->D E 5. Add Forskolin to all wells (except negative control) to stimulate cAMP production. D->E F 6. Incubate for 15-30 minutes at room temperature. E->F G 7. Add cAMP-Glo™ Lysis Buffer and incubate. F->G H 8. Add cAMP-Glo™ Detection Reagent and incubate. G->H I 9. Measure luminescence using a luminometer. H->I

    Experimental workflow for measuring cAMP inhibition.
  • Detailed Steps:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add 50 µL of assay buffer containing IBMX (e.g., 500 µM) to each well and incubate for 10-15 minutes at room temperature. The inclusion of a phosphodiesterase inhibitor like IBMX is crucial to prevent the degradation of cAMP.

    • Add 25 µL of the various dilutions of Deltorphin II TFA to the appropriate wells. For control wells, add 25 µL of assay buffer.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Add 25 µL of the diluted Forskolin solution to all wells, except for the basal control wells (which receive 25 µL of assay buffer). This will stimulate adenylyl cyclase activity.

    • Incubate the plate at room temperature for 15-30 minutes.

    • Lyse the cells by adding the cAMP-Glo™ Lysis Buffer according to the manufacturer's instructions.

    • Add the cAMP-Glo™ Detection Reagent, which contains luciferase.

    • Incubate for the time specified in the kit protocol to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the amount of cAMP present.

    • Generate a standard curve using known concentrations of cAMP provided in the assay kit.

    • Convert the raw luminescence units (RLU) from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the Deltorphin II TFA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition) and the Emax (the maximum inhibition of forskolin-stimulated cAMP production).

Conclusion

The measurement of cAMP levels is a robust and reliable method for assessing the functional activity of Deltorphin II TFA at the δ-opioid receptor. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments to quantify the inhibitory effects of this potent agonist on adenylyl cyclase activity. Careful optimization of cell number, agonist and forskolin concentrations, and incubation times will ensure high-quality, reproducible data.

References

Application Notes and Protocols for Assessing Deltorphin II TFA Effects Using Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of behavioral assays to characterize the analgesic, anxiolytic, and locomotor effects of Deltorphin II TFA, a potent and selective delta-opioid receptor agonist. The included methodologies, data presentation formats, and visual workflows are designed to facilitate reproducible and robust preclinical evaluation of this compound.

Assessment of Analgesic Effects

Deltorphin II TFA is expected to exhibit dose-dependent antinociceptive properties. The following assays are standard for evaluating centrally and spinally mediated analgesia.

Hot Plate Test

The hot plate test is a widely used method to assess the thermal nociceptive threshold, primarily reflecting supraspinal analgesic mechanisms.

Experimental Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature and a transparent observation cylinder.

  • Acclimation: Individually acclimate mice or rats to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each animal on the hot plate, maintained at a constant temperature (typically 55 ± 0.5°C), and start a timer. The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

  • Administration of Deltorphin II TFA: Administer Deltorphin II TFA via the desired route (e.g., intracerebroventricular, intravenous, or intraperitoneal) at various doses. A vehicle control group should be included.

  • Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), place the animal back on the hot plate and record the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Data Presentation:

Dose of Deltorphin II TFA (nmol)NMean Latency (seconds) ± SEM%MPE
Vehicle810.2 ± 0.80
1815.5 ± 1.226.5
3822.1 ± 1.559.5
10828.9 ± 1.193.5

Note: The data above are representative and should be replaced with experimental findings.

Tail-Flick Test

The tail-flick test measures the latency to a reflexive withdrawal of the tail from a noxious thermal stimulus, primarily assessing spinal analgesia.

Experimental Protocol:

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

  • Acclimation and Restraint: Acclimate the animals to the testing room. Gently restrain the rat or mouse, allowing the tail to be positioned over the light source.

  • Baseline Latency: Measure the baseline tail-flick latency by activating the light source and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage.

  • Administration of Deltorphin II TFA: Administer the compound as described for the hot plate test.

  • Post-treatment Latency: Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Data Presentation:

Dose of Deltorphin II TFA (µg, i.c.v.)NMean Tail-Flick Latency (seconds) ± SEM%MPE
Vehicle102.5 ± 0.20
0.1104.8 ± 0.530.7
0.3107.2 ± 0.662.7
1.0109.5 ± 0.493.3

Note: The data above are representative and should be replaced with experimental findings. Intracerebroventricular (i.c.v.) administration is a common route for peptide delivery to the central nervous system.

Formalin Test

The formalin test assesses the response to a persistent inflammatory pain stimulus and can differentiate between analgesic effects on acute nociception and inflammatory pain.

Experimental Protocol:

  • Apparatus: A transparent observation chamber with a mirror placed at an angle to allow for unobstructed observation of the animal's paws.

  • Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate.

  • Deltorphin II TFA Administration: Administer Deltorphin II TFA or vehicle prior to the formalin injection (e.g., 15 minutes before).

  • Formalin Injection: Inject a small volume (e.g., 20 µl) of dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

  • Observation: Immediately after the injection, return the animal to the chamber and record the cumulative time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

  • Data Analysis: Compare the total time spent in nociceptive behaviors between the vehicle and Deltorphin II TFA-treated groups for both phases.

Data Presentation:

Treatment GroupNEarly Phase (0-5 min) - Time (sec) ± SEMLate Phase (15-30 min) - Time (sec) ± SEM
Vehicle845.2 ± 5.1120.5 ± 10.3
Deltorphin II TFA (15 µg, i.t.)820.1 ± 3.555.8 ± 8.2

Note: The data above are representative and should be replaced with experimental findings. Intrathecal (i.t.) administration targets the spinal cord.

Assessment of Anxiolytic Effects

Activation of delta-opioid receptors has been implicated in the modulation of anxiety-like behaviors. The following assays are commonly used to assess anxiolytic properties of novel compounds.

Elevated Plus Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Acclimation: Handle the animals for several days prior to testing and allow them to acclimate to the testing room for at least 30 minutes.

  • Administration of Deltorphin II TFA: Administer Deltorphin II TFA or vehicle at specified times before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes). The session is typically video-recorded.

  • Data Collection: An automated tracking system or a trained observer should record the number of entries and the time spent in the open and closed arms.

  • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. An increase in these parameters suggests an anxiolytic effect.

Open Field Test (OFT)

The OFT assesses anxiety-like behavior and locomotor activity in a novel environment. Anxiolytic compounds typically increase exploration of the central, more anxiogenic area of the open field.

Experimental Protocol:

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the analysis software.

  • Acclimation: Acclimate the animals to the testing room as described for the EPM.

  • Administration of Deltorphin II TFA: Administer the compound or vehicle prior to the test.

  • Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a defined period (e.g., 10-30 minutes).

  • Data Collection: A video tracking system is used to record the animal's path. Key parameters include the total distance traveled, the time spent in the center versus the periphery, and the number of entries into the center zone.

  • Data Analysis: An anxiolytic effect is indicated by an increase in the time spent in and the number of entries into the center zone, without significant changes in overall locomotor activity.

Assessment of Locomotor Activity

It is crucial to assess the effects of Deltorphin II TFA on spontaneous locomotor activity to distinguish true analgesic or anxiolytic effects from sedation or hyperactivity. The Open Field Test described above is also the standard for this assessment.

Experimental Protocol:

The protocol is the same as for the OFT for anxiety-like behavior.

Data Analysis for Locomotor Activity:

The primary measure is the total distance traveled during the entire session. A significant decrease may indicate sedation, while a significant increase may suggest hyperactivity. Dose-dependent biphasic effects have been observed with some delta-opioid agonists.[1]

Data Presentation:

Dose of Deltorphin II TFA (nmol, i.c.v.)NTotal Distance Traveled (cm) ± SEM
Vehicle83500 ± 300
382800 ± 250
1584500 ± 400
3085800 ± 500
6084200 ± 350

Note: The data above are representative of a biphasic locomotor effect and should be replaced with experimental findings.[1]

Visualizations

Signaling Pathway of Deltorphin II

Deltorphin_II_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Deltorphin II Deltorphin II DOR δ-Opioid Receptor (DOR) Deltorphin II->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PLC Phospholipase C G_protein->PLC Activates (βγ) K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates (βγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates Analgesia Analgesia, Anxiolysis, Cell Survival MAPK_pathway->Analgesia Leads to K_efflux K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Ca_influx->Analgesia

Caption: Deltorphin II signaling pathway.

Experimental Workflow for Behavioral Assays

Behavioral_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_acclimation Animal Acclimation (Habituation to room) Baseline_measurement Baseline Measurement (Pre-drug assessment) Animal_acclimation->Baseline_measurement Drug_admin Deltorphin II TFA Administration (i.c.v., i.t., etc.) Baseline_measurement->Drug_admin Vehicle_control Vehicle Control Administration Baseline_measurement->Vehicle_control Assay Perform Behavioral Assay (Hot Plate, Tail-Flick, EPM, OFT) Drug_admin->Assay Vehicle_control->Assay Data_collection Data Collection (Automated or Manual) Assay->Data_collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_collection->Stats Results Results Interpretation Stats->Results

Caption: General experimental workflow.

Logical Relationship of Deltorphin II Effects

Deltorphin_Effects_Logic cluster_effects Behavioral Outcomes cluster_assays Assessment Assays Deltorphin Deltorphin II TFA DOR_activation δ-Opioid Receptor Activation Deltorphin->DOR_activation Analgesia Analgesia (↑ Nociceptive Threshold) DOR_activation->Analgesia Anxiolysis Anxiolysis (↑ Exploration of Open/Central Areas) DOR_activation->Anxiolysis Locomotor Altered Locomotor Activity (Biphasic Effects) DOR_activation->Locomotor Analgesia_assays Hot Plate Tail-Flick Formalin Test Analgesia->Analgesia_assays Measured by Anxiolysis_assays Elevated Plus Maze Open Field Test Anxiolysis->Anxiolysis_assays Measured by Locomotor_assay Open Field Test Locomotor->Locomotor_assay Measured by

Caption: Logical relationship of effects.

References

Application Notes and Protocols for In Vivo Administration of Deltorphin II TFA

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the dissolution of Deltorphin II TFA, a potent and selective δ-opioid receptor agonist, for in vivo research applications. The information is intended for researchers, scientists, and drug development professionals.

Product Information

  • Name: Deltorphin II Trifluoroacetate Salt (TFA)

  • Synonyms: [D-Ala2]-Deltorphin II TFA

  • Molecular Formula: C40H55F3N8O12

  • Molecular Weight: 896.91 g/mol [1]

  • Appearance: Lyophilized powder

  • Storage: Store lyophilized powder at -20°C or -80°C. Upon reconstitution, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[2]

Solubility Data

Deltorphin II TFA exhibits different solubility characteristics depending on the solvent. For in vivo applications, a vehicle that is biocompatible and capable of maintaining the peptide in solution is crucial.

Solvent/VehicleMaximum ConcentrationNotes
Water1 mg/mL[3]
DMSO50 mg/mLRequires sonication to achieve this concentration.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA clear solution is obtained.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLA clear solution is obtained.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA clear solution is obtained.

Experimental Protocols

The following protocols outline the steps for dissolving Deltorphin II TFA for in vivo administration. The choice of vehicle will depend on the experimental requirements, including the desired concentration, route of administration, and animal model.

Preparation of a Stock Solution in DMSO

For ease of handling and dilution into aqueous vehicles, a concentrated stock solution in an organic solvent like DMSO is recommended.

Materials:

  • Deltorphin II TFA lyophilized powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Allow the vial of Deltorphin II TFA to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of Deltorphin II TFA powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly to dissolve the peptide.

  • If complete dissolution is not achieved, sonicate the vial in a water bath for short intervals until the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for In Vivo Administration

It is critical to prepare the final working solution for injection on the day of the experiment. The following are examples of vehicle formulations suitable for in vivo use.

This formulation is suitable for various parenteral administration routes.

Materials:

  • Deltorphin II TFA stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for dilution

Protocol:

  • Add the required volume of the Deltorphin II TFA stock solution in DMSO to a sterile tube. The final concentration of DMSO should be 10% of the total volume.

  • Add 40% of the final volume of PEG300 to the tube.

  • Add 5% of the final volume of Tween-80.

  • Vortex the mixture until it is homogeneous.

  • Add 45% of the final volume of sterile saline to reach the final desired concentration of Deltorphin II TFA.

  • Vortex the final solution thoroughly to ensure it is clear and homogeneous. If precipitation occurs, gentle warming and/or sonication may aid dissolution.

This formulation utilizes a cyclodextrin to enhance solubility.

Materials:

  • Deltorphin II TFA stock solution in DMSO

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for dilution

Protocol:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Add the required volume of the Deltorphin II TFA stock solution in DMSO to a sterile tube. The final concentration of DMSO should be 10% of the total volume.

  • Add 90% of the final volume of the 20% SBE-β-CD in saline solution.

  • Vortex the mixture until the peptide is fully dissolved and the solution is clear.

This formulation is suitable for subcutaneous or intramuscular injections where a slower release may be desired.

Materials:

  • Deltorphin II TFA stock solution in DMSO

  • Sterile Corn Oil

  • Sterile tubes for dilution

Protocol:

  • Add the required volume of the Deltorphin II TFA stock solution in DMSO to a sterile tube. The final concentration of DMSO should be 10% of the total volume.

  • Add 90% of the final volume of sterile corn oil.

  • Vortex the mixture vigorously to create a uniform suspension or solution.

Note on Administration: For intravenous (IV) administration, ensure that the final solution is completely free of any precipitates to avoid the risk of emboli. If the compound precipitates, it is not suitable for IV injection. Consider alternative routes of administration like subcutaneous or intraperitoneal injection.

Signaling Pathway and Experimental Workflow

Deltorphin II Signaling Pathway

Deltorphin II is a selective agonist for the δ-opioid receptor. The binding of Deltorphin II to the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o). Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Furthermore, studies have shown that the signaling cascade can involve the activation of protein kinase C delta (PKCδ), PI3-kinase, and ERK1/2-kinase. Opioid receptor activation can also lead to the modulation of calcium ion channels.

Deltorphin_II_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Deltorphin_II Deltorphin II delta_OR δ-Opioid Receptor (GPCR) Deltorphin_II->delta_OR Binds to Gi_o Gi/o Protein delta_OR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PI3K PI3-Kinase Gi_o->PI3K Activates ERK ERK1/2-Kinase Gi_o->ERK Activates PKC PKCδ Gi_o->PKC Activates Ca_channel Ca²⁺ Channels Gi_o->Ca_channel Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response PI3K->Cellular_Response ERK->Cellular_Response PKC->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response

Caption: Deltorphin II signaling pathway.

Experimental Workflow for In Vivo Administration

The following diagram illustrates the general workflow for preparing Deltorphin II TFA for an in vivo experiment.

Experimental_Workflow start Start: Lyophilized Deltorphin II TFA equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh dissolve_dmso Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve_dmso stock_solution Stock Solution dissolve_dmso->stock_solution dilute Dilute Stock into Vehicle stock_solution->dilute prepare_vehicle Prepare In Vivo Vehicle prepare_vehicle->dilute final_solution Final Working Solution (Clear & Homogeneous) dilute->final_solution administer Administer to Animal Model final_solution->administer end End administer->end

Caption: Workflow for preparing Deltorphin II TFA.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling Deltorphin II TFA.

  • Handle the lyophilized powder in a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

  • Dispose of unused materials and waste in accordance with institutional and local regulations.

References

Troubleshooting & Optimization

Deltorphin II TFA Solubility and Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Deltorphin II TFA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Deltorphin II TFA and why is solubility a concern?

Deltorphin II is a potent and selective peptide agonist for the δ-opioid receptor[1][2][3]. Its sequence is Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2[4]. The peptide is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC)[5]. Deltorphin II contains a high proportion of hydrophobic amino acid residues (Phe, Val, Val), which can make it poorly soluble in aqueous solutions. Improper dissolution can lead to inaccurate concentrations, peptide loss, and unreliable experimental results.

Q2: How does the TFA counter-ion affect my peptide and experiments?

Trifluoroacetic acid (TFA) is a strong acid that can lower the pH of your stock solution upon dissolving the peptide. While TFA salts generally enhance the solubility of peptides in aqueous solutions, residual TFA can be toxic to cells in sensitive assays. For most standard in vitro assays, the low levels of TFA are unlikely to cause interference. However, if high sensitivity is required, options for TFA-removed peptides are available from some suppliers.

Q3: What is the first step I should take before dissolving my Deltorphin II TFA powder?

Before opening the vial, it is critical to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial. Once at room temperature, briefly centrifuge the vial (e.g., at 10,000 x g for 5 minutes) to ensure all the peptide powder is at the bottom of the tube.

Q4: What is the recommended starting solvent for a hydrophobic peptide like Deltorphin II TFA?

For highly hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile. Once the peptide is in solution, you can slowly add your desired aqueous buffer (e.g., PBS, Tris) dropwise while vortexing to reach the final concentration. If the solution becomes turbid, you may have exceeded its solubility limit.

Q5: How do I determine the net charge of Deltorphin II to guide solvent selection?

To estimate the peptide's charge at a neutral pH, you can assign integer charges to its ionizable groups:

  • Basic residues (positively charged): +1 for the N-terminal amine (-NH2). Deltorphin II has no Lys, Arg, or His residues.

  • Acidic residues (negatively charged): -1 for Glutamic acid (Glu). The C-terminus is an amide (-CONH2), so it is neutral.

Calculation for Deltorphin II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2):

  • N-terminus: +1

  • Glutamic Acid (Glu): -1

  • Net Charge at pH ~7: (+1) + (-1) = 0

A net charge of zero suggests the peptide is neutral and likely requires an organic solvent for initial solubilization.

Q6: Can I use sonication or heat to help dissolve the peptide?

Yes, both methods can aid dissolution. Brief sonication (e.g., three 10-second bursts) can help break up aggregates. Gentle warming of the solution to less than 40°C may also improve solubility. However, avoid excessive heating, as it can degrade the peptide.

Q7: How should I store my Deltorphin II TFA stock solution?

Once the peptide is fully dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause peptide degradation. Stock solutions should be stored at -20°C or, for longer-term storage (up to 6 months), at -80°C.

Troubleshooting Guide

This guide addresses common issues encountered when preparing aqueous solutions of Deltorphin II TFA.

ProblemPossible Cause(s)Recommended Solution(s)
Lyophilized powder will not dissolve in water or buffer. High Hydrophobicity: The peptide sequence is rich in hydrophobic residues.Use the Organic Solvent Protocol . Dissolve the peptide first in a minimal volume of DMSO or DMF, then slowly add the aqueous buffer to the desired concentration.
Peptide dissolves initially but precipitates upon adding aqueous buffer. Solubility Limit Exceeded: The final concentration is too high for the aqueous buffer system.1. Prepare a new solution at a lower final concentration.2. Increase the percentage of the organic co-solvent if compatible with your experiment.3. Recover the peptide via lyophilization and re-dissolve using a different buffer or pH.
Solution appears cloudy or contains visible particles. Incomplete Solubilization or Aggregation: The peptide has not fully dissolved or is forming aggregates.1. Briefly sonicate the solution on ice.2. Gently warm the solution (up to 37°C).3. Centrifuge the solution to pellet any undissolved material before use, though this will reduce the effective concentration.
Inconsistent results in biological assays. Inaccurate Concentration: Caused by improper dissolution or peptide loss from adsorption to vials.TFA Interference: The TFA counter-ion may be affecting sensitive cell-based assays.1. Ensure the peptide is fully dissolved before use. A transparent, particle-free solution is desired.2. Consider using low-protein-binding tubes.3. For highly sensitive assays, consider purchasing a TFA-free version of the peptide or performing a salt exchange.

Experimental Protocols

Protocol 1: Reconstitution Using an Organic Co-Solvent

This is the recommended starting method for Deltorphin II TFA.

  • Preparation: Allow the vial of lyophilized Deltorphin II TFA to reach room temperature and centrifuge it briefly to collect the powder at the bottom.

  • Initial Dissolution: Add a small, precise volume of 100% DMSO (or DMF) to the vial to create a concentrated stock solution (e.g., 10 mM). Vortex gently or sonicate briefly until the powder is completely dissolved, resulting in a clear solution. Vendor data suggests solubility in DMSO is around 1-50 mg/mL.

  • Aqueous Dilution: While vortexing gently, slowly add your desired sterile aqueous buffer (e.g., PBS pH 7.2) drop-by-drop to the concentrated peptide stock to achieve the final working concentration.

  • Final Check: If the final solution remains clear, it is ready for use. If it becomes cloudy, the peptide has precipitated, and the concentration is too high for that specific solvent mixture.

Protocol 2: Solubility Testing with pH Adjustment

If an organic solvent is not suitable for your experiment, you can test solubility by adjusting the pH. Since Deltorphin II has a net charge of zero, moving the pH away from its isoelectric point (pI) can increase solubility.

  • Test Aliquot: Use a small amount of the peptide for solubility testing to avoid risking the entire sample.

  • Acidic Test: Attempt to dissolve the test aliquot in a small volume of 10% acetic acid. If it dissolves, you can then dilute it with sterile water to the desired concentration.

  • Basic Test: Attempt to dissolve another test aliquot in a small volume of a basic solution, such as 0.1 M ammonium bicarbonate or 10% ammonium hydroxide (NH₄OH).

  • Observation: Use the pH condition that provides a clear, stable solution. Ensure the final pH is compatible with your experimental design.

Visual Guides and Pathways

Deltorphin II Solubility Troubleshooting Workflow

This diagram outlines the decision-making process for dissolving Deltorphin II TFA.

G start Start: Lyophilized Deltorphin II TFA prep 1. Equilibrate to Room Temp 2. Centrifuge Vial start->prep charge Analyze Sequence: Net Charge ≈ 0 (Hydrophobic) prep->charge protocol1 Recommended Method: Use Organic Co-Solvent (e.g., DMSO) charge->protocol1 Primary Path alt_protocol Alternative (if DMSO is incompatible): Test pH Adjustment charge->alt_protocol If needed dissolve_dmso Add minimal DMSO Is solution clear? protocol1->dissolve_dmso add_buffer Slowly add aqueous buffer to final concentration dissolve_dmso->add_buffer Yes fail Troubleshoot: - Lower concentration - Use sonication/gentle heat - Adjust buffer pH dissolve_dmso->fail No final_check Is final solution clear? add_buffer->final_check success Success: Solution Ready for Use Aliquot and Store at -20°C/-80°C final_check->success Yes final_check->fail No G cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gi/Go Protein (α, βγ subunits) DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Gβγ activates ERK MAPK/ERK Pathway G_protein->ERK Gβγ can activate cAMP cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Deltorphin Deltorphin II Deltorphin->DOR Binds & Activates ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neurotransmission) cAMP->Response Ca_influx->Response K_efflux->Response ERK->Response

References

Technical Support Center: Preventing Degradation of Deltorphin II TFA in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to maintain the stability and integrity of Deltorphin II TFA in solution.

Frequently Asked Questions (FAQs)

Q1: What is Deltorphin II TFA and why is the TFA salt significant?

Deltorphin II is a highly selective peptide agonist for the delta-opioid receptor.[1][2][3] The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt. This is a common result of the synthesis and purification process, where trifluoroacetic acid (TFA) is used as a cleavage agent to release the peptide from a solid-phase resin and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[4][5] While necessary for production, residual TFA counter-ions can influence experimental results by altering pH or affecting the peptide's secondary structure and should be considered during experimental design.

Q2: What are the primary causes of Deltorphin II degradation in solution?

Like many peptides, Deltorphin II in solution is susceptible to several degradation pathways:

  • Hydrolysis: The cleavage of peptide bonds by water, which is accelerated at extreme pH levels (either highly acidic or alkaline) and higher temperatures. Aspartyl (Asp) residues are particularly vulnerable.

  • Oxidation: Certain amino acid residues are prone to oxidation when exposed to air. For Deltorphin II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2), the Tyrosine (Tyr) residue is susceptible. This process can be catalyzed by light or metal ions.

  • Deamidation: The conversion of asparagine (Asn) or glutamine (Gln) residues into their acidic counterparts, aspartic acid (Asp) and glutamic acid (Glu), respectively. Deltorphin II contains a glutamic acid (Glu) but not glutamine, making this specific pathway less of a concern unless glutamine-containing analogues are used.

  • Physical Instability: This includes aggregation (clumping) and adsorption to container surfaces, which can reduce the effective concentration and activity of the peptide.

Q3: How can I detect if my Deltorphin II solution has degraded?

Degradation can be detected through several methods:

  • Visual Inspection: Look for cloudiness or precipitation in the solution, which may indicate aggregation or reduced solubility.

  • Loss of Biological Activity: A noticeable decrease in the expected biological effect in your assay is a strong indicator of degradation.

  • Analytical Techniques: The most reliable method is to use analytical techniques like RP-HPLC. A pure, stable peptide solution will show a single, sharp main peak. The appearance of new, smaller peaks or a decrease in the main peak's area suggests the presence of degradation products or impurities. Mass spectrometry (MS) can be coupled with HPLC to identify the molecular weights of these unexpected peaks.

Q4: What are the ideal storage conditions for Deltorphin II solutions?

To maximize the shelf-life of Deltorphin II in solution, adhere to the following guidelines:

  • Temperature: Store stock solutions at -20°C or, for longer-term storage (months to years), at -80°C.

  • pH: Maintain the solution in a sterile, slightly acidic buffer, ideally between pH 5 and 7. Avoid alkaline conditions (pH > 8), as this can significantly accelerate degradation pathways like β-elimination.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes before freezing.

  • Light and Air: Protect solutions from light by using amber vials or wrapping tubes in foil. Minimize exposure to atmospheric oxygen, especially for oxidation-sensitive peptides.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/MS analysis. Peptide degradation (hydrolysis, oxidation).1. Prepare a fresh solution from lyophilized powder. 2. Ensure the pH of your solvent is between 5-7. 3. Check storage temperature and avoid freeze-thaw cycles.
Decreased or inconsistent activity in bioassay. Degradation, aggregation, or adsorption.1. Use a fresh aliquot for each experiment. 2. Confirm the peptide concentration. 3. Consider using low-protein-binding tubes to minimize surface adsorption.
Solution appears cloudy or contains precipitate. Aggregation or poor solubility.1. Briefly sonicate the solution to aid dissolution. 2. For hydrophobic peptides, consider dissolving in a small amount of an organic solvent like DMSO before diluting with an aqueous buffer. 3. Ensure the solution is fully dissolved before freezing.
pH of the final solution is lower than expected. Residual TFA from synthesis.1. Use a buffered solution for reconstitution instead of pure water. 2. If TFA interference is a concern for the assay, consider exchanging the counter-ion to chloride (HCl), which is a more complex procedure.

Experimental Protocols

Protocol 1: Reconstitution and Storage of Lyophilized Deltorphin II TFA

This protocol outlines the best practices for preparing a stable stock solution from a lyophilized powder.

Materials:

  • Vial of lyophilized Deltorphin II TFA

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Choice of solvent: Sterile distilled water, or a sterile, slightly acidic buffer (e.g., 10 mM citrate buffer, pH 6.0)

  • Desiccator

Methodology:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming on the hygroscopic peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the tube.

  • Solvent Addition: Carefully add the desired volume of sterile, cold solvent to the vial to achieve the target stock concentration (e.g., 1-10 mg/mL).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If solubility is an issue, brief sonication may help.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, low-protein-binding tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Tightly cap the aliquots and store them immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Monitoring Deltorphin II Stability with RP-HPLC

This protocol provides a general framework for assessing the purity and stability of a Deltorphin II solution over time.

Materials:

  • Deltorphin II solution aliquot

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Methodology:

  • Initial Analysis (T=0): Immediately after preparing the stock solution (Protocol 1), take one aliquot, dilute it to an appropriate concentration (e.g., 0.1 mg/mL) with Mobile Phase A, and inject it into the HPLC system.

  • Chromatography: Run a gradient elution, for example, from 5% to 65% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min. Monitor the absorbance at 214 nm or 280 nm (for the tyrosine residue).

  • Data Acquisition: Record the chromatogram. The initial analysis serves as the baseline (T=0) for purity. A stable peptide should exhibit one major peak.

  • Stability Study: Store the remaining aliquots under the desired conditions (e.g., 4°C, -20°C).

  • Time-Point Analysis: At subsequent time points (e.g., 24 hours, 1 week, 1 month), thaw a new aliquot, prepare the sample as in step 1, and run the HPLC under the identical conditions.

  • Data Comparison: Compare the chromatograms from each time point to the T=0 baseline. Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks. A significant decrease in this percentage or the appearance of new peaks indicates degradation.

Visual Guides

G cluster_prep Preparation Workflow start Receive Lyophilized Deltorphin II TFA equilibrate Equilibrate Vial to Room Temperature in Desiccator start->equilibrate centrifuge Centrifuge Vial to Pellet Powder equilibrate->centrifuge reconstitute Reconstitute with Sterile, Cold Solvent (pH 5-7) centrifuge->reconstitute aliquot Dispense into Single-Use Low-Binding Tubes reconstitute->aliquot store Store Immediately at -20°C or -80°C aliquot->store G issue Experiment Yields Inconsistent/Poor Results check_hplc Analyze Solution with RP-HPLC issue->check_hplc peaks Multiple Peaks or Reduced Main Peak? check_hplc->peaks degradation Degradation Confirmed peaks->degradation  Yes single_peak Single Main Peak (Purity >95%) peaks->single_peak  No review_storage Review Storage Protocol: - Aliquoting? - Correct Temp/pH? - Freeze-Thaw Cycles? degradation->review_storage prepare_fresh Prepare Fresh Solution Following Best Practices review_storage->prepare_fresh check_assay Investigate Other Assay Parameters: - Reagent Stability - Cell Viability - Instrument Calibration single_peak->check_assay

References

troubleshooting low signal in Deltorphin 2 TFA binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Deltorphin II TFA binding assays.

Troubleshooting Guide for Low Specific Binding Signal

Low signal in a binding assay can be frustrating and can obscure the interpretation of results. The following guide provides a systematic approach to identifying and resolving common causes of low specific binding.

Question: I am observing a very low or no specific binding signal in my Deltorphin II TFA binding assay. What are the potential causes and how can I troubleshoot this?

Answer:

Low specific binding can stem from several factors, ranging from reagent integrity to suboptimal assay conditions. Below is a step-by-step guide to troubleshoot this issue.

Reagent Quality and Handling

Proper handling and storage of reagents are critical for maintaining their activity.

  • Deltorphin II TFA Integrity:

    • Storage: Deltorphin II TFA should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[1][2]

    • Solubility: Ensure the peptide is fully dissolved. If precipitates are observed, gentle warming to 37°C or sonication can aid in dissolution.[1] Deltorphin II TFA is soluble in DMSO.

  • Radioligand Integrity:

    • Degradation: Radioligands can degrade over time, leading to reduced binding affinity. Use a fresh stock of the radioligand if possible and check its purity.

    • Concentration: Inaccurate dilution of the radioligand can result in a lower than expected concentration in the assay.

  • Receptor Preparation Quality:

    • Degradation: Receptors in membrane preparations can degrade if not stored properly at -80°C. Avoid repeated freeze-thaw cycles. Use freshly prepared membranes or perform quality control checks like a Western blot to confirm receptor presence.

    • Low Receptor Expression: The cell line or tissue used may have low expression levels of the delta-opioid receptor. Consider using a cell line known for higher expression or increasing the amount of membrane protein in the assay.

Assay Conditions

Optimizing the experimental conditions is crucial for achieving a robust signal.

  • Incubation Time:

    • Equilibrium: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for Deltorphin II TFA to bind to the delta-opioid receptor. Lower concentrations of radioligand require longer incubation times to reach equilibrium.

  • Incubation Temperature:

    • Temperature Sensitivity: Binding affinity can be temperature-dependent. Ensure a consistent and optimal temperature is maintained throughout the incubation period using a calibrated incubator or water bath. Some protocols suggest incubating at 30°C for 60 minutes.

  • Buffer Composition:

    • pH and Ionic Strength: The pH and ionic strength of the binding buffer can significantly impact receptor-ligand interactions. A common binding buffer for opioid receptor assays is 50 mM Tris-HCl, pH 7.4.

    • Additives: The presence of necessary co-factors or the absence of interfering substances is important. For example, MgCl₂ is often included in the binding buffer.

Experimental Technique

Proper execution of the assay protocol is essential for reliable results.

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting can lead to variability and low signal. Ensure pipettes are calibrated and use appropriate techniques, especially for viscous solutions.

  • Separation of Bound and Free Ligand:

    • Filtration: If using a filtration-based assay, ensure the vacuum is applied quickly and consistently to separate bound from free radioligand efficiently. Do not allow the filters to dry out between washes, as this can increase non-specific binding.

    • Washing: Inadequate washing can lead to high background and obscure a low specific signal. Increase the number of wash cycles or the volume of cold wash buffer to effectively remove unbound radioligand.

  • Non-Specific Binding (NSB) Definition:

    • Competitor Concentration: Ensure a sufficiently high concentration of the unlabeled competitor is used to fully displace the specific binding of the radioligand.

Frequently Asked Questions (FAQs)

Q1: What is Deltorphin II and why is the TFA salt used?

A1: Deltorphin II is a naturally occurring heptapeptide that is a highly potent and selective agonist for the delta-opioid receptor. The trifluoroacetate (TFA) salt is a common counterion used during peptide synthesis and purification, and it helps to ensure the stability and solubility of the peptide.

Q2: What are typical binding affinity (Ki or Kd) values for Deltorphin II?

A2: The binding affinity of Deltorphin II for the delta-opioid receptor is typically in the low nanomolar to sub-nanomolar range. The table below summarizes some reported values.

LigandReceptorPreparationK_i / K_d (nM)Reference
[¹²⁵I][D-Ala²]deltorphin-Idelta-opioidMouse brain membranes0.5 (K_d)
[D-Ala²]deltorphin IIdelta-opioid-High Affinity

Q3: My total binding is high, but my specific binding is low. What does this indicate?

A3: High total binding with low specific binding suggests high non-specific binding (NSB). This can be caused by the radioligand sticking to the filter, assay plate, or other proteins in the membrane preparation. To address this, you can try the following:

  • Pre-treat filters: Use glass fiber filters pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Add detergent: Include a small amount of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) in your assay buffer to reduce the "stickiness" of the radioligand.

  • Optimize radioligand concentration: Using a radioligand concentration significantly above the K_d can lead to increased NSB.

  • Improve washing: Increase the number and volume of washes with ice-cold buffer.

Q4: Can the conformation of Deltorphin II affect its binding?

A4: Yes, the conformation of Deltorphin II is crucial for its binding to the delta-opioid receptor. Studies have shown that the substitution of a D-amino acid at position 2 is important for its high opioid activity. The C-terminal tetrapeptide of Deltorphin II may form a 3(10) helix, which is thought to be relevant for its binding.

Experimental Protocols

Key Experiment: Radioligand Binding Assay (Filtration Method)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the delta-opioid receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and centrifuge again.

    • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Membrane preparation, radiolabeled Deltorphin II, and assay buffer.

      • Non-Specific Binding (NSB): Membrane preparation, radiolabeled Deltorphin II, and a high concentration of an unlabeled competitor (e.g., unlabeled Deltorphin II or naloxone).

      • Test Compound: Membrane preparation, radiolabeled Deltorphin II, and varying concentrations of your test compound.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Counting and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Count the radioactivity in each well using a scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .

    • Analyze the data using appropriate software to determine parameters like K_i or IC₅₀.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow Deltorphin II TFA Binding Assay Workflow cluster_prep Reagent Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition and Analysis reagent_prep Prepare Deltorphin II TFA, Radioligand, and Buffers assay_setup Set up Total, Non-Specific, and Test Compound Wells reagent_prep->assay_setup membrane_prep Prepare Delta-Opioid Receptor Membranes membrane_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration washing Wash Filters to Remove Unbound Ligand filtration->washing counting Scintillation Counting washing->counting data_analysis Calculate Specific Binding and Analyze Data counting->data_analysis

Caption: Workflow for a Deltorphin II TFA radioligand binding assay.

Troubleshooting Logic Diagram

troubleshooting_low_signal Troubleshooting Low Signal in Deltorphin II TFA Binding Assays cluster_reagents Check Reagents cluster_conditions Check Assay Conditions cluster_technique Check Technique start Low Specific Binding Signal check_ligand Deltorphin II / Radioligand Integrity? - Proper storage? - Fresh stock? start->check_ligand check_receptor Receptor Preparation Quality? - Proper storage? - Expression level? start->check_receptor check_incubation Optimal Incubation Time/Temp? - Reached equilibrium? start->check_incubation check_buffer Correct Buffer Composition? - pH, ions correct? start->check_buffer check_separation Efficient Separation? - Filtration/washing effective? start->check_separation check_nsb High Non-Specific Binding? - Optimize NSB definition start->check_nsb solution_reagent Solution: - Use fresh aliquots - Confirm concentrations - QC receptor prep check_ligand->solution_reagent No check_receptor->solution_reagent No solution_conditions Solution: - Optimize incubation time/temp - Verify buffer components check_incubation->solution_conditions No check_buffer->solution_conditions No solution_technique Solution: - Optimize wash steps - Pre-treat filters - Add detergent check_separation->solution_technique No check_nsb->solution_technique No

Caption: Decision tree for troubleshooting low signal issues.

References

Technical Support Center: Impact of TFA Counter-Ion on Deltorphin II Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Deltorphin II. It provides troubleshooting guidance and answers to frequently asked questions regarding the potential impact of the trifluoroacetate (TFA) counter-ion on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my Deltorphin II sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[1][2] Consequently, commercially available synthetic peptides like Deltorphin II are often supplied as a TFA salt, where the TFA anion is associated with positively charged residues on the peptide.[1][2]

Q2: How can residual TFA affect my Deltorphin II experiments?

A2: Residual TFA can significantly impact biological assays in several ways:

  • Alteration of pH: TFA is a strong acid and can lower the pH of your experimental solutions, potentially affecting protein function and assay conditions.[2]

  • Cellular Toxicity: TFA can be cytotoxic, even at low concentrations, which can confound results in cell-based assays by reducing cell viability and proliferation.

  • Direct Receptor Modulation: TFA has been shown to act as an allosteric modulator of some receptors, which could potentially alter the binding affinity or signaling of Deltorphin II.

  • Interference with Analytical Techniques: TFA has a strong absorbance at certain wavelengths, which can interfere with spectroscopic methods used for secondary structure analysis of peptides. In mass spectrometry, TFA can suppress the signal of the peptide.

Q3: Could the TFA counter-ion affect the binding affinity and potency of Deltorphin II?

Q4: How can I remove or replace the TFA counter-ion from my Deltorphin II sample?

A4: Several methods can be used to exchange the TFA counter-ion for a more biologically compatible one, such as chloride or acetate:

  • Lyophilization with HCl: This involves dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it. This process is typically repeated multiple times to ensure complete exchange.

  • Anion Exchange Chromatography: This method uses a resin that selectively binds and removes TFA, allowing the peptide to be eluted with a buffer containing the desired counter-ion (e.g., acetate).

Troubleshooting Guide

Problem Potential Cause Related to TFA Troubleshooting Steps
Inconsistent or lower-than-expected potency (EC50) in cell-based signaling assays (e.g., cAMP, ERK phosphorylation). TFA-induced cytotoxicity is affecting cell health and their ability to respond. TFA is altering the local pH of the assay medium, affecting receptor-G protein coupling or downstream enzyme activity.1. Perform a counter-ion exchange: Switch to an HCl or acetate salt of Deltorphin II. 2. Run a TFA control: Treat cells with TFA alone at concentrations equivalent to those in your peptide stock solution to assess its direct effect on the assay. 3. Increase buffer capacity: Ensure your assay buffer is robust enough to maintain a stable pH after the addition of the peptide solution.
Higher-than-expected variability in receptor binding assay results. TFA may be interfering with the binding of Deltorphin II to the delta-opioid receptor, either directly or by altering the conformation of the peptide or receptor.1. Use a different salt form: If possible, obtain Deltorphin II as an HCl or acetate salt and compare the results. 2. Optimize binding buffer: Ensure the pH and ionic strength of your binding buffer are well-controlled.
Poor solubility of Deltorphin II in aqueous buffers. The TFA salt form can sometimes lead to poor solubility or aggregation.1. Test different solvents: A small amount of organic solvent like DMSO may be required to initially dissolve the peptide before dilution in aqueous buffer. 2. Counter-ion exchange: Converting to an acetate salt can sometimes improve solubility and yield a better lyophilized product.

Quantitative Data

The following table summarizes the available quantitative data for Deltorphin II as a TFA salt. It is important to note that these values may differ with other salt forms of the peptide.

ParameterValueAssay ConditionsSource
Binding Affinity (Ki) 0.0033 µMRadioligand binding assay against δ-opioid receptors.
Functional Potency (EC50) 0.034 µM[³⁵S]GTPγS binding in mouse brain membrane preparations.

Experimental Protocols

Deltorphin II-Induced ERK1/2 Phosphorylation Assay

This protocol is a general guideline for measuring the activation of the MAPK/ERK pathway by Deltorphin II in a cell line expressing the delta-opioid receptor (e.g., CHO-hDOR).

  • Cell Culture and Plating:

    • Culture CHO-hDOR cells in appropriate media.

    • Seed cells into 96-well plates at a density of 25,000 cells/well and incubate for 24 hours.

  • Serum Starvation:

    • Replace the growth medium with a serum-free medium and incubate for at least 6 hours to reduce basal ERK phosphorylation.

  • Deltorphin II Stimulation:

    • Prepare a stock solution of Deltorphin II (TFA salt, consider counter-ion exchange to HCl or acetate for comparison) in an appropriate vehicle (e.g., water or DMSO).

    • Dilute the Deltorphin II stock to the desired concentrations in serum-free media.

    • Add the diluted Deltorphin II solutions to the cells and incubate for 5-10 minutes at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.

  • Cell Lysis:

    • Remove the stimulation media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection:

    • Determine the levels of phosphorylated ERK1/2 (pERK) and total ERK1/2 using an appropriate method such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pERK and total ERK.

      • In-Cell Western/ELISA: Use a plate-based immunocytochemical assay with fluorescently labeled antibodies for high-throughput analysis.

  • Data Analysis:

    • Quantify the pERK signal and normalize it to the total ERK signal.

    • Plot the normalized pERK signal against the Deltorphin II concentration to generate a dose-response curve and calculate the EC50 value.

Deltorphin II-Induced cAMP Inhibition Assay

This protocol provides a general method for measuring the inhibition of adenylyl cyclase activity by Deltorphin II.

  • Cell Culture and Plating:

    • Culture cells expressing the delta-opioid receptor in the appropriate medium.

    • Plate the cells in a 96-well plate at a suitable density.

  • Assay Preparation:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor such as IBMX for a defined period to prevent cAMP degradation.

  • Forskolin and Deltorphin II Treatment:

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Deltorphin II.

    • Incubate for a specific time at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of Deltorphin II.

    • Fit the data to a dose-response curve to determine the IC50 value for Deltorphin II-mediated inhibition of forskolin-stimulated cAMP production.

Signaling Pathways and Experimental Workflows

Deltorphin II Signaling at the Delta-Opioid Receptor

Deltorphin II, upon binding to the delta-opioid receptor (a Gi/o-coupled GPCR), initiates several downstream signaling cascades.

Deltorphin_II_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_regulation Receptor Regulation Deltorphin_II Deltorphin II DOR δ-Opioid Receptor (GPCR) Deltorphin_II->DOR Binding G_protein Gi/o Protein (αβγ) DOR->G_protein Activation GRK GRK DOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition ERK_Pathway MAPK/ERK Pathway G_protein->ERK_Pathway Activation cAMP cAMP AC->cAMP Conversion DOR_P Phosphorylated DOR GRK->DOR_P Beta_Arrestin β-Arrestin Internalization Internalization Beta_Arrestin->Internalization ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Signaling_Outcomes Cellular Responses (e.g., Analgesia) PKA->Signaling_Outcomes ERK_Pathway->Signaling_Outcomes DOR_P->Beta_Arrestin Recruitment

Caption: Deltorphin II signaling pathway at the delta-opioid receptor.

Experimental Workflow for Counter-Ion Exchange

The following diagram illustrates a typical workflow for exchanging the TFA counter-ion for HCl.

TFA_Exchange_Workflow start Start: Deltorphin II (TFA Salt) dissolve Dissolve in dilute HCl start->dissolve lyophilize Lyophilize (Freeze-dry) dissolve->lyophilize repeat Repeat 2-3x lyophilize->repeat repeat->dissolve yes end End: Deltorphin II (HCl Salt) repeat->end no

Caption: Workflow for TFA to HCl counter-ion exchange.

Troubleshooting Logic for Inconsistent Assay Results

This diagram outlines a logical approach to troubleshooting inconsistent results in Deltorphin II experiments, with a focus on the potential role of the TFA counter-ion.

Troubleshooting_Logic start Inconsistent/ Unexpected Results check_tfa Is the peptide a TFA salt? start->check_tfa tfa_control Run TFA-only control experiment check_tfa->tfa_control Yes other_factors Investigate other experimental factors (e.g., peptide stability, reagent quality) check_tfa->other_factors No tfa_effect Does TFA alone affect the assay? tfa_control->tfa_effect exchange Perform counter-ion exchange (e.g., to HCl) tfa_effect->exchange Yes tfa_effect->other_factors No retest Retest with exchanged peptide exchange->retest resolved Problem Resolved retest->resolved

Caption: Troubleshooting logic for TFA-related assay issues.

References

addressing variability in Deltorphin 2 TFA experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltorphin II TFA. Our goal is to help you address variability in your experimental results and ensure the accuracy and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is Deltorphin II TFA, and why is the TFA salt form significant?

Deltorphin II is a potent and highly selective peptide agonist for the delta (δ)-opioid receptor.[1][2] It is a naturally occurring heptapeptide originally isolated from the skin of frogs from the Phyllomedusa genus.[3][4] The trifluoroacetate (TFA) salt is a common counterion resulting from the purification process of synthetic peptides using High-Performance Liquid Chromatography (HPLC). It is crucial to be aware of the TFA salt form as residual TFA can introduce variability into experimental results by altering pH, affecting cell viability, or interfering with certain analytical techniques.

Q2: How should I store and handle Deltorphin II TFA?

For long-term storage, Deltorphin II TFA should be stored at -20°C, and for extended periods, -80°C is recommended. Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q3: What is the best way to dissolve Deltorphin II TFA?

Deltorphin II TFA is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer. If solubility issues arise, gentle warming to 37°C or sonication can aid in dissolution.

Q4: Can the TFA counterion affect my experimental results?

Yes, the TFA counterion can significantly impact experimental outcomes. Residual TFA is acidic and can lower the pH of your assay buffer, potentially altering enzyme activity or receptor binding. Furthermore, TFA has been reported to have direct biological effects, including cytotoxicity in some cell lines. For sensitive applications, it is recommended to either use a TFA-free version of the peptide or to perform a salt exchange to a more biocompatible counterion like acetate or hydrochloride.

Q5: How can I quantify the amount of residual TFA in my peptide sample?

Several analytical methods can be used to determine the concentration of residual TFA, including ion chromatography, gas chromatography-mass spectrometry (GC-MS), and reversed-phase HPLC. Knowing the amount of TFA is important for accurately determining the net peptide content and for understanding potential sources of experimental variability.

Troubleshooting Guides

This section addresses common issues encountered during experiments with Deltorphin II TFA.

Issue 1: High Variability in Receptor Binding Assays

Symptoms:

  • Inconsistent Kd or Ki values between experiments.

  • High non-specific binding.

  • Poor reproducibility of competition binding curves.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Aggregation Prepare fresh dilutions of Deltorphin II TFA for each experiment from a frozen stock. Briefly vortex and centrifuge before use. Consider including a small percentage of a non-ionic detergent like Tween-20 in the assay buffer to minimize aggregation.
TFA Interference Residual TFA can lower the pH of the binding buffer, affecting receptor conformation and ligand binding. Verify the pH of your final assay buffer after adding the peptide. If necessary, re-buffer or perform a salt exchange on your peptide stock.
Radioligand Degradation Ensure the radioligand used for competition assays is not degraded. Use fresh lots and store them appropriately. High non-specific binding can be a sign of radioligand degradation.
Suboptimal Assay Conditions Optimize incubation time, temperature, and protein concentration. Ensure the assay is performed under equilibrium conditions.
Issue 2: Inconsistent Results in cAMP Functional Assays

Symptoms:

  • Variable EC50 values for inhibition of adenylyl cyclase.

  • High basal cAMP levels or a small assay window.

  • Lack of a dose-dependent response.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Health and Density Ensure cells are healthy and not passaged too many times. Optimize cell density per well to achieve a robust signal-to-noise ratio.
TFA-induced pH Shift As with binding assays, TFA can alter the pH of the assay medium. Check the pH after the addition of Deltorphin II TFA and adjust if necessary.
Forskolin Concentration The concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production is critical. Titrate the forskolin concentration to find an optimal level that provides a robust signal without being overly sensitive to inhibition.
Assay Incubation Time Optimize the incubation time for both the agonist and the forskolin stimulation. A time course experiment can help determine the optimal point for measuring cAMP levels.

Data Presentation

The following table summarizes typical quantitative data for Deltorphin II in relevant in vitro assays. Note that these values can vary depending on the specific experimental conditions (e.g., cell line, radioligand, assay buffer).

Assay Type Parameter Reported Value Receptor
Receptor BindingKi0.0033 µMδ-opioid
Receptor Binding (analog)KD0.5 nMδ-opioid
GTPγS BindingEC500.034 µMδ-opioid

Experimental Protocols

Deltorphin II TFA Receptor Binding Assay (Competitive)

This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of Deltorphin II TFA for the δ-opioid receptor.

Materials:

  • Cell membranes expressing the human δ-opioid receptor.

  • Radioligand (e.g., [3H]-naltrindole).

  • Deltorphin II TFA.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Deltorphin II TFA in DMSO.

    • Prepare serial dilutions of Deltorphin II TFA in binding buffer.

    • Dilute the cell membranes and radioligand to their optimal concentrations in binding buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • 25 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled competitor (for non-specific binding).

      • 25 µL of the Deltorphin II TFA serial dilutions or binding buffer.

      • 25 µL of the diluted radioligand.

      • 25 µL of the diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Deltorphin II TFA concentration.

    • Fit the data to a one-site competition model to determine the IC50 and subsequently calculate the Ki value.

Deltorphin II TFA cAMP Functional Assay (HTRF)

This protocol outlines a method for measuring the inhibition of forskolin-stimulated cAMP production by Deltorphin II TFA in cells expressing the δ-opioid receptor using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • CHO or HEK293 cells stably expressing the human δ-opioid receptor.

  • Cell culture medium.

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX).

  • Deltorphin II TFA.

  • Forskolin.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation:

    • Plate the cells in a 384-well plate and incubate overnight to allow for adherence.

    • On the day of the assay, remove the culture medium.

  • Agonist Treatment:

    • Prepare serial dilutions of Deltorphin II TFA in stimulation buffer.

    • Add the diluted Deltorphin II TFA to the wells and incubate for 30 minutes at room temperature.

  • Forskolin Stimulation:

    • Prepare a solution of forskolin in stimulation buffer at a pre-optimized concentration (e.g., the EC80).

    • Add the forskolin solution to all wells except the basal control wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add the HTRF cAMP-d2 and anti-cAMP-cryptate reagents to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the logarithm of the Deltorphin II TFA concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

G Delta-Opioid Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Deltorphin Deltorphin II DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds G_protein Gi/o Protein (αβγ) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Gi/o-coupled signaling pathway for the delta-opioid receptor.

G Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_Peptide Check Peptide Handling: - Fresh Aliquots? - Proper Storage? - Correct Concentration? Start->Check_Peptide Check_TFA Assess TFA Impact: - Measure pH of assay buffer - Run TFA control - Consider salt exchange Check_Peptide->Check_TFA If handling is correct Unresolved Issue Persists Check_Peptide->Unresolved If handling is incorrect Check_Assay Review Assay Protocol: - Cell health/density? - Reagent concentrations? - Incubation times? Check_TFA->Check_Assay If pH is stable Check_TFA->Unresolved If pH is altered Optimize Re-optimize Assay Parameters Check_Assay->Optimize If protocol is sound Check_Assay->Unresolved If protocol is flawed Resolved Results Consistent Optimize->Resolved

Caption: A logical workflow for troubleshooting variability in Deltorphin II TFA experiments.

References

Technical Support Center: Optimizing Dose-Response Curves for Deltorphin II TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deltorphin II TFA. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your dose-response experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Deltorphin II TFA and what is its mechanism of action?

A1: Deltorphin II is a naturally occurring heptapeptide that is a highly selective and potent agonist for the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counterion used during peptide synthesis and purification.[3][4][5] Deltorphin II TFA exerts its effects by binding to and activating δ-opioid receptors, which are primarily coupled to inhibitory G proteins (Gi/o). This activation triggers downstream signaling cascades that lead to various cellular responses, including the inhibition of adenylyl cyclase, modulation of calcium and potassium ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Q2: What are the common assays used to generate a dose-response curve for Deltorphin II TFA?

A2: The most common functional assays for generating dose-response curves for Deltorphin II TFA and other Gi-coupled receptor agonists are:

  • cAMP Assays: Since δ-opioid receptors are coupled to Gi proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Assays like HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used to measure these changes.

  • Calcium Mobilization Assays: While δ-opioid receptors primarily couple to Gi, they can also influence intracellular calcium levels, often through the βγ subunit of the G protein activating phospholipase C (PLC). This can be measured using calcium-sensitive fluorescent dyes.

  • [35S]GTPγS Binding Assays: This assay directly measures the activation of G proteins by the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Q3: How does the TFA counterion affect my experiments?

A3: The trifluoroacetate (TFA) counterion can significantly impact your experiments in several ways:

  • Peptide Quantification: TFA can constitute a significant portion of the lyophilized peptide's weight, meaning the net peptide content may be lower than the total weight. For accurate dosing, it's crucial to determine the net peptide content.

  • Biological Activity: TFA can be cytotoxic at higher concentrations and may directly affect cell proliferation and other cellular functions, potentially confounding your results.

  • Assay Interference: TFA has strong absorbance in the infrared spectrum, which can interfere with certain biophysical assays. It can also lower the pH of your stock solutions.

For sensitive cell-based assays, it is advisable to either use a peptide with a different counterion (like acetate or hydrochloride) or perform a TFA removal step.

Q4: What are typical EC50 values for Deltorphin II TFA?

A4: The EC50 (half-maximal effective concentration) of Deltorphin II TFA can vary depending on the cell type, receptor expression levels, and the specific assay used. However, published data provides a general range for what to expect.

Assay TypeCell LineReported EC50
[35S]GTPγS Binding Mouse Brain Membranes0.034 µM
Calcium Mobilization SH-SY5Y cells14 nM
cAMP Inhibition HEK293 cellsPotency noted to be high

Troubleshooting Guides

Here are some common issues encountered when generating dose-response curves for Deltorphin II TFA, along with troubleshooting steps.

Problem 1: No Dose-Response Curve or Very Weak Response
Potential Cause Troubleshooting Steps
Peptide Degradation Deltorphin II is a peptide and can be susceptible to degradation by proteases. Ensure proper storage of the lyophilized peptide at -20°C or -80°C. Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles.
Incorrect Peptide Concentration The net peptide content of your lyophilized powder may be lower than expected due to the presence of TFA and other non-peptidic materials. Consider having the peptide concentration accurately determined by amino acid analysis.
Poor Peptide Solubility Peptides can be difficult to dissolve. Refer to the manufacturer's instructions for recommended solvents. Sonication may aid in dissolution. Aggregated peptides will not be active.
Low Receptor Expression The cell line used may have low or no expression of the δ-opioid receptor. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding.
Assay Sensitivity The chosen assay may not be sensitive enough to detect a response. Ensure your assay is optimized for Gi-coupled receptors. For cAMP assays, the inclusion of a phosphodiesterase (PDE) inhibitor like IBMX is often necessary to amplify the signal window.
Incorrect Assay Conditions Optimize cell density, incubation times, and buffer components. For example, stimulation time can significantly impact the observed response.
Problem 2: High Variability Between Replicates or Experiments
Potential Cause Troubleshooting Steps
Inconsistent Cell Health and Density Ensure cells are healthy and seeded at a consistent density for each experiment. Passage number can also affect cell behavior.
Peptide Adsorption to Surfaces Peptides can stick to plasticware. Using low-adhesion microplates and pipette tips can help. Including a carrier protein like BSA in your assay buffer can also mitigate this.
Inaccurate Pipetting Small volumes of concentrated peptide solutions can be difficult to pipette accurately. Use calibrated pipettes and consider preparing intermediate dilution series.
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation.
Problem 3: Dose-Response Curve is Shifted or has a Steep/Shallow Slope
Potential Cause Troubleshooting Steps
Agonist-Induced Receptor Desensitization/Internalization Prolonged exposure to Deltorphin II can lead to desensitization and internalization of the δ-opioid receptor, which can dampen the response at higher concentrations and affect the shape of the curve. Optimize the agonist stimulation time to be long enough to reach a response but short enough to minimize desensitization.
TFA Interference As mentioned, TFA can have biological effects that may interfere with the expected dose-response. If suspected, consider TFA removal or using a different salt form of the peptide.
Partial Agonism in the System In some cellular contexts or with certain signaling readouts, a full agonist can appear as a partial agonist. This could be due to factors like receptor reserve.
Assay Signal Saturation If the signal at higher agonist concentrations reaches the detection limit of the instrument or the assay, the top of the curve may be artificially flattened. Ensure your assay is optimized to have a wide dynamic range.

Experimental Protocols

Detailed Protocol: cAMP HTRF Assay for Deltorphin II TFA

This protocol is a general guideline for a competitive immunoassay using HTRF technology to measure cAMP levels in response to a Gi-coupled receptor agonist.

Materials:

  • Cells expressing the δ-opioid receptor (e.g., CHO-DOR or HEK-DOR)

  • Deltorphin II TFA

  • Forskolin (to stimulate adenylyl cyclase)

  • 3-isobutyl-1-methylxanthine (IBMX, a PDE inhibitor)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • On the day of the assay, harvest cells and resuspend in assay buffer at a predetermined optimal density.

    • Add IBMX to the cell suspension to a final concentration of 500 µM.

  • Agonist Preparation:

    • Prepare a stock solution of Deltorphin II TFA in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution of the Deltorphin II TFA stock solution in assay buffer to create a range of concentrations for the dose-response curve.

  • Assay Plate Setup:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of each Deltorphin II TFA dilution to the respective wells. Include a vehicle control (assay buffer without agonist).

  • Cell Stimulation:

    • Add 5 µL of a forskolin solution (at a concentration that gives a submaximal stimulation of adenylyl cyclase, e.g., EC80) to all wells.

    • Seal the plate and incubate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Following the manufacturer's protocol, add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the 665/620 ratio for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the Deltorphin II TFA concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Visualizations

G cluster_0 Deltorphin II TFA Dose-Response Workflow start Start Experiment prep_peptide Prepare Deltorphin II TFA Stock and Dilutions start->prep_peptide prep_cells Prepare Cell Suspension (with IBMX for cAMP assay) start->prep_cells plate_setup Plate Cells and Agonist Dilutions prep_peptide->plate_setup prep_cells->plate_setup stimulate Stimulate Cells (add Forskolin for cAMP assay) plate_setup->stimulate detect Add Detection Reagents (e.g., HTRF for cAMP) stimulate->detect read Read Plate detect->read analyze Analyze Data (Generate Dose-Response Curve) read->analyze end Optimized Curve analyze->end G cluster_0 δ-Opioid Receptor Signaling Pathway Deltorphin Deltorphin II TFA DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds and Activates G_protein Gi/o Protein (α, β, γ subunits) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel βγ inhibits K_channel K⁺ Channels G_protein->K_channel βγ activates PLC Phospholipase C G_protein->PLC βγ activates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates G cluster_0 Troubleshooting Logic start Unexpected Result (e.g., No Curve) check_peptide Verify Peptide Integrity (Concentration, Solubility, Storage) start->check_peptide peptide_ok Peptide OK? check_peptide->peptide_ok check_cells Verify Cell Health and Receptor Expression cells_ok Cells OK? check_cells->cells_ok check_assay Review Assay Protocol (Reagents, Incubation Times) assay_ok Assay OK? check_assay->assay_ok peptide_ok->start No, address issue peptide_ok->check_cells Yes cells_ok->start No, address issue cells_ok->check_assay Yes re_optimize Re-optimize Assay Parameters (e.g., Cell Density, Stimulation Time) assay_ok->re_optimize No, address issue tfa_issue Consider TFA Interference or Desensitization assay_ok->tfa_issue Yes success Successful Experiment re_optimize->success tfa_issue->success

References

Deltorphin II TFA Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for Deltorphin II TFA in various experimental buffers is not extensively available in public literature. This guide is based on general principles of peptide chemistry, manufacturer recommendations for similar peptides, and published data on peptide stability. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized Deltorphin II TFA?

A: Lyophilized Deltorphin II TFA is most stable when stored at -20°C or -80°C in a tightly sealed container, protected from light.[1] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can accelerate degradation.[2]

Q2: What is the recommended procedure for preparing a stock solution of Deltorphin II TFA?

A: For stock solutions, it is advisable to use a solvent in which the peptide is highly soluble and which can be stored frozen with minimal degradation. Common choices include sterile, high-purity water or dimethyl sulfoxide (DMSO).[3][4] To prepare a stock solution:

  • Allow the lyophilized peptide to reach room temperature.

  • Add the desired volume of solvent (e.g., DMSO) to the vial to achieve a specific concentration (e.g., 10 mg/mL).

  • Gently vortex or sonicate to ensure complete dissolution.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How long can I store Deltorphin II TFA stock solutions?

A: The stability of stock solutions is limited. As a general guideline, stock solutions in DMSO or water can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Always refer to the manufacturer's specific recommendations if available. Avoid storing peptide solutions at 4°C for more than a few days.

Q4: How do I prepare working solutions of Deltorphin II TFA in my experimental buffer?

A: Prepare working solutions fresh on the day of the experiment. Dilute your high-concentration stock solution into your final experimental buffer (e.g., PBS, Tris-HCl). This minimizes the peptide's exposure to the aqueous buffer environment where degradation is more likely to occur.

Q5: What is the role of the Trifluoroacetate (TFA) salt in my Deltorphin II product?

A: TFA is a counterion that is typically a remnant of the peptide synthesis and purification process (specifically, reverse-phase HPLC). It forms a salt with the positively charged amino groups of the peptide. The presence of TFA can affect the peptide's overall mass, solubility, and propensity to aggregate. For most in vitro assays, the low levels of TFA are not problematic, but for sensitive cell-based assays or in vivo studies, it may be desirable to exchange the TFA for a more biocompatible counterion like acetate or chloride.

Q6: What are the common signs of Deltorphin II TFA degradation or aggregation?

A: Signs of degradation or aggregation include:

  • Visual changes: The appearance of cloudiness or precipitate in the solution.

  • Loss of biological activity: A decrease in the expected biological effect in your assay.

  • Chromatographic changes: The appearance of new peaks or a decrease in the main peak area when analyzed by HPLC.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Peptide won't dissolve in aqueous buffer. The peptide may have low solubility at the buffer's pH, or it may be hydrophobic.1. Ensure you are starting with a high-concentration stock in an appropriate solvent like DMSO. 2. Try adjusting the pH of your buffer; basic peptides are often more soluble in acidic buffers and vice-versa. 3. For particularly hydrophobic peptides, a small percentage of an organic solvent may be required, but check for compatibility with your assay.
Loss of peptide activity over time in my experiment. The peptide is degrading in the experimental buffer at the incubation temperature.1. Prepare fresh working solutions for each experiment. 2. Minimize the incubation time in the aqueous buffer if possible. 3. Perform a stability study to determine the acceptable time frame for your experiment (see Experimental Protocols below).
Precipitate forms after diluting the stock solution into buffer. The peptide has exceeded its solubility limit in the final buffer, or aggregation is occurring.1. Decrease the final concentration of the peptide in the working solution. 2. Add the peptide stock solution to the buffer slowly while vortexing. 3. Consider including excipients like non-ionic surfactants (e.g., Tween-20) or other stabilizing agents, but verify their compatibility with your assay.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution are causing degradation. The peptide may be adsorbing to labware.1. Use single-use aliquots of your stock solution. 2. Consider using low-adhesion microcentrifuge tubes and pipette tips.

Peptide Stability and Degradation

The stability of Deltorphin II TFA in an aqueous buffer is influenced by several factors:

  • pH: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of peptide bonds. The pH can also influence the rate of deamidation of asparagine and glutamine residues.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.

  • Buffer Composition: Certain buffer components can interact with the peptide, potentially affecting its stability.

  • Oxidation: Amino acids such as methionine, cysteine, and tryptophan are susceptible to oxidation, especially in the presence of metal ions or exposure to air. Deltorphin II does not contain these residues, making it less prone to oxidative degradation.

  • Enzymatic Degradation: While Deltorphin II is known to be relatively stable against enzymatic degradation due to the presence of a D-alanine residue at position 2, the presence of proteases in your experimental system (e.g., cell culture media with serum) could still be a factor.

Below is a diagram illustrating common peptide degradation pathways.

cluster_degradation Common Peptide Degradation Pathways Peptide Intact Peptide Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis H₂O, pH, Temp Deamidation Deamidation (Asn, Gln) Peptide->Deamidation pH, Temp Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation O₂, Metal Ions

Caption: General pathways of peptide degradation.

Illustrative Stability Data

The following tables present hypothetical stability data for Deltorphin II TFA to illustrate how results from a stability study might be presented. These are not real experimental results.

Table 1: Illustrative Stability of Deltorphin II TFA in PBS (pH 7.4) at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0100100100
2999792
8989075
24957850
48926028

Table 2: Illustrative Stability of Deltorphin II TFA at 25°C in Different Buffers

Time (hours)% Remaining in Citrate Buffer (pH 5.0)% Remaining in PBS (pH 7.4)% Remaining in Tris Buffer (pH 8.5)
0100100100
8989085
24947870
48886052

Experimental Protocols

Protocol: Assessing the Stability of Deltorphin II TFA using RP-HPLC

This protocol outlines a general method to determine the stability of Deltorphin II TFA in a specific buffer.

1. Materials:

  • Deltorphin II TFA

  • High-purity solvent for stock solution (e.g., DMSO)

  • Experimental buffer of interest (e.g., PBS, pH 7.4)

  • RP-HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a concentrated stock solution of Deltorphin II TFA (e.g., 10 mg/mL in DMSO).

  • Dilute the stock solution into your chosen experimental buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Immediately inject a sample of this solution into the HPLC system. This is your Time 0 sample.

  • Aliquot the remaining solution into several vials and place them in a temperature-controlled environment (e.g., 4°C, 25°C, and 37°C).

  • At predetermined time points (e.g., 2, 8, 24, 48 hours), remove a vial from each temperature condition.

  • Analyze the samples by RP-HPLC. A typical gradient might be 5-95% Mobile Phase B over 20 minutes with detection at 210-230 nm.

  • Integrate the peak area of the intact Deltorphin II TFA at each time point.

3. Data Analysis:

  • Calculate the percentage of Deltorphin II TFA remaining at each time point relative to the Time 0 sample using the following formula:

    % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the % Remaining versus time for each condition to visualize the degradation kinetics.

The following diagram illustrates this experimental workflow.

cluster_workflow Peptide Stability Assessment Workflow A Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B Dilute in Experimental Buffer (e.g., 1 mg/mL in PBS) A->B C Analyze Time 0 Sample via HPLC B->C D Incubate Aliquots at Different Temperatures B->D E Collect Samples at Various Time Points D->E F Analyze Samples via HPLC E->F G Calculate % Remaining vs. Time 0 F->G

Caption: Workflow for determining peptide stability.

References

Validation & Comparative

A Comparative Guide to Deltorphin II TFA and DPDPE for Delta-Opioid Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Deltorphin II TFA and [D-Penicillamine(2,5)]-enkephalin (DPDPE), two widely utilized peptide agonists for the delta-opioid receptor (DOR). This document aims to assist researchers in selecting the appropriate ligand for their specific experimental needs by presenting a detailed analysis of their binding characteristics, supported by experimental data and protocols.

Introduction

The delta-opioid receptor, a G-protein coupled receptor (GPCR), is a key target in the development of analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.[1][2][3] Deltorphins, a class of naturally occurring opioid peptides, and DPDPE, a synthetic enkephalin analog, are both highly selective agonists for the DOR and have been instrumental in characterizing its function.[4] While both peptides exhibit high affinity for the DOR, subtle differences in their binding profiles and downstream signaling can have significant implications for experimental outcomes.

Binding Affinity and Selectivity

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the affinity of the ligand for its primary target receptor versus other related receptors.

The following table summarizes the binding affinities of Deltorphin II and DPDPE for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

LigandReceptorBinding Affinity (Ki or IC50, nM)Selectivity (µ/δ)Selectivity (κ/δ)
Deltorphin II δ (delta)~0.5 - 1.0~1388High
µ (mu)>1000
κ (kappa)>1000
DPDPE δ (delta)~5.2~52.5High
µ (mu)~273
κ (kappa)>1000

Note: The exact Ki and IC50 values can vary depending on the experimental conditions, such as the tissue preparation and radioligand used.

As the data indicates, both Deltorphin II and DPDPE demonstrate high affinity and selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors. Deltorphin II generally exhibits a higher affinity and greater selectivity for the delta receptor compared to DPDPE.

Experimental Protocols

The determination of binding affinities for Deltorphin II and DPDPE is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled ligand (the "competitor," i.e., Deltorphin II or DPDPE) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Competitive Radioligand Binding Assay Protocol

This protocol provides a generalized procedure for a competitive binding assay to determine the Ki of a test compound for the delta-opioid receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the delta-opioid receptor (e.g., CHO-DOR cells, rat brain tissue).

  • Radioligand: A high-affinity, selective radiolabeled delta-opioid receptor ligand (e.g., [³H]-Naltrindole).

  • Test Ligands: Deltorphin II TFA and DPDPE.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid antagonist (e.g., 10 µM Naloxone).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes + Radioligand + Binding Buffer.

    • Non-specific Binding: Cell membranes + Radioligand + Non-specific Binding Control.

    • Competition: Cell membranes + Radioligand + varying concentrations of the test ligand (Deltorphin II or DPDPE).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes Incubation Incubate at RT Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Competitor Test Ligand (Deltorphin II or DPDPE) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Upon binding to the delta-opioid receptor, both Deltorphin II and DPDPE act as agonists, initiating a cascade of intracellular signaling events. As Gi/o-coupled receptors, their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits (Gα and Gβγ) also modulates the activity of various ion channels.

A primary mechanism of action for both peptides is the inhibition of presynaptic voltage-gated calcium channels (CaV). This reduction in calcium influx leads to a decrease in the release of neurotransmitters, such as GABA, from the presynaptic terminal.

While the canonical Gi/o pathway is the primary signaling route for both agonists, some studies suggest that Deltorphin II may engage additional or alternative signaling pathways in certain cellular contexts. For instance, in some models, Deltorphin II has been shown to activate protein kinase Cδ (PKCδ) and phosphatidylinositol-3-kinase (PI3-kinase) pathways, which could contribute to its distinct pharmacological profile.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Deltorphin II / DPDPE DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits CaV Voltage-Gated Ca²⁺ Channel G_protein->CaV Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx CaV->Ca_influx NT_release ↓ Neurotransmitter Release Ca_influx->NT_release

Caption: Canonical signaling pathway for delta-opioid receptor agonists.

Conclusion

Both Deltorphin II TFA and DPDPE are potent and selective agonists for the delta-opioid receptor, making them invaluable tools for opioid research. The choice between these two peptides may depend on the specific requirements of the study.

  • Deltorphin II TFA is generally recommended when the highest possible affinity and selectivity for the delta-opioid receptor are desired. Its potential to activate alternative signaling pathways may also be a consideration for certain research questions.

  • DPDPE remains a reliable and widely used delta-opioid receptor agonist. Its well-characterized pharmacology makes it a suitable choice for a broad range of applications.

Ultimately, the selection of the appropriate ligand should be based on a careful consideration of the experimental goals and the specific properties of each peptide. This guide provides the foundational information to aid in this decision-making process.

References

A Comparative Analysis of Deltorphin II TFA and SNC80: Selectivity and Potency at the Delta-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount. This guide provides an objective comparison of two widely used delta-opioid receptor (DOR) agonists, the endogenous peptide analog Deltorphin II and the non-peptidic small molecule SNC80. We will delve into their selectivity and potency, supported by experimental data, to aid in the informed selection of these compounds for in vitro and in vivo studies.

Summary of Key Differences

Deltorphin II, a naturally occurring heptapeptide, is renowned for its high affinity and remarkable selectivity for the delta-opioid receptor.[1][2] In contrast, SNC80 is a synthetic non-peptide agonist that also exhibits high affinity for the DOR.[3][4] While both are potent agonists, subtle but significant differences in their pharmacological profiles, including potential interactions with other opioid receptors and downstream signaling pathways, make them suitable for different research applications.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of Deltorphin II and SNC80 for the delta-opioid receptor (DOR) and mu-opioid receptor (MOR), providing a clear comparison of their selectivity.

CompoundReceptorBinding Affinity (Ki, nM)Selectivity (MOR Ki / DOR Ki)Reference
Deltorphin II Delta (δ)~0.3 - 1.0~2000 - 5000[1]
Mu (μ)~1500 - 2000
SNC80 Delta (δ)~0.2 - 1.5>800
Mu (μ)~150 - 1300

Table 1: Receptor Binding Affinity and Selectivity. This table illustrates the high selectivity of both compounds for the delta-opioid receptor. Deltorphin II generally exhibits a slightly higher selectivity ratio.

CompoundAssayPotency (EC50/IC50, nM)ReceptorReference
Deltorphin II Mouse Vas Deferens Assay (GPI)~0.1 - 0.5Delta (δ)
SNC80 Adenylyl Cyclase Inhibition6.3 - 9.2Delta (δ)
[³⁵S]GTPγS Binding~10 - 30Delta (δ)
Calcium Mobilization (μ-δ heteromer)52.8Mu-Delta Heteromer

Table 2: Functional Potency. This table highlights the potent agonist activity of both compounds in various functional assays. It is noteworthy that SNC80 has been shown to be a potent activator of μ-δ opioid receptor heteromers.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Deltorphin II TFA and SNC80 for the delta- and mu-opioid receptors.

Materials:

  • Cell membranes prepared from cells stably expressing either human delta-opioid receptors (hDOR) or human mu-opioid receptors (hMOR).

  • Radioligand for DOR: [³H]Naltrindole.

  • Radioligand for MOR: [³H]DAMGO.

  • Deltorphin II TFA and SNC80.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the respective radioligand and increasing concentrations of the unlabeled competitor (Deltorphin II TFA or SNC80).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold binding buffer to remove non-specific binding.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylyl Cyclase

Objective: To determine the functional potency (EC50) of SNC80 in inhibiting adenylyl cyclase activity.

Materials:

  • CHO cells stably expressing the human delta-opioid receptor.

  • SNC80.

  • Forskolin.

  • Assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit.

Procedure:

  • Cells are pre-incubated with various concentrations of SNC80 for a short period (e.g., 10 minutes).

  • Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (e.g., 10 µM) for a defined time (e.g., 15 minutes).

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF).

  • The concentration-response curve for SNC80's inhibition of forsklin-stimulated cAMP production is plotted, and the EC50 value is determined.

Signaling Pathways and Experimental Workflows

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Agonist Deltorphin II / SNC80 DOR δ-Opioid Receptor Agonist->DOR Binds to G_protein Gi/o Protein (αβγ) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C G_protein->PLC βγ activates K_channel K+ Channel G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates PIP2 PIP2 Ca_release Ca2+ Release IP3->Ca_release Induces

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membranes Prepare Cell Membranes (Expressing DOR) Incubate Incubate Membranes, Radioligand, and Competitor Membranes->Incubate Ligands Prepare Radioligand ([³H]Naltrindole) & Competitors (Deltorphin II / SNC80) Ligands->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters (Remove Unbound Ligand) Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze

Conclusion

Both Deltorphin II TFA and SNC80 are highly potent and selective agonists for the delta-opioid receptor, making them invaluable tools in opioid research. Deltorphin II, as a naturally derived peptide, offers exceptional selectivity and is often considered a gold standard for defining DOR-mediated effects. SNC80, a non-peptide small molecule, provides an alternative with good bioavailability and has been instrumental in characterizing DOR pharmacology, including its role in receptor heteromers. The choice between these two compounds will ultimately depend on the specific experimental context, including the desired duration of action, route of administration, and the specific signaling pathways under investigation. Researchers should carefully consider the data presented in this guide to make an informed decision that best suits their research objectives.

References

A Comparative In Vivo Analysis of Deltorphin I and Deltorphin II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related endogenous peptides is critical for advancing therapeutic design. This guide provides an objective, data-driven comparison of the in vivo properties of two potent delta-opioid receptor agonists: Deltorphin I and Deltorphin II.

Deltorphins, heptapeptides originally isolated from the skin of Phyllomedusa frogs, are renowned for their high affinity and selectivity for the delta-opioid receptor.[1][2] Their [D-Ala2] synthetic analogues, Deltorphin I ([D-Ala2]deltorphin I) and Deltorphin II ([D-Ala2]deltorphin II), are structurally very similar, differing only by a single amino acid at position 4 (Asp in Deltorphin I and Glu in Deltorphin II). This subtle difference, however, translates into distinct in vivo pharmacological profiles.

Quantitative Comparison of In Vivo Performance

To facilitate a clear comparison, the following tables summarize the key quantitative data gathered from various in vivo and in vitro studies.

PeptideReceptor Binding Affinity (Ki, nM)Blood-Brain Barrier Permeability (PC; x10⁻⁴ cm/min)Enzymatic Stability (t½ brain, hr)
Deltorphin I δ: ~0.3-0.5, µ: >1000Not explicitly stated, but considered high[3]4.8
Deltorphin II δ: ~0.2-0.6, µ: >100023.49 ± 2.42>15

Table 1: Receptor Binding, Permeability, and Stability. Note: Lower Ki indicates higher affinity. PC values are from in vitro models.

PeptideAnalgesic Potency (Tail-Flick Test, i.th. in rats)Duration of Action (Paw Pressure Test, i.th. in rats)
Deltorphin I Dose-dependent increase in tail-flick latency[4]Similar to its isoleucine derivative; higher doses show prolonged effects[4]
Deltorphin II Dose-dependent increase in tail-flick latency, with a shorter duration of action than its isoleucine derivativeLow and short-lasting antinociceptive potency

Table 2: In Vivo Analgesic Effects. Note: i.th. refers to intrathecal administration.

In Vivo Analgesic Effects: A Head-to-Head Comparison

A key study directly comparing the antinociceptive effects of intrathecally administered Deltorphin I and Deltorphin II in rats revealed important distinctions in their in vivo activity.

Tail-Flick Test

In the tail-flick test, a measure of spinal analgesia, both Deltorphin I and Deltorphin II produced a dose-dependent increase in the latency to tail withdrawal from a thermal stimulus. This indicates that both peptides are effective in modulating spinal nociceptive pathways.

Paw Pressure Test

The paw pressure test, which assesses mechanical nociception, highlighted more significant differences. While Deltorphin I demonstrated a notable and dose-dependent antinociceptive effect, Deltorphin II exhibited low and short-lasting potency in this assay. This suggests that Deltorphin I may be more effective in alleviating mechanical pain at the spinal level compared to Deltorphin II.

Signaling Pathways and Receptor Interactions

Deltorphins exert their effects primarily through the delta-opioid receptor, a G-protein coupled receptor (GPCR). The binding of Deltorphin I or II to the delta-opioid receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

G Deltorphin Deltorphin I or II DOR Delta-Opioid Receptor (δ) Deltorphin->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neuron Neuron Ca_channel->Neuron Reduces Ca2+ influx K_channel->Neuron Hyperpolarizes Analgesia Analgesia Neuron->Analgesia Decreased excitability leads to

Deltorphin Signaling Pathway

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies to assess the in vivo effects of Deltorphin I and II.

Tail-Flick Test

The tail-flick test is a common method to assess spinal analgesia.

  • Animal Model: Male Wistar rats or ICR mice.

  • Procedure: A portion of the animal's tail is exposed to a radiant heat source. The latency to a reflexive "flick" of the tail away from the heat is measured. A longer latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

  • Drug Administration: Intrathecal (i.th.) or intracerebroventricular (i.c.v.) injection of the deltorphin peptides or a vehicle control.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Animal Rodent Baseline Measure Baseline Tail-Flick Latency Animal->Baseline Administer Administer Deltorphin (i.th. or i.c.v.) Baseline->Administer Measure Measure Post-Treatment Tail-Flick Latency Administer->Measure Analyze Calculate %MPE Measure->Analyze

Tail-Flick Test Workflow
Paw Pressure Test

The paw pressure test is used to evaluate mechanical nociception.

  • Animal Model: Male Wistar rats.

  • Procedure: A constantly increasing pressure is applied to the dorsal surface of the animal's hind paw using a blunt-tipped probe. The pressure at which the animal withdraws its paw is recorded as the nociceptive threshold.

  • Drug Administration: Intrathecal (i.th.) injection of the deltorphin peptides or a vehicle control.

  • Data Analysis: The change in the nociceptive threshold from baseline is calculated to determine the analgesic effect.

Conclusion

While both Deltorphin I and Deltorphin II are highly potent and selective delta-opioid receptor agonists, in vivo studies reveal key differences in their pharmacological profiles. Deltorphin I appears to be more effective in models of mechanical pain, while both are active in thermal nociception assays. Furthermore, Deltorphin II exhibits greater enzymatic stability, which could translate to a longer duration of action in certain contexts. These distinctions are crucial for the rational design of novel analgesics targeting the delta-opioid receptor system. Further head-to-head comparative studies, particularly those examining a wider range of doses, routes of administration, and pain models, are warranted to fully elucidate the therapeutic potential of these fascinating peptides.

References

Validating the Delta-Opioid Receptor Selectivity of Deltorphin II TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Deltorphin II, a naturally occurring heptapeptide originally isolated from the skin of frogs from the Phyllomedusa genus, is a potent and highly selective agonist for the delta-opioid receptor (DOR)[1][2][3][4]. This guide provides a comparative analysis of Deltorphin II trifluoroacetate (TFA) selectivity, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in its validation and application. The trifluoroacetate salt is a common counter-ion for synthetic peptides and is not expected to alter the pharmacological activity of the Deltorphin II peptide itself.

Comparative Binding Affinity and Functional Potency

To objectively assess the selectivity of Deltorphin II, its binding affinity (Ki) and functional potency (EC50) at the delta-opioid receptor are compared with its activity at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). Furthermore, its profile is benchmarked against other well-characterized opioid receptor ligands: DAMGO (a MOR-selective agonist), DPDPE (a DOR-selective agonist), and U-69593 (a KOR-selective agonist).

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity (DOR vs. MOR/KOR)
Deltorphin II DOR ~0.5 - 1.5 ~1 - 5 Highly Selective [5]
MOR>1000>1000~1000-fold vs. MOR
KOR>1000>1000~1000-fold vs. KOR
DAMGODOR>1000>1000
MOR~1 - 5~1 - 10Highly MOR Selective
KOR>1000>1000
DPDPEDOR~1 - 10~5 - 20Highly DOR Selective
MOR>1000>1000~100-600-fold vs. MOR
KOR>1000>1000
U-69593DOR>1000>1000
MOR>1000>1000
KOR~1 - 10~10 - 50Highly KOR Selective

Note: The Ki and EC50 values are approximate ranges compiled from various studies and can vary based on experimental conditions and assay types.

Experimental Protocols

The validation of Deltorphin II's selectivity relies on standardized in vitro assays. The two primary methods are radioligand binding assays and functional assays measuring G-protein activation or downstream signaling.

1. Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity and specificity for a particular receptor subtype.

  • Objective: To determine the inhibitory constant (Ki) of Deltorphin II at DOR, MOR, and KOR.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing human DOR, MOR, or KOR.

    • Radioligands:

      • DOR: [³H]-DPDPE or [³H]-Naltrindole

      • MOR: [³H]-DAMGO

      • KOR: [³H]-U-69593

    • Deltorphin II TFA and other test compounds.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the respective radioligand and varying concentrations of Deltorphin II TFA.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • The concentration of Deltorphin II that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Inhibition

Opioid receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Objective: To determine the functional potency (EC50) of Deltorphin II in activating DOR, MOR, and KOR.

  • Materials:

    • Cell lines co-expressing the opioid receptor subtype (DOR, MOR, or KOR) and a cAMP-sensitive biosensor (e.g., using BRET or HTRF technology).

    • Deltorphin II TFA and other test compounds.

    • Forskolin (an adenylyl cyclase activator).

    • Assay buffer (e.g., Tyrode's buffer).

  • Procedure:

    • Pre-treat the cells with varying concentrations of Deltorphin II TFA.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Measure the resulting cAMP levels using a plate reader capable of detecting the biosensor's signal.

    • The concentration of Deltorphin II that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation is the EC50 value.

Visualizations

Experimental Workflow for Determining Opioid Receptor Selectivity

G cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membranes Cell Membranes (DOR, MOR, KOR) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]-DPDPE, [³H]-DAMGO, etc.) Radioligand->Incubation DeltorphinII Deltorphin II TFA (Varying Concentrations) DeltorphinII->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Calculation (Cheng-Prusoff) Counting->Ki_Calc Selectivity_Profile Selectivity Profile Ki_Calc->Selectivity_Profile Cells Cells Expressing Receptor & Biosensor DeltorphinII_func Deltorphin II TFA (Varying Concentrations) Cells->DeltorphinII_func Forskolin Forskolin Stimulation DeltorphinII_func->Forskolin cAMP_Measure cAMP Measurement (BRET/HTRF) Forskolin->cAMP_Measure EC50_Calc EC50 Calculation cAMP_Measure->EC50_Calc EC50_Calc->Selectivity_Profile

Caption: Workflow for assessing the opioid receptor selectivity of Deltorphin II.

Delta-Opioid Receptor Signaling Pathway

G DeltorphinII Deltorphin II DOR Delta-Opioid Receptor (DOR) DeltorphinII->DOR Binds Gi_Go Gi/o Protein DOR->Gi_Go Activates G_alpha Gαi/o-GTP Gi_Go->G_alpha G_beta_gamma Gβγ Gi_Go->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Canonical signaling pathway of the delta-opioid receptor.

References

Unraveling the Receptor Selectivity of Deltorphin II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions of opioid ligands with their receptors is paramount. This guide provides a detailed comparison of the cross-reactivity of Deltorphin II TFA with mu (µ) and kappa (κ) opioid receptors, supported by experimental data and methodologies.

Deltorphin II is a naturally occurring heptapeptide, originally isolated from the skin of frogs from the Phyllomedusa genus. It is widely recognized as a potent and highly selective agonist for the delta (δ) opioid receptor. However, a comprehensive evaluation of its interaction with other opioid receptor subtypes is crucial for a complete pharmacological profile and for predicting potential off-target effects. This guide synthesizes available data to clarify the binding affinity and functional activity of Deltorphin II at µ, κ, and δ opioid receptors.

Binding Affinity Profile of Deltorphin II

The binding affinity of a ligand for its receptor is a primary determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Radioligand binding assays are a standard in vitro method to determine the affinity of an unlabeled compound (like Deltorphin II) by measuring its ability to displace a radiolabeled ligand with known affinity for a specific receptor subtype.

Table 1: Binding Affinity (Ki) of Deltorphin II at Opioid Receptors

Receptor SubtypeKi (nM)
Delta (δ)1.5
Mu (µ)>1000
Kappa (κ)>1000

Data compiled from commercially available product information.

The data clearly demonstrates the remarkable selectivity of Deltorphin II for the δ-opioid receptor, with a significantly higher affinity for this subtype compared to both µ and κ receptors. The selectivity ratio (Ki µ / Ki δ and Ki κ / Ki δ) is over 660-fold, highlighting its specificity.

Functional Activity and Cross-Reactivity

While binding affinity indicates how well a ligand binds to a receptor, functional assays are necessary to determine the cellular response elicited by this binding. These assays measure the potency (EC50 - the concentration required to produce 50% of the maximal response) and efficacy (Emax - the maximum possible response) of an agonist.

Despite its high in vitro selectivity for the δ-receptor, some in vivo studies have suggested that Deltorphin II can elicit physiological responses typically associated with µ-opioid receptor activation, hinting at a degree of functional cross-reactivity. For instance, some studies have shown that certain effects of Deltorphin II can be blocked by µ-selective antagonists. This discrepancy between in vitro binding and in vivo effects underscores the complexity of opioid pharmacology and the importance of comprehensive functional characterization.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, detailed experimental methodologies are crucial. Below are outlines of the standard protocols used to determine the binding affinity and functional activity of opioid ligands.

Radioligand Binding Assay (for Ki Determination)

This assay measures the displacement of a radiolabeled ligand from a receptor by a test compound.

1. Membrane Preparation:

  • Cell membranes expressing the opioid receptor of interest (µ, κ, or δ) are prepared from cultured cells (e.g., CHO or HEK293) or animal brain tissue.

  • The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A constant concentration of a subtype-selective radioligand (e.g., [³H]DAMGO for µ, [³H]U-69,593 for κ, [³H]DPDPE for δ) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (Deltorphin II) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand.

3. Separation and Detection:

  • The reaction is incubated to equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay (for Functional Activity)

This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes containing the opioid receptor of interest are prepared.

2. Assay Reaction:

  • The membranes are incubated with increasing concentrations of the agonist (Deltorphin II).

  • A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is added to the reaction.

  • Upon receptor activation by the agonist, the associated G-protein exchanges GDP for [³⁵S]GTPγS.

3. Separation and Detection:

  • The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound by filtration.

  • The amount of radioactivity on the filters is quantified.

4. Data Analysis:

  • The data is plotted as [³⁵S]GTPγS binding versus agonist concentration to generate a dose-response curve.

  • The EC50 and Emax values are determined from this curve.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

G_protein_signaling Opioid Receptor G-protein Signaling Pathway DeltorphinII Deltorphin II OpioidReceptor Opioid Receptor (δ, µ, or κ) DeltorphinII->OpioidReceptor Binds to G_protein Gi/o Protein (αβγ) OpioidReceptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits IonChannel Ion Channel G_beta_gamma->IonChannel Modulates EffectorEnzymes Other Effector Enzymes G_beta_gamma->EffectorEnzymes Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylylCyclase

Caption: Canonical Gi-coupled opioid receptor signaling pathway.

experimental_workflow Workflow for Opioid Receptor Cross-Reactivity Assessment cluster_binding Binding Affinity cluster_functional Functional Activity MembranePrep_B Membrane Preparation (μ, κ, δ receptors) RadioligandAssay Radioligand Binding Assay MembranePrep_B->RadioligandAssay Ki_Calc Ki Determination RadioligandAssay->Ki_Calc Data_Analysis Comparative Data Analysis Ki_Calc->Data_Analysis MembranePrep_F Membrane Preparation (μ, κ, δ receptors) GTP_Assay GTPγS Binding Assay MembranePrep_F->GTP_Assay cAMP_Assay cAMP Inhibition Assay MembranePrep_F->cAMP_Assay EC50_Emax_Calc EC50 & Emax Determination GTP_Assay->EC50_Emax_Calc cAMP_Assay->EC50_Emax_Calc EC50_Emax_Calc->Data_Analysis

Blocking Deltorphin II TFA Effects with Naltrindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of naltrindole and Deltorphin II TFA, focusing on the use of naltrindole to block the effects of this potent delta-opioid receptor agonist. The information presented is supported by experimental data to aid in the design and interpretation of research in pharmacology and drug development.

Introduction

Deltorphin II is a naturally occurring opioid peptide with high selectivity and affinity for the delta-opioid receptor (δ-OR), a G-protein coupled receptor (GPCR) involved in analgesia, mood regulation, and other physiological processes.[1] Its trifluoroacetate (TFA) salt is commonly used in research. Naltrindole is a potent and highly selective non-peptide antagonist of the δ-OR.[2] Understanding the interaction between these two compounds is crucial for studying the physiological roles of the delta-opioid system and for the development of novel therapeutics. This guide compares their performance, provides detailed experimental protocols for studying their interaction, and visualizes the key signaling pathways and workflows.

Comparative Performance Data

The following tables summarize the binding affinity and functional potency of Deltorphin II TFA and naltrindole at the delta-opioid receptor. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Compound Parameter Value Assay Conditions Reference
Deltorphin II Ki1.5 nMRadioligand binding assay (δ-opioid receptor)
EC5032 nM[35S]GTPγS binding assay (SH-SY5Y cells)[3]
Naltrindole Ki0.09 nMRadioligand binding assay (δ-opioid receptor)[4]
pIC509.6Binding assay (mouse vas deferens)[2]
pKB9.7Functional assay (mouse vas deferens)
Naltrindole vs. Deltorphin II Keq0.64 ± 0.12 nMMouse vas deferens bioassay

Note: Ki (inhibitory constant) is a measure of binding affinity; a lower Ki indicates higher affinity. EC50 (half-maximal effective concentration) and pIC50/-log(IC50) are measures of functional potency. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist. Keq (equilibrium dissociation constant) for an antagonist is a measure of its potency.

Experimental Protocols

Detailed methodologies for key experiments are provided below as examples. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay for Delta-Opioid Receptor

This protocol is adapted from studies characterizing [3H]-naltrindole binding.

Objective: To determine the binding affinity (Kd) of naltrindole and the inhibitory constant (Ki) of Deltorphin II TFA at the delta-opioid receptor.

Materials:

  • [3H]-naltrindole (specific activity ~30-60 Ci/mmol)

  • Unlabeled naltrindole

  • Deltorphin II TFA

  • Membrane preparation from cells or tissues expressing delta-opioid receptors (e.g., rat brain homogenate)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Saturation Binding (for Kd of [3H]-naltrindole):

    • In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

    • Add increasing concentrations of [3H]-naltrindole (e.g., 0.01 to 2 nM).

    • For non-specific binding determination, add a high concentration of unlabeled naltrindole (e.g., 1 µM) to a parallel set of tubes.

    • Incubate at 25°C for 60-90 minutes.

  • Competition Binding (for Ki of Deltorphin II TFA):

    • In a series of tubes, add a constant amount of membrane protein.

    • Add a constant concentration of [3H]-naltrindole (near its Kd value, e.g., 0.1 nM).

    • Add increasing concentrations of unlabeled Deltorphin II TFA (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding, add a high concentration of unlabeled naltrindole (e.g., 1 µM).

    • Incubate at 25°C for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding versus the concentration of [3H]-naltrindole and analyze using non-linear regression to determine Kd and Bmax (receptor density).

    • For competition binding, plot the percentage of specific [3H]-naltrindole binding against the log concentration of Deltorphin II TFA. Analyze the data using a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This protocol is a general guide based on established methods for GPCR activation.

Objective: To measure the ability of Deltorphin II TFA to activate G-proteins via the delta-opioid receptor and the ability of naltrindole to block this activation.

Materials:

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • Deltorphin II TFA

  • Naltrindole

  • Membrane preparation expressing delta-opioid receptors

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP (Guanosine diphosphate)

  • Unlabeled GTPγS

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane and Reagent Preparation: Prepare membranes as described for the radioligand binding assay. Prepare stock solutions of ligands, GDP, and GTPγS.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-50 µM), and the membrane preparation (e.g., 10-30 µg protein/well).

    • For agonist effect: Add increasing concentrations of Deltorphin II TFA.

    • For antagonist effect: Pre-incubate the membranes with increasing concentrations of naltrindole for 15-30 minutes before adding a fixed concentration of Deltorphin II TFA (e.g., its EC80).

    • For basal binding: Add buffer only.

    • For non-specific binding: Add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS to a final concentration of ~50-100 pM.

    • Incubate at 25-30°C for 60 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Calculate the specific binding of [35S]GTPγS.

    • For agonist activity, plot the percentage stimulation over basal against the log concentration of Deltorphin II TFA to determine EC50 and Emax.

    • For antagonist activity, plot the response to Deltorphin II TFA in the presence of different naltrindole concentrations to determine the IC50 or to perform a Schild analysis to determine the pA2 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the interaction between Deltorphin II TFA and naltrindole.

Deltorphin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Deltorphin Deltorphin II TFA DOR δ-Opioid Receptor (GPCR) Deltorphin->DOR Binds and Activates Naltrindole Naltrindole Naltrindole->DOR Competitively Blocks G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PKC PKCδ G_protein->PKC Activates PI3K PI3K G_protein->PI3K Activates Ion Ion Channels (e.g., K+, Ca2+) G_protein->Ion Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Response Cellular Response (e.g., Analgesia) Gene->Response PKC->Response ERK ERK1/2 PI3K->ERK Activates ERK->Response Ion->Response

Caption: Deltorphin II Signaling Pathway and Naltrindole Blockade.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Data Analysis and Interpretation prep_reagents Prepare Reagents (Deltorphin II, Naltrindole, Buffers) binding_assay Binding Assay (e.g., Radioligand Competition) prep_reagents->binding_assay functional_assay Functional Assay (e.g., GTPγS, cAMP, Bioassay) prep_reagents->functional_assay prep_bio Prepare Biological System (Cell/Tissue Membranes, Isolated Tissue) prep_bio->binding_assay prep_bio->functional_assay data_acq Data Acquisition (e.g., Scintillation Counting, Signal Measurement) binding_assay->data_acq functional_assay->data_acq calc Calculate Parameters (Ki, EC50, IC50, pA2) data_acq->calc compare Compare Potency and Efficacy calc->compare conclusion Draw Conclusions on Antagonism compare->conclusion

Caption: General Experimental Workflow for Studying Naltrindole's Blockade of Deltorphin II.

Mechanism of Action

Deltorphin II TFA, upon binding to the delta-opioid receptor, activates an associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The activated G-protein can also directly modulate the activity of ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, which generally leads to a hyperpolarization of the cell and a decrease in neurotransmitter release. Furthermore, downstream signaling can involve the activation of other pathways, including protein kinase C (PKC) and the phosphoinositide 3-kinase (PI3K)/extracellular signal-regulated kinase (ERK) pathway.

Naltrindole acts as a competitive antagonist at the delta-opioid receptor. It binds to the same site as Deltorphin II but does not activate the receptor. By occupying the binding site, naltrindole prevents Deltorphin II from binding and initiating the downstream signaling cascade, thereby blocking its physiological effects. This competitive antagonism is evident in functional assays where increasing concentrations of naltrindole cause a rightward shift in the dose-response curve of Deltorphin II.

References

A Comparative Analysis of Deltorphin II TFA and Other Delta-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Deltorphin II TFA and other selective delta-opioid receptor (DOR) agonists, supported by experimental data. The information is intended to assist researchers in selecting the appropriate agonist for their studies and to provide context for the development of new therapeutic agents targeting the DOR.

Introduction to Delta-Opioid Receptors and Their Agonists

Delta-opioid receptors (DORs) are G-protein coupled receptors (GPCRs) that play a crucial role in modulating pain, mood, and addictive behaviors.[1] Agonists targeting these receptors have shown promise as potent analgesics with a potentially reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists like morphine.[2] Deltorphins, a class of naturally occurring opioid peptides isolated from the skin of Phyllomedusa frogs, are among the most selective and high-affinity ligands for DORs known to date.[3][4] Deltorphin II, and its synthetically stabilized analog [D-Ala2]deltorphin II (often supplied as a trifluoroacetate salt, TFA), is a widely used tool compound in opioid research. This guide compares Deltorphin II TFA with other commonly studied DOR agonists, such as [D-Pen2, D-Pen5]enkephalin (DPDPE) and SNC80.

Comparative Analysis of DOR Agonist Performance

The selection of a suitable DOR agonist for research purposes depends on various factors, including binding affinity, potency, efficacy, and functional selectivity. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of Selected DOR Agonists
LigandReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) - [³⁵S]GTPγS AssayFunctional Potency (EC50, nM) - cAMP Inhibition
Deltorphin II ~0.3 - 1.0~5 - 15~1 - 10
DPDPE ~1.0 - 5.0~3 - 20~5 - 25
SNC80 ~0.5 - 2.0~10 - 50~20 - 100
Met-Enkephalin ~1.0 - 10.0~50 - 200~100 - 500

Note: The values presented are approximate ranges compiled from multiple studies and can vary depending on the specific experimental conditions, cell type, and assay used.

Table 2: Efficacy and Functional Selectivity of Selected DOR Agonists
LigandG-Protein Activation (% of Max)β-Arrestin 2 Recruitment (% of Max)Internalization Profile
Deltorphin II Full AgonistModerate to HighHigh
DPDPE Full AgonistModerateModerate
SNC80 Full AgonistHighHigh
ARM390 Full AgonistLowLow

Note: Efficacy is often expressed relative to a standard full agonist. The internalization profile refers to the agonist's ability to induce receptor endocytosis.

Signaling Pathways of DOR Agonists

Upon activation by an agonist, DORs primarily couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the G-protein into its Gα and Gβγ subunits can modulate various downstream effectors, including ion channels.

Another critical aspect of DOR signaling is the recruitment of β-arrestins. Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins bind to the receptor, leading to desensitization of the G-protein signal and promoting receptor internalization. Some DOR agonists exhibit "functional selectivity" or "biased agonism," preferentially activating either the G-protein pathway or the β-arrestin pathway. This has significant implications for the therapeutic effects and side-effect profiles of these compounds.

DOR_Signaling_Pathway cluster_membrane Cell Membrane DOR DOR G_protein Gi/o Protein DOR->G_protein Activates GRK GRK DOR->GRK Activates beta_Arrestin β-Arrestin DOR->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Agonist Deltorphin II TFA (or other agonist) Agonist->DOR Binds to cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ATP ATP ATP->AC Substrate GRK->DOR Phosphorylates Internalization Receptor Internalization beta_Arrestin->Internalization Promotes

Caption: Simplified DOR signaling pathway. (Within 100 characters)

Key Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Methodology:

  • Membrane Preparation: Prepare crude membranes from cells or tissues expressing the DOR.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10-100 µM GDP.

  • Reaction Setup: In a 96-well plate, add the assay buffer, unlabeled GTPγS (for non-specific binding), the DOR agonist at various concentrations, and the membrane suspension.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through GF/B filter plates and wash with ice-cold buffer.

  • Detection: Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding and plot against the logarithm of the agonist concentration to determine EC50 and Emax values.

GTPgS_Workflow A Membrane Preparation B Assay Setup (Buffer, Agonist, Membranes) A->B C Pre-incubation (30°C, 15 min) B->C D Add [³⁵S]GTPγS C->D E Incubation (30°C, 60 min) D->E F Filtration and Washing E->F G Scintillation Counting F->G H Data Analysis (EC50, Emax) G->H

Caption: Workflow for the [³⁵S]GTPγS binding assay. (Within 100 characters)

cAMP Accumulation Assay

This assay measures the functional consequence of DOR activation on its primary downstream effector, adenylyl cyclase.

Methodology:

  • Cell Culture: Plate HEK293 cells expressing the DOR in 96-well plates.

  • Pre-treatment: Incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Agonist Stimulation: Add the DOR agonist at various concentrations and incubate for 15-30 minutes.

  • Adenylyl Cyclase Activation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF) or by radiolabeling with [³H]ATP.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the IC50.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between the activated DOR and β-arrestin, providing a measure of a ligand's potential for inducing receptor desensitization and internalization.

Methodology:

  • Cell Line: Use a cell line engineered to express the DOR fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

  • Agonist Addition: Add the DOR agonist at various concentrations.

  • Incubation: Incubate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the substrate for the complemented enzyme and measure the resulting chemiluminescent or fluorescent signal.

  • Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration to determine the EC50 for β-arrestin recruitment.

Conclusion

Deltorphin II TFA is a highly potent and selective DOR agonist that serves as a valuable research tool. However, its functional profile, particularly its high internalization capacity, may differ from other DOR agonists like DPDPE and SNC80. The choice of agonist should be guided by the specific research question, considering the desired signaling properties (G-protein vs. β-arrestin bias) and the experimental system. The provided experimental protocols offer a foundation for the quantitative comparison of these and other novel DOR agonists, aiding in the development of next-generation therapeutics with improved efficacy and safety profiles.

References

A Guide to Confirming the Bioactivity of a New Batch of Deltorphin II TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the bioactivity of a new batch of Deltorphin II trifluoroacetate (TFA). It outlines the mechanism of action, compares its bioactivity with relevant alternatives, and provides detailed experimental protocols and data presentation formats to ensure accurate and reproducible results.

Introduction to Deltorphin II

Deltorphin II is a naturally occurring heptapeptide opioid agonist with high affinity and selectivity for the delta (δ)-opioid receptor.[1][2][3] It is isolated from the skin of frogs from the Phyllomedusa genus.[1][2] The presence of a D-alanine at the second position makes it more resistant to enzymatic degradation, enhancing its in vivo activity. As a selective δ-opioid receptor agonist, Deltorphin II is a valuable tool in pain research and has potential therapeutic applications with a possibly lower risk of the side effects associated with mu (µ)-opioid receptor agonists, such as respiratory depression and dependence.

Mechanism of Action

Deltorphin II exerts its biological effects primarily through the activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The δ-opioid receptor is coupled to inhibitory G-proteins (Gi/o). Activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels. This ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Recent studies have also elucidated more complex signaling cascades. For instance, the cardioprotective effects of Deltorphin II have been shown to be mediated by the activation of protein kinase Cδ (PKCδ), phosphatidylinositol-3-kinase (PI3-kinase), and extracellular signal-regulated kinase-1/2 (ERK1/2-kinase).

Comparative Bioactivity Data

To confirm the bioactivity of a new batch of Deltorphin II TFA, its performance should be compared against a reference standard of Deltorphin II and other relevant opioid receptor agonists. The following table summarizes key bioactivity parameters.

CompoundReceptor TargetBinding Affinity (Ki, nM)Potency (EC50/IC50, nM)Selectivity (fold vs. µ/κ)
Deltorphin II (New Batch) δ-opioid To be determinedTo be determinedTo be determined
Deltorphin II (Reference)δ-opioid~0.3 - 0.8~3 - 57>1000
[D-Pen2, D-Pen5]enkephalin (DPDPE)δ-opioid~1 - 4~3High
SNC80δ-opioid~1 - 2~10 - 20~100-200
DAMGOµ-opioid~1 - 2 (for µ)~5 - 10 (for µ)High for µ
Morphineµ-opioid~1 - 5 (for µ)~20 - 50 (for µ)Moderate for µ

Note: The values presented for reference compounds are approximate and can vary depending on the specific assay conditions and cell types used. It is crucial to run a reference standard alongside the new batch for direct comparison.

Experimental Protocols

Accurate determination of bioactivity requires robust and well-documented experimental protocols. The following are standard assays for characterizing opioid receptor agonists.

This assay determines the binding affinity (Ki) of the new Deltorphin II TFA batch by measuring its ability to displace a radiolabeled ligand from the δ-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human δ-opioid receptor (e.g., CHO-δOR or HEK293-δOR).

  • Radiolabeled δ-opioid receptor antagonist, e.g., [³H]Naltrindole or [³H]DPDPE.

  • Deltorphin II TFA (new batch and reference standard).

  • Non-specific binding control: Naloxone (10 µM).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates and glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the new batch and reference standard of Deltorphin II TFA.

  • In a 96-well plate, add the binding buffer, the radiolabeled ligand at a concentration close to its Kd, and the diluted Deltorphin II samples.

  • Add the cell membranes (10-20 µg of protein per well).

  • For non-specific binding wells, add 10 µM Naloxone.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of Deltorphin II that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

This functional assay measures the activation of G-proteins following receptor stimulation by the agonist, providing a measure of its potency (EC50) and efficacy.

Materials:

  • Cell membranes from cells expressing the δ-opioid receptor.

  • [³⁵S]GTPγS.

  • Deltorphin II TFA (new batch and reference standard).

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: unlabeled GTPγS.

Procedure:

  • Prepare serial dilutions of the new batch and reference standard of Deltorphin II TFA.

  • In a 96-well plate, add the assay buffer, GDP, [³⁵S]GTPγS, and the diluted Deltorphin II samples.

  • Add the cell membranes.

  • For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the assay by filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the bound radioactivity using a liquid scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of the Deltorphin II concentration to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect).

Visualizations

Deltorphin_II_Signaling_Pathway Deltorphin_II Deltorphin II delta_OR δ-Opioid Receptor Deltorphin_II->delta_OR Gi_o Gi/o Protein delta_OR->Gi_o activates PLC PLC delta_OR->PLC activates PI3K PI3K delta_OR->PI3K activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_Channel Ca²⁺ Channel Gi_o->Ca_Channel inhibits K_Channel K⁺ Channel Gi_o->K_Channel activates cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release Cardioprotection cAMP->Cellular_Response Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Cellular_Response K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Cellular_Response PKC PKCδ PLC->PKC PKC->Cellular_Response ERK ERK1/2 PI3K->ERK ERK->Cellular_Response

Caption: Simplified signaling pathway of Deltorphin II upon binding to the δ-opioid receptor.

Bioactivity_Workflow Start Start: New Batch of Deltorphin II TFA Prep Prepare Serial Dilutions (New Batch & Reference) Start->Prep Binding_Assay Radioligand Binding Assay (Competition) Prep->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay Prep->Functional_Assay Calc_Ki Calculate Ki (Binding Affinity) Binding_Assay->Calc_Ki Calc_EC50 Calculate EC50 & Emax (Potency & Efficacy) Functional_Assay->Calc_EC50 Compare Compare Data with Reference Standard Calc_Ki->Compare Calc_EC50->Compare Pass Bioactivity Confirmed Compare->Pass  Results Match   Fail Further Investigation Required Compare->Fail  Discrepancy  

Caption: Workflow for confirming the bioactivity of a new Deltorphin II TFA batch.

Comparison_Logic Central_Topic Opioid Receptor Agonists Delta_Agonists δ-Opioid Agonists Central_Topic->Delta_Agonists Mu_Agonists µ-Opioid Agonists Central_Topic->Mu_Agonists Deltorphin_II Deltorphin II Delta_Agonists->Deltorphin_II DPDPE DPDPE Delta_Agonists->DPDPE SNC80 SNC80 Delta_Agonists->SNC80 Morphine Morphine Mu_Agonists->Morphine DAMGO DAMGO Mu_Agonists->DAMGO High_Selectivity High δ-Selectivity Deltorphin_II->High_Selectivity Lower_Side_Effects Potential for Lower Side Effects Deltorphin_II->Lower_Side_Effects Analgesia Analgesic Properties Deltorphin_II->Analgesia DPDPE->High_Selectivity SNC80->Analgesia Morphine->Analgesia High_Abuse_Potential High Abuse Potential Morphine->High_Abuse_Potential DAMGO->Analgesia

References

The Structure-Activity Relationship of Deltorphin II Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deltorphins, potent and highly selective delta (δ)-opioid receptor agonists, have garnered significant interest in the field of pharmacology for their potential as analgesics with fewer side effects than traditional mu (μ)-opioid receptor agonists like morphine. This guide provides a comprehensive comparison of Deltorphin II trifluoroacetate (TFA) analogs, focusing on how structural modifications influence their activity. The information is compiled from various studies to aid in the rational design of novel δ-opioid receptor ligands.

Core Structure and Key Pharmacophoric Elements

Deltorphin II is a heptapeptide with the sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂. The trifluoroacetate salt is a common counter-ion used during peptide synthesis and purification. The structure-activity relationship (SAR) of Deltorphin II analogs reveals several key features crucial for their affinity and selectivity towards the δ-opioid receptor.

The N-terminal tripeptide sequence, Tyr-D-Xaa-Phe , is considered the primary "message" sequence responsible for opioid receptor recognition and activation.[1][2] The C-terminal tetrapeptide, on the other hand, is often referred to as the "address" sequence, which largely dictates the selectivity for a particular opioid receptor subtype.[2]

Comparative Analysis of Structural Modifications

Systematic modifications of the Deltorphin II backbone have provided valuable insights into the structural requirements for high affinity and selectivity. The following tables summarize the quantitative data from various studies, comparing the binding affinities (Ki) at μ- and δ-opioid receptors, and in some cases, functional activity (EC50) and in vivo analgesic potency.

Modifications at Position 2

The D-amino acid at position 2 is critical for potent opioid activity. Replacing D-Ala with its L-isomer or other amino acids significantly impacts receptor affinity and efficacy.[3]

Analog NameSequenceKi (nM) vs μ-receptorKi (nM) vs δ-receptorSelectivity (μ/δ)Reference
[D-Ala²]Deltorphin IITyr-D-Ala -Phe-Glu-Val-Val-Gly-NH₂3930 ± 4800.393 ± 0.0459990[4]
[L-Ala²]Deltorphin IITyr-L-Ala -Phe-Glu-Val-Val-Gly-NH₂>10000>1000-
[Aib²]Deltorphin ITyr-Aib -Phe-Asp-Val-Val-Gly-NH₂1870 ± 2501.8 ± 0.21039
[D-MeAla²]Deltorphin ITyr-D-MeAla -Phe-Asp-Val-Val-Gly-NH₂2130 ± 3100.28 ± 0.047607
[L-MeAla²]Deltorphin ITyr-L-MeAla -Phe-Asp-Val-Val-Gly-NH₂3450 ± 4500.45 ± 0.067667

Aib = α-aminoisobutyric acid, MeAla = N-methylalanine

Modifications at Position 4

The residue at position 4 plays a role in modulating receptor selectivity. Changes in the acidity and steric bulk at this position can alter the μ/δ selectivity profile.

Analog NameSequenceKi (nM) vs μ-receptorKi (nM) vs δ-receptorSelectivity (μ/δ)Reference
[D-Ala², Asp⁴]Deltorphin II (Deltorphin I)Tyr-D-Ala-Phe-Asp -Val-Val-Gly-NH₂25000.212500
[D-Ala², Ala⁴]DeltorphinTyr-D-Ala-Phe-Ala -Val-Val-Gly-NH₂15.81.015.8
Modifications at Positions 5 and 6

The hydrophobicity of the amino acid residues at positions 5 and 6 is crucial for high δ-opioid receptor affinity and selectivity. Increasing the hydrophobicity in this region generally leads to enhanced δ-receptor binding.

Analog NameSequenceKi (nM) vs μ-receptorKi (nM) vs δ-receptorSelectivity (μ/δ)Reference
[D-Ala²]Deltorphin IITyr-D-Ala-Phe-Glu-Val-Val -Gly-NH₂14500.522788
[D-Ala², Ala⁵,⁶]Deltorphin IITyr-D-Ala-Phe-Glu-Ala-Ala -Gly-NH₂115029.339
[D-Ala², Ile⁵,⁶]Deltorphin IITyr-D-Ala-Phe-Glu-Ile-Ile -Gly-NH₂28900.1717000
[D-Ala², Nle⁵,⁶]Deltorphin IITyr-D-Ala-Phe-Glu-Nle-Nle -Gly-NH₂32600.2115524

Nle = Norleucine

C-terminal Modifications

Modifications at the C-terminus, such as esterification or reduction of the amide group, generally lead to a decrease in opioid receptor affinity and bioactivity, highlighting the importance of the C-terminal amide for receptor interaction.

| Analog Name | C-terminal Modification | Ki (nM) vs μ-receptor | Bioactivity (GPI assay) | Reference | |---|---|---|---| | Endomorphin-2 | -CONH₂ | 1.2 ± 0.1 | High | | | Analog 2 | -CONHNH₂ | 1.8 ± 0.2 | Low | | | Analog 4 | -COOCH₃ | 1.5 ± 0.2 | Low | | | Analog 7 | -CH₂-OH | 1.3 ± 0.1 | Low | |

In Vivo Analgesic Activity

The analgesic effects of Deltorphin II analogs are typically evaluated using the tail-flick test in rodents. The data demonstrates that high in vitro δ-receptor affinity and selectivity often translate to potent antinociceptive activity in vivo.

CompoundRouteAD₅₀ (nmol/rat)Onset of ActionDuration of ActionReference
[D-Ala²]Deltorphin IIi.c.v.0.38 - 12.78 (dose-dependent)~10 min40-60 min
Morphinei.c.v.Approx. equipotent to [D-Ala²]Deltorphin II--
[Aib²]Deltorphin Ii.c.v.3 times more potent than Deltorphin I--
[D-MeAla²]Deltorphin Ii.c.v.2 times more potent than Deltorphin I--

AD₅₀ = Dose producing 50% of the maximal antinociceptive effect; i.c.v. = intracerebroventricular

Signaling Pathways and Experimental Workflows

The activation of δ-opioid receptors by Deltorphin II analogs initiates a cascade of intracellular signaling events, primarily through the Gαi/o protein pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in neuronal hyperpolarization and reduced nociceptive transmission.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Deltorphin_Analog Deltorphin II Analog delta_OR δ-Opioid Receptor Deltorphin_Analog->delta_OR Binds G_protein Gαi/oβγ delta_OR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates PKA->Ion_Channels Modulates Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Solid_Phase_Synthesis Solid-Phase Peptide Synthesis Purification Reverse-Phase HPLC Solid_Phase_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Binding_Assay Radioligand Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay (EC50 & Emax determination) Characterization->Functional_Assay Analgesia_Test Mouse Tail-Flick Test (Analgesic potency) Binding_Assay->Analgesia_Test Functional_Assay->Analgesia_Test

References

head-to-head comparison of Deltorphin 2 TFA and DAMGO

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Opioid Pharmacology

In the landscape of opioid research, the precise selection of pharmacological tools is paramount for elucidating the complex mechanisms of opioid receptor signaling and developing novel therapeutics. This guide provides a detailed head-to-head comparison of two widely utilized peptide agonists: Deltorphin II TFA, a highly selective delta-opioid receptor (δOR) agonist, and DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a canonical mu-opioid receptor (µOR) agonist.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective receptor binding profiles, functional activities, and underlying signaling pathways, supported by experimental data and detailed protocols.

Executive Summary

Deltorphin II TFA and DAMGO are indispensable tools for dissecting the roles of δORs and µORs, respectively. Deltorphin II is a naturally occurring heptapeptide originally isolated from the skin of frogs of the Phyllomedusa genus and is one of the most selective endogenous ligands for the δ-opioid receptor known.[3][4] In contrast, DAMGO is a synthetic enkephalin analog engineered for high potency and selectivity for the µ-opioid receptor.[2] Their distinct receptor specificities make them ideal for investigating the physiological and pathological processes mediated by these two opioid receptor subtypes, including analgesia, mood regulation, and addiction.

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Deltorphin II TFA and DAMGO at the mu, delta, and kappa opioid receptors. The data are compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary between different experimental systems and conditions.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

Ligandµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Deltorphin II TFA >10000.41 >1000
DAMGO 1.23 ~615~615

Data compiled from multiple sources.

Table 2: Functional Activity (EC50, nM) in GTPγS Binding Assays

LigandReceptorEC50 (nM)Emax (% of baseline)
Deltorphin II δ-Opioid Receptor~5 x 10⁻⁹ MNot consistently reported
DAMGO µ-Opioid Receptor45100 (as full agonist)

Data compiled from multiple sources.

Signaling Pathways

Both Deltorphin II and DAMGO exert their effects through G-protein coupled receptors (GPCRs), primarily coupling to inhibitory Gαi/o proteins. Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is fundamental to the modulation of neuronal excitability and neurotransmitter release.

cluster_deltorphin Deltorphin II Signaling cluster_damgo DAMGO Signaling Deltorphin Deltorphin II dOR δ-Opioid Receptor Deltorphin->dOR binds G_protein_d Gi/o Protein dOR->G_protein_d activates AC_d Adenylyl Cyclase G_protein_d->AC_d inhibits ATP_d ATP cAMP_d cAMP ATP_d->cAMP_d Effector_d Cellular Response (e.g., Neuronal Inhibition) cAMP_d->Effector_d modulates DAMGO DAMGO mOR µ-Opioid Receptor DAMGO->mOR binds G_protein_m Gi/o Protein mOR->G_protein_m activates AC_m Adenylyl Cyclase G_protein_m->AC_m inhibits ATP_m ATP cAMP_m cAMP ATP_m->cAMP_m Effector_m Cellular Response (e.g., Analgesia) cAMP_m->Effector_m modulates

Opioid Receptor Signaling Pathways

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of pharmacological research. Below are detailed protocols for key assays used to characterize the binding and functional activity of Deltorphin II TFA and DAMGO.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

start Start prep Prepare cell membranes expressing opioid receptors start->prep incubate Incubate membranes with radioligand (e.g., [³H]-DPDPE for δOR, [³H]-DAMGO for µOR) and varying concentrations of test ligand prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the opioid receptor of interest (µOR, δOR)

  • Radiolabeled ligand (e.g., [³H]-DAMGO, [³H]-Deltorphin II)

  • Unlabeled test ligand (Deltorphin II TFA or DAMGO)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in binding buffer.

  • Assay Setup: In a 96-well plate, add the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Add varying concentrations of the unlabeled test ligand (Deltorphin II TFA or DAMGO).

  • Initiate the binding reaction by adding the cell membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test ligand to determine the IC50 value (the concentration of test ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • Unlabeled GTPγS (for non-specific binding)

  • GDP

  • Test agonist (Deltorphin II TFA or DAMGO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the cell membranes.

  • Add GDP to a final concentration of 10-100 µM.

  • Add varying concentrations of the agonist (Deltorphin II TFA or DAMGO).

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values. Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist).

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP.

Materials:

  • Whole cells expressing the opioid receptor of interest

  • Forskolin (an adenylyl cyclase activator)

  • Test agonist (Deltorphin II TFA or DAMGO)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium

Procedure:

  • Cell Culture: Plate cells expressing the opioid receptor in a 96-well or 384-well plate and grow to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the agonist (Deltorphin II TFA or DAMGO) for a specific time.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to determine the IC50 value.

Conclusion

Deltorphin II TFA and DAMGO are highly selective and potent agonists for the δ- and µ-opioid receptors, respectively. Their distinct pharmacological profiles make them invaluable for investigating the specific functions of these receptor systems. The choice between these two ligands should be dictated by the specific research question and the opioid receptor subtype of interest. The experimental protocols provided in this guide offer a robust framework for the characterization of these and other opioid ligands, ensuring the generation of high-quality, reproducible data. By understanding their comparative pharmacology and employing standardized experimental procedures, researchers can continue to unravel the intricate roles of opioid receptors in health and disease.

References

Validating Deltorphin II TFA Specificity: A Comparative Guide Using Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Deltorphin II TFA's performance, a potent peptide agonist, against findings from receptor knockout models to validate its specificity for the delta-opioid receptor (DOR). Experimental data from in vitro and in vivo studies are presented to offer a comprehensive understanding of its pharmacological profile.

Deltorphin II is a naturally occurring heptapeptide known for its high affinity and selectivity for the delta-opioid receptor.[1][2] The trifluoroacetate (TFA) salt is commonly used in research settings. Validating the specificity of such a compound is crucial for accurate interpretation of experimental results and for the development of targeted therapeutics. Receptor knockout models provide an invaluable tool for this purpose by allowing researchers to study the effects of a compound in the complete absence of its intended target or other potential off-target receptors.

Performance Comparison: Wild-Type vs. Receptor Knockout Models

The following tables summarize quantitative data from studies comparing the effects of Deltorphin II in wild-type (WT) animals and tissues with those from mice lacking specific opioid receptors (knockout models).

Table 1: In Vitro G-Protein Activation by Deltorphin II in Mu-Opioid Receptor Knockout (MOR-KO) Mice

ParameterGenotypeAgonistPotency (EC₅₀)Maximal Response (Eₘₐₓ)
[³⁵S]GTPγS BindingWild-TypeDeltorphin IINot significantly different from MOR-KOUnchanged compared to MOR-KO[3]
[³⁵S]GTPγS BindingMOR-KODeltorphin IINot significantly different from Wild-Type[3]Unchanged compared to Wild-Type[3]

This data indicates that the ability of Deltorphin II to activate G-proteins via the delta-opioid receptor is not dependent on the presence of the mu-opioid receptor.

Table 2: In Vivo Analgesic Effects of Deltorphin II in Opioid Receptor Knockout Mice

TestGenotypeDeltorphin II EffectInterpretation
Tail-immersionDelta-Opioid Receptor Knockout (DOR-KO)Fully analgesicSuggests the analgesic effect in this test is not primarily mediated by DOR.
Tail-immersionMu-Opioid Receptor Knockout (MOR-KO)Totally inactiveIndicates the analgesic effect in this test is dependent on the presence of MOR.
HotplateDelta-Opioid Receptor Knockout (DOR-KO)Full analgesiaReinforces that the analgesic effect in this context is not primarily DOR-mediated.
HotplateMu-Opioid Receptor Knockout (MOR-KO)Significantly lower, but some analgesiaSuggests a primary role for MOR in this analgesic response, with potential minor contributions from other receptors.
Hotplate (Jump Latency)Double Mu/Kappa Opioid Receptor Knockout (MOR/KOR-KO)Slightly prolonged jump latenciesDemonstrates that activation of only DOR can produce a weak thermal antinociception.
Hotplate (Jump Latency)Triple Mu/Delta/Kappa Opioid Receptor KnockoutResponse abolishedConfirms that the observed effects are mediated by opioid receptors.

These in vivo findings present a nuanced picture, where the potent antinociceptive effects of Deltorphin II in thermal pain models are surprisingly dependent on the mu-opioid receptor, despite its high in vitro selectivity for the delta-opioid receptor.

Signaling Pathway and Experimental Workflow

Deltorphin II Signaling Pathway

Deltorphin II, as a delta-opioid receptor agonist, primarily signals through the Gi/o family of G-proteins. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which results in decreased cyclic AMP (cAMP) levels. The dissociation of the G-protein subunits can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.

Deltorphin_II_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates Deltorphin_II Deltorphin II TFA Deltorphin_II->DOR Binds to G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channel Modulation G_beta_gamma->Ion_Channels cAMP ↓ cAMP AC->cAMP

Figure 1. Simplified signaling pathway of Deltorphin II TFA.

Experimental Workflow for Validating Specificity

The validation of a GPCR agonist's specificity using knockout models typically follows a systematic workflow. This involves preparing tissues or cells from both wild-type and knockout animals, followed by a series of binding and functional assays to compare the compound's activity.

Experimental_Workflow cluster_prep Model Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation WT_mice Wild-Type Mice Tissue_prep Tissue/Cell Preparation (e.g., brain membranes) WT_mice->Tissue_prep KO_mice Receptor Knockout Mice (e.g., DOR-KO) KO_mice->Tissue_prep Binding_assay Radioligand Binding Assay (Determine Ki) Tissue_prep->Binding_assay Functional_assay Functional Assays (e.g., GTPγS, cAMP) Tissue_prep->Functional_assay Comparison Compare WT vs. KO results (Affinity, Potency, Efficacy) Binding_assay->Comparison Functional_assay->Comparison Conclusion Determine Receptor Specificity Comparison->Conclusion

Figure 2. General workflow for specificity validation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

1. Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of Deltorphin II TFA at opioid receptors.

  • Materials:

    • Brain membrane preparations from wild-type and receptor knockout mice.

    • Radioligand specific for the receptor of interest (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR).

    • Deltorphin II TFA at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate brain membranes with a fixed concentration of the radioligand and varying concentrations of Deltorphin II TFA.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • Calculate the IC₅₀ value (concentration of Deltorphin II TFA that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Deltorphin II TFA in stimulating G-protein activation.

  • Materials:

    • Brain membrane preparations from wild-type and receptor knockout mice.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Deltorphin II TFA at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Procedure:

    • Pre-incubate brain membranes with GDP and varying concentrations of Deltorphin II TFA.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C to allow for [³⁵S]GTPγS binding to activated G-proteins.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Non-specific binding is determined in the presence of excess unlabeled GTPγS.

    • Plot the specific binding against the logarithm of the Deltorphin II TFA concentration to determine EC₅₀ and Eₘₐₓ values.

3. cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

  • Objective: To determine the potency (IC₅₀) and efficacy (Eₘₐₓ) of Deltorphin II TFA in inhibiting adenylyl cyclase activity.

  • Materials:

    • Whole cells or cell membrane preparations from wild-type and receptor knockout models.

    • Forskolin (an adenylyl cyclase activator).

    • Deltorphin II TFA at various concentrations.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Pre-incubate cells or membranes with varying concentrations of Deltorphin II TFA.

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

    • Incubate for a defined period.

    • Lyse the cells (if using whole cells) and measure the intracellular cAMP concentration using a commercial assay kit.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the Deltorphin II TFA concentration to determine IC₅₀ and Eₘₐₓ values.

Conclusion

The use of receptor knockout models provides compelling evidence for the specificity of Deltorphin II TFA. While in vitro assays on mu-opioid receptor knockout tissues confirm that Deltorphin II directly activates delta-opioid receptors to stimulate G-proteins, in vivo studies reveal a more complex pharmacological profile. The analgesic effects of Deltorphin II in thermal pain models are largely dependent on the presence of the mu-opioid receptor, suggesting an indirect mechanism of action or the involvement of receptor crosstalk in a physiological setting. However, weak but significant mu-independent thermal antinociception can be produced by the activation of delta receptors alone.

This comparative guide underscores the importance of utilizing multiple experimental approaches, including both in vitro and in vivo studies with receptor knockout models, to fully elucidate the selectivity and mechanism of action of a G-protein coupled receptor agonist like Deltorphin II TFA. These findings are critical for researchers in the field of pharmacology and drug development for the accurate interpretation of experimental data and the design of future therapeutic agents.

References

A Comparative Analysis of the In Vivo Analgesic Properties of Deltorphin II TFA and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic effects of Deltorphin II TFA, a highly selective delta-opioid receptor (DOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist. The information presented is collated from preclinical studies to assist researchers in understanding the distinct pharmacological profiles of these two compounds.

Executive Summary

Deltorphin II and morphine are potent opioid analgesics that exert their effects through the activation of different opioid receptor subtypes. While morphine is a gold-standard analgesic, its clinical utility is hampered by significant side effects, including respiratory depression, high abuse potential, and the rapid development of tolerance. Deltorphin II, as a selective DOR agonist, presents a potentially safer therapeutic profile. Studies indicate that Deltorphin II can produce potent antinociception, in some contexts equipotent to morphine, but may possess a different profile regarding the development of tolerance. This guide delves into the experimental data supporting these observations.

Comparative Analgesic Potency and Efficacy

When administered centrally via intracerebroventricular (i.c.v.) injection in the mouse tail-flick test, [D-Ala2]deltorphin II was found to be approximately equipotent with morphine in producing antinociception. In contrast, studies in rats using the tail-immersion test have suggested that the analgesic potency of deltorphin analogs, when administered i.c.v., is generally weaker than that of morphine[1].

The route of administration and the specific pain assay used are critical factors influencing the observed analgesic potency. The table below summarizes ED50 values for morphine under different conditions to provide a baseline for its potency.

CompoundTest SpeciesPain AssayRoute of AdministrationED50 (mg/kg)
MorphineRatTail-Flick TestSubcutaneous (s.c.)2.3
MorphineMouseHot-Plate TestIntraperitoneal (i.p.)1.94

Table 1: Reported in vivo analgesic potency (ED50) of morphine in standard thermal nociceptive tests. Data are compiled from multiple sources for reference.[2][3]

Duration of Action:

  • Deltorphin II TFA: Following i.c.v. administration in mice, Deltorphin II produces a dose-dependent antinociceptive effect with maximal effects observed at 10 minutes and a duration of action lasting 40-60 minutes[3].

  • Morphine: The analgesic effects of morphine are generally longer-lasting, with a duration of action of 3-7 hours after systemic administration[4].

Development of Analgesic Tolerance

A key differentiator between MOR and DOR agonists is the development of tolerance with chronic administration.

  • Morphine: Chronic treatment with morphine is well-documented to lead to a significant decrease in its analgesic effect, requiring dose escalation to maintain efficacy. This tolerance is associated with complex cellular adaptations, including the upregulation of the adenylyl cyclase pathway. Studies have shown that chronic morphine administration can result in a 1.8- to 2.7-fold increase in the ED50 in the tail-flick and formalin tests, respectively.

FeatureDeltorphin II TFAMorphine
Primary Receptor Delta-Opioid Receptor (DOR)Mu-Opioid Receptor (MOR)
Relative Potency Equipotent to Morphine (i.c.v., mouse tail-flick)Gold-standard opioid analgesic
Duration of Action Shorter (40-60 minutes post-i.c.v.)Longer (3-7 hours post-systemic)
Tolerance Develops, but via mechanisms distinct from morphineRapid and significant development of tolerance with chronic use

Table 2: Summary comparison of the in vivo analgesic profiles of Deltorphin II TFA and Morphine.

Signaling Pathways

Both Deltorphin II and morphine act on G-protein coupled receptors (GPCRs). However, their downstream signaling cascades, initiated by binding to DOR and MOR respectively, have distinct features. Both receptors couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

G_Protein_Signaling cluster_deltorphin Deltorphin II Signaling cluster_morphine Morphine Signaling Deltorphin Deltorphin II DOR δ-Opioid Receptor (DOR) Deltorphin->DOR D_Gi Gi/o Protein DOR->D_Gi Activates D_AC Adenylyl Cyclase D_Gi->D_AC Inhibits D_Channels Modulation of Ion Channels (↑ K+, ↓ Ca2+) D_Gi->D_Channels D_cAMP ↓ cAMP D_AC->D_cAMP D_Analgesia Analgesia D_cAMP->D_Analgesia D_Channels->D_Analgesia Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR M_Gi Gi/o Protein MOR->M_Gi Activates M_AC Adenylyl Cyclase M_Gi->M_AC Inhibits M_Channels Modulation of Ion Channels (↑ K+, ↓ Ca2+) M_Gi->M_Channels M_cAMP ↓ cAMP M_AC->M_cAMP M_Analgesia Analgesia M_cAMP->M_Analgesia M_Channels->M_Analgesia

Caption: Opioid Receptor Signaling Pathways.

Experimental Protocols

The data cited in this guide are primarily derived from two standard in vivo models of nociception: the tail-flick test and the hot-plate test.

Tail-Flick Test

The tail-flick test is a measure of spinal nociceptive reflexes to a thermal stimulus.

Methodology:

  • Acclimation: Rodents (mice or rats) are allowed to acclimate to the testing environment to reduce stress-induced variability.

  • Restraint: The animal is gently placed in a restrainer, leaving its tail exposed.

  • Stimulus Application: A focused beam of high-intensity light is directed onto the ventral surface of the tail.

  • Latency Measurement: The time taken for the animal to reflexively "flick" or withdraw its tail from the heat source is recorded automatically by a photosensor. This is the tail-flick latency (TFL).

  • Cut-off Time: A maximum exposure time (typically 10-15 seconds) is set to prevent tissue damage. If the animal does not respond within this time, the heat source is removed, and the maximum latency is recorded.

  • Drug Administration: The test compound (Deltorphin II TFA or morphine) or vehicle is administered via the desired route (e.g., subcutaneous, intraperitoneal, intracerebroventricular).

  • Post-treatment Measurement: TFL is measured at multiple time points after drug administration to determine the peak effect and duration of action.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. The ED50 is then calculated from the dose-response curve.

Hot-Plate Test

The hot-plate test assesses a more complex, supraspinally-integrated response to a constant thermal stimulus.

Methodology:

  • Acclimation: Animals are habituated to the testing room.

  • Apparatus: The hot-plate apparatus consists of a metal surface maintained at a constant temperature (typically 52-55°C), enclosed by a transparent cylinder to keep the animal on the heated surface.

  • Baseline Measurement: The animal is placed on the hot plate, and the latency to exhibit a nocifensive response (e.g., licking a hind paw, jumping) is recorded with a stopwatch.

  • Cut-off Time: A cut-off time (usually 30-60 seconds) is predetermined to avoid tissue injury.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Measurement: The latency to respond is measured at various intervals after drug administration.

  • Data Analysis: Similar to the tail-flick test, the %MPE and ED50 are calculated from the collected latency data.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment & Observation cluster_analysis Phase 3: Data Analysis A Animal Acclimation (e.g., 30-60 min) B Baseline Nociceptive Threshold Measurement (Tail-Flick or Hot-Plate) A->B C Group Assignment (Vehicle vs. Drug Doses) B->C D Drug Administration (Deltorphin II TFA or Morphine) C->D E Post-Treatment Latency Measurement at Timed Intervals (e.g., 15, 30, 60, 90 min) D->E F Calculate % Maximum Possible Effect (%MPE) E->F G Generate Dose-Response Curve F->G H Determine ED50 Value G->H

Caption: General Experimental Workflow for Analgesic Testing.

Conclusion

Deltorphin II TFA and morphine exhibit distinct in vivo analgesic profiles, primarily driven by their selective actions on delta- and mu-opioid receptors, respectively. While both are potent analgesics, Deltorphin II's different mechanism of tolerance development suggests it could be a valuable tool for investigating novel analgesic strategies with potentially fewer of the drawbacks associated with chronic morphine use. Further head-to-head studies are warranted to fully elucidate their comparative therapeutic indices, including a comprehensive assessment of side effects such as respiratory depression and abuse liability.

References

Safety Operating Guide

Personal protective equipment for handling Deltorphin 2 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Deltorphin II TFA

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Deltorphin II TFA. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of your research. Deltorphin II is a potent and selective delta-opioid receptor agonist, and its handling requires stringent safety measures.[1][2][3] The trifluoroacetic acid (TFA) salt form also necessitates specific handling and disposal considerations.[4]

Hazard Identification and Risk Assessment

Before handling Deltorphin II TFA, a thorough risk assessment must be conducted, considering its potent biological activity and the hazards associated with TFA. All personnel must be trained on these risks and the corresponding safety procedures.

Key Risks:

  • Biological: Potent opioid effects. Accidental exposure could lead to respiratory depression, sedation, and other systemic effects. The primary routes of exposure are inhalation of aerosolized powder, dermal contact, and ingestion.

  • Chemical: Trifluoroacetic acid is corrosive and can cause severe skin and eye damage.

Personal Protective Equipment (PPE)

The level of PPE required depends on the quantity of Deltorphin II TFA being handled and the specific procedure. For all handling of the lyophilized powder and concentrated solutions, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact with the potent peptide and corrosive TFA. Double-gloving provides an extra layer of protection.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of solutions or contact with airborne powder.
Respiratory Protection A fit-tested N95 respirator or higher (e.g., N100, P100).Minimizes the risk of inhaling the potent peptide, especially when handling the lyophilized powder.
Lab Coat/Coveralls A disposable lab coat or coveralls with long sleeves.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Standard laboratory practice to protect feet from spills.
Operational Procedures: From Receipt to Use

3.1. Receiving and Storage

  • Receipt: Upon receipt, inspect the container for any damage or leaks. If compromised, follow spill procedures immediately.

  • Storage of Lyophilized Peptide:

    • Store at -20°C or -80°C for long-term stability.

    • Keep the container tightly sealed and protected from light.

    • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.

3.2. Reconstitution and Aliquoting

  • Preparation: All handling of the lyophilized powder must be done in a certified chemical fume hood or a ventilated enclosure to prevent inhalation.

  • Solubilization:

    • Use a sterile, high-purity solvent appropriate for your experiment (e.g., sterile water, buffer).

    • Gently swirl or sonicate briefly to dissolve the peptide. Avoid vigorous shaking.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, create single-use aliquots of the reconstituted solution.

  • Storage of Solutions:

    • For short-term storage, refrigerate at 2-8°C.

    • For long-term storage, store aliquots at -20°C or -80°C. Solutions are less stable than the lyophilized powder.

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Do not use alcohol-based sanitizers as they may increase absorption. 4. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.
Spill 1. Evacuate the area and restrict access. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material. 4. For liquid spills, use an absorbent material. For powder spills, gently cover with a damp paper towel to avoid aerosolization. 5. Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal. 6. Decontaminate the area with an appropriate cleaning agent.
Disposal Plan

All waste containing Deltorphin II TFA and its containers must be treated as hazardous chemical waste.

  • Solid Waste: Used PPE (gloves, lab coats), contaminated vials, and absorbent materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or contaminated solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Due to the TFA content, the waste is acidic. Neutralization may be required by your institution's waste management protocols before disposal.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour any material down the drain.

Experimental Workflow for Safe Handling of Deltorphin II TFA

Deltorphin_II_TFA_Handling_Workflow Deltorphin II TFA Handling and Disposal Workflow cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response receipt Receipt & Inspection storage Store Lyophilized Peptide (-20°C or -80°C) receipt->storage ppe Don Appropriate PPE storage->ppe Before Handling reconstitution Reconstitute in Fume Hood ppe->reconstitution aliquot Create Single-Use Aliquots reconstitution->aliquot spill Spill reconstitution->spill exposure Personnel Exposure reconstitution->exposure experiment Perform Experiment aliquot->experiment solution_storage Store Solutions (-20°C or -80°C) aliquot->solution_storage solid_waste Collect Solid Waste (PPE, Vials) experiment->solid_waste liquid_waste Collect Liquid Waste (Unused Solutions) experiment->liquid_waste experiment->spill experiment->exposure solution_storage->experiment waste_disposal Dispose as Hazardous Waste solid_waste->waste_disposal liquid_waste->waste_disposal decontaminate Decontaminate Work Area waste_disposal->decontaminate

Caption: Workflow for safe handling, use, and disposal of Deltorphin II TFA.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.